Ethyl dichloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYBVQLPTCMVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060205 | |
| Record name | Ethyl dichloroacetate | |
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Molecular Weight |
156.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-15-9 | |
| Record name | Ethyl dichloroacetate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=535-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl dichloroacetate | |
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| Record name | ETHYL DICHLOROACETATE | |
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| Record name | ETHYL DICHLOROACETATE | |
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| Record name | Acetic acid, 2,2-dichloro-, ethyl ester | |
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| Record name | Ethyl dichloroacetate | |
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| Record name | Ethyl dichloroacetate | |
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| Record name | Ethyl dichloroacetate | |
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Foundational & Exploratory
An In-depth Technical Guide on Ethyl Dichloroacetate (CAS Number 535-15-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document focuses on Ethyl Dichloroacetate (B87207) (CAS 535-15-9). It is critical to note that the vast majority of biological and pharmacological research has been conducted on its active metabolite, Dichloroacetic Acid (DCA) or its salts. Ethyl dichloroacetate is readily hydrolyzed to DCA and is therefore considered a prodrug. The information on the mechanism of action, signaling pathways, and biological effects described herein is based on studies of DCA, under the scientific premise that this compound serves as a precursor to DCA in biological systems.
Introduction
This compound, a colorless liquid with a fruity odor, is an ester of dichloroacetic acid.[1] While it has applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its primary interest in the biomedical field stems from its role as a potential prodrug for dichloroacetate (DCA).[1] DCA has garnered significant attention for its ability to modulate cellular metabolism, particularly in cancer cells, by reversing the Warburg effect.[2][3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and biological activities of this compound, with a detailed focus on the well-researched mechanisms of its active form, DCA.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 535-15-9 | [1][5][6] |
| Molecular Formula | C4H6Cl2O2 | [1][5] |
| Molecular Weight | 156.99 g/mol | [1][5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 151.1 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.28 g/mL at 20 °C | [6] |
| Refractive Index | 1.438 (n20/D) | [6] |
| Flash Point | 62 °C (closed cup) | [7] |
| Solubility in Water | Slightly soluble (9.3 g/L at 25 °C) | [1] |
| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [8] |
Synthesis
The primary method for synthesizing this compound is through the esterification of dichloroacetic acid with ethanol. A general laboratory-scale procedure is as follows:
Experimental Protocol: Synthesis of this compound
Materials:
-
Dichloroacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium bicarbonate (3% aqueous solution)
-
Anhydrous calcium sulfate (B86663)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine dichloroacetic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reflux the mixture for several hours to drive the esterification reaction to completion.
-
After cooling, pour the reaction mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with water, 3% sodium bicarbonate solution to neutralize any unreacted acid, and finally with water again.
-
Dry the crude this compound over anhydrous calcium sulfate for a minimum of 3 days.[5]
-
Purify the final product by distillation under reduced pressure.[5]
Biological Activity and Mechanism of Action (as Dichloroacetate)
Upon administration, this compound is presumed to be rapidly hydrolyzed by esterases in the blood and tissues to yield ethanol and the biologically active dichloroacetate anion. The primary molecular target of DCA is Pyruvate (B1213749) Dehydrogenase Kinase (PDK) .[3][9][10]
Reversal of the Warburg Effect
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect.[4][11] This metabolic phenotype is characterized by high glucose uptake and lactate (B86563) production, even in the presence of oxygen.[11] DCA reverses this by inhibiting all four isoforms of PDK.[5][10]
PDK normally phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[5][7] By inhibiting PDK, DCA leads to the dephosphorylation and activation of PDH.[5][7] This restores the metabolic flux of pyruvate into the mitochondria for oxidative phosphorylation, thereby shifting cancer cell metabolism from glycolysis towards glucose oxidation.[7][9][10]
Induction of Apoptosis
The metabolic shift induced by DCA leads to the induction of apoptosis in cancer cells through multiple mechanisms:[1][12]
-
Mitochondrial Pathway: The restoration of mitochondrial function increases the production of reactive oxygen species (ROS) and leads to the opening of the mitochondrial permeability transition pore. This facilitates the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade.[1][12]
-
NFAT-Kv1.5 Pathway: DCA can also induce apoptosis through a mechanism involving the nuclear factor of activated T-cells (NFAT) and voltage-gated potassium channels (Kv1.5).[1]
-
p53-PUMA-mediated Pathway: In some cancer cells, DCA has been shown to increase the expression of p53-upregulated modulator of apoptosis (PUMA), a key mediator of p53-dependent apoptosis.[1]
Quantitative Data
The following tables summarize quantitative data on the efficacy, pharmacokinetics, and toxicology of DCA from various studies.
Table 1: In Vitro Efficacy of Dichloroacetate (DCA)
| Cell Line | Cancer Type | Assay | IC50 | Other Effects | Reference |
| MDA-MB-231 | Breast Cancer | MTS Assay | 20-30 mM | Increased apoptosis | [12] |
| MCF-7 | Breast Cancer | MTS Assay | 20-30 mM | Increased apoptosis | [12] |
| A549 | Non-small cell lung cancer | N/A | N/A | Decreased lactate production, slowed cell growth | [11] |
| H1299 | Non-small cell lung cancer | N/A | N/A | Decreased lactate production, slowed cell growth | [11] |
| C6 | Glioma | MTT Assay | ~20 mM | Dose-dependent increase in apoptosis | [13] |
| MeWo | Melanoma | N/A | 13.3 mM | Reduced PDH phosphorylation | [14] |
| SK-MEL-2 | Melanoma | N/A | 27.0 mM | Reduced PDH phosphorylation | [14] |
| Various | Pediatric Tumors | MTT Assay | >10 mM | Moderate growth inhibition | [15] |
Table 2: In Vivo Efficacy of Dichloroacetate (DCA)
| Cancer Model | Animal Model | Dose | Route | Effect | Reference |
| 13762 MAT Mammary Adenocarcinoma | Rat | Not specified | N/A | 58% reduction in lung metastases | [16] |
| C6 Glioma | Rat | 25, 75, 125 mg/kg | N/A | Significant tumor growth inhibition | [13] |
| A549 Lung Adenocarcinoma Xenograft | Nude Rat | Not specified | N/A | Significant tumor growth delay, some regression | [17] |
| Non-small cell lung cancer Xenograft | Mouse | Not specified | N/A | 60% reduction in tumor growth (with Paclitaxel) | [18] |
Table 3: Pharmacokinetics of Dichloroacetate (DCA) in Humans
| Parameter | Value | Condition | Reference |
| Clearance (Initial Dose) | 4.82 L/h | Traumatic Brain Injury Patients | [19] |
| Clearance (Multiple Doses) | 1.07 L/h | Traumatic Brain Injury Patients | [19] |
| Volume of Distribution (Total) | 0.535 L/kg | Children with Congenital Lactic Acidosis | [2] |
| Clearance (Paleohepatic) | 0.997 ml/kg/min | Liver Transplant Patients | [20] |
| Clearance (Anhepatic) | 0.0 ml/kg/min | Liver Transplant Patients | [20] |
| Clearance (Neohepatic) | 1.69 ml/kg/min | Liver Transplant Patients | [20] |
Table 4: Toxicology of Dichloroacetate (DCA)
| Species | Dose | Duration | Observed Effects | Reference |
| Human | 25 mg/kg/day | Chronic | Reversible peripheral neuropathy | [21] |
| Rat | 50 mg/kg/day | 5 days | Age-dependent decrease in plasma clearance | [22] |
| Rodents | High doses | Chronic | Hepatotoxicity and neoplasia | [23] |
| Rat | 50 mg/kg/day | 8 weeks | GSTZ1 activity reduced to <5% of control | [21] |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of DCA.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Dichloroacetate (DCA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.0 - 1.5 x 10^4 cells per well and allow them to adhere overnight.[24]
-
Prepare serial dilutions of DCA in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the DCA dilutions (and a vehicle control) to the respective wells in triplicate or quadruplicate.
-
Incubate the plate for 48-72 hours under standard cell culture conditions.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Dichloroacetate (DCA)
-
Vehicle for administration (e.g., sterile water)
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Culture the selected cancer cells in vitro.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 10^7 cells) into the flank of each mouse.[9]
-
Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-150 mm³).[18]
-
Randomize the mice into treatment and control groups.
-
Administer DCA to the treatment group at the desired dose and schedule (e.g., 25-125 mg/kg daily via oral gavage).[9][13] The control group receives the vehicle.
-
Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue the treatment until a predefined endpoint is reached (e.g., a specific tumor volume, study duration, or signs of toxicity).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
This compound is a compound of significant interest due to its role as a prodrug for dichloroacetate. DCA has demonstrated compelling anti-cancer activity in a wide range of preclinical models, primarily through its ability to reverse the Warburg effect and induce apoptosis by targeting mitochondrial metabolism. While the direct biological effects of this compound itself are not extensively studied, the wealth of data on DCA provides a strong rationale for its continued investigation in drug development. Further research is warranted to fully characterize the pharmacokinetics of this compound and to confirm its bioequivalence to DCA in various in vivo models. The information presented in this guide serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this class of metabolic modulators.
References
- 1. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model Informed Dose Optimization of Dichloroacetate for the Treatment of Congenital Lactic Acidosis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of the Warburg effect with DCA in PDGF-treated human PASMC is potentiated by pyruvate dehydrogenase kinase-1 inhibition mediated through blocking Akt/GSK-3β signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dcaguide.org [dcaguide.org]
- 10. ashpublications.org [ashpublications.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Antitumor activity of dichloroacetate on C6 glioma cell: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities | MDPI [mdpi.com]
- 15. jeffreydachmd.com [jeffreydachmd.com]
- 16. dcaguide.org [dcaguide.org]
- 17. dcaguide.org [dcaguide.org]
- 18. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dichloroacetate: population pharmacokinetics with a pharmacodynamic sequential link model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of dichloroacetate in patients undergoing liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical pharmacology and toxicology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dichloroacetic Acid (DCA)-Induced Cytotoxicity in Human Breast Cancer Cells Accompanies Changes in Mitochondrial Membrane Permeability and Production of Reactive Oxygen Species [scirp.org]
An In-depth Technical Guide to the Synthesis of Ethyl Dichloroacetate from Dichloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of ethyl dichloroacetate (B87207) from dichloroacetic acid. It includes a detailed experimental protocol derived from established chemical synthesis methodologies, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow. Ethyl dichloroacetate serves as a crucial intermediate in various organic syntheses, including the production of α-halo-carboxylic acid esters and as a building block in the pharmaceutical industry.[1]
Core Synthesis Reaction: Fischer-Speier Esterification
The primary and most efficient method for synthesizing this compound from dichloroacetic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (dichloroacetic acid) with an alcohol (ethanol) to form an ester (this compound) and water.[2][3] The reaction is reversible, and therefore, specific techniques are employed to drive the chemical equilibrium toward the formation of the product.[4][5]
Reaction Mechanism
The mechanism involves several key steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, the formation of a tetrahedral intermediate, and the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst.[3][4][5]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound. It incorporates azeotropic distillation with a Dean-Stark apparatus to remove water, thereby maximizing the product yield.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |
| Dichloroacetic Acid (DCA) | 128.94 | 128.9 g (1.0 mol) | 1.0 | Purity ≥98%, corrosive liquid.[6][7] |
| Ethanol (96-100%) | 46.07 | 69.1 g (1.5 mol) | 1.5 | Anhydrous is preferred. |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | Catalyst | Highly corrosive.[8] |
| Toluene (B28343) | 92.14 | 100 mL | Solvent | Water-entraining agent for Dean-Stark.[8] |
| 5% Sodium Bicarbonate Solution | - | ~200 mL | Wash | For neutralization.[1][9] |
| Anhydrous Calcium Chloride (CaCl₂) | 110.98 | ~20 g | Drying | Or other suitable drying agent.[8][10] |
Equipment
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar, the Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reagents: In a fume hood, charge the flask with dichloroacetic acid (128.9 g), ethanol (69.1 g), and toluene (100 mL).
-
Catalyst Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (5 mL) to the flask. An exothermic reaction may occur.
-
Azeotropic Reflux: Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until water is no longer collected in the trap.[8][11]
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Work-up & Neutralization:
-
Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Carefully wash the organic layer by adding 100 mL of cold water. Shake gently and discard the aqueous layer.
-
Neutralize the remaining acid by washing the organic layer with 5% sodium bicarbonate solution in 50 mL portions.[1][8][9] Swirl gently at first to control the release of CO₂ gas, venting the funnel frequently. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Perform a final wash with 100 mL of water to remove any residual salts.
-
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the crude ester by adding anhydrous calcium chloride and letting it stand for 20-30 minutes with occasional swirling.[10]
-
Purification:
-
Filter the dried solution to remove the drying agent.
-
Purify the crude this compound by fractional distillation. First, distill off the toluene at atmospheric pressure (boiling point ~111 °C).
-
After the toluene is removed, continue the distillation under reduced pressure to isolate the final product.[1][9] Collect the fraction boiling at 54-55 °C at 11 mmHg.[1][9]
-
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Dichloroacetic acid and concentrated sulfuric acid are highly corrosive and can cause severe burns.[7]
-
This compound is toxic.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Quantitative Data Summary
The following table summarizes the key physical and quantitative parameters for the synthesis and the final product.
| Parameter | Value | Reference(s) |
| Reactants & Catalyst | ||
| Molar Ratio (Ethanol:DCA) | 1.2:1 to 1.5:1 | [12] |
| Catalyst (H₂SO₄) | ~2-5% by volume/weight of DCA | [8][11] |
| Reaction Conditions | ||
| Reaction Temperature | Reflux (~110-120 °C with Toluene) | [3][13] |
| Reaction Time | 2.5 - 6 hours | [11][12] |
| Product Information | ||
| Product Name | This compound | [1][9] |
| CAS Number | 535-15-9 | [1][9] |
| Molecular Formula | C₄H₆Cl₂O₂ | [1] |
| Molecular Weight | 157.00 g/mol | |
| Appearance | Colorless liquid | [1] |
| Density (at 20 °C) | 1.28 g/mL | [1][9] |
| Boiling Point | 54-55 °C / 11 mmHg | [1][9] |
| Refractive Index (n20/D) | 1.438 | [1] |
| Expected Yield | 85-98% | [10][12][14] |
Experimental Workflow Visualization
The logical progression of the synthesis, from initial setup to final product isolation, is depicted in the following workflow diagram.
Caption: Experimental workflow for this compound synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. This compound | 535-15-9 [chemicalbook.com]
- 10. Ethyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. cerritos.edu [cerritos.edu]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of Ethyl Dichloroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl dichloroacetate (B87207) (CAS No. 535-15-9), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Molecular Structure and Properties
Ethyl dichloroacetate (C₄H₆Cl₂O₂) is the ethyl ester of dichloroacetic acid.[1][2] Its structure consists of a dichloroacetyl group attached to an ethoxy group.
-
Molecular Weight: 157.00 g/mol [2]
-
Appearance: Liquid
-
Boiling Point: 143 °C[2]
-
Density: 1.28 g/mL at 20 °C[2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the methine proton of the dichloroacetyl group, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group.[3]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A | 5.963 | Singlet | - | CHCl₂ |
| B | 4.337 | Quartet | 7.1 | OCH₂CH₃ |
| C | 1.359 | Triplet | 7.1 | OCH₂CH₃ |
Data obtained in CDCl₃ at 300 MHz.[3]
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=O (Ester carbonyl) |
| 65.8 | CHCl₂ |
| 63.2 | OCH₂CH₃ |
| 13.8 | OCH₂CH₃ |
Note: Specific peak values can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-chlorine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1749 | Strong | C=O stretch (Ester)[4] |
| ~1200 | Strong | C-O stretch |
| ~800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 156 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl₂) |
| 158 | Moderate | [M+2]⁺ (Isotope peak with one ³⁷Cl) |
| 160 | Low | [M+4]⁺ (Isotope peak with two ³⁷Cl) |
| 111 | Strong | [M - OCH₂CH₃]⁺ |
| 83 | Strong | [CHCl₂]⁺ |
The molecular ion has a characteristic isotopic pattern due to the presence of two chlorine atoms.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy of Liquid Samples
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5][7]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[5]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.[7][8]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[5][6]
-
Cap the NMR tube securely.[5]
-
Data Acquisition:
-
Wipe the outside of the NMR tube to remove any contaminants.[5]
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust to the correct depth using a depth gauge.[5]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[5]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[5]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).[5]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[5]
-
FT-IR Spectroscopy of Liquid Samples (ATR Method)
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]
-
Lower the ATR press to ensure good contact between the liquid sample and the crystal.[10]
-
Acquire the sample spectrum over the desired spectral range (e.g., 4000 to 400 cm⁻¹).[11] Multiple scans can be averaged to improve the signal-to-noise ratio.[11]
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[12]
-
Mass Spectrometry of Volatile Liquids (Electron Ionization)
-
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated inlet or a gas chromatography (GC) interface is common.
-
If using a GC-MS system, a small volume (e.g., 1 µL) of a dilute solution of the analyte in a volatile solvent is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the complementary nature of the information obtained from different techniques.
Caption: Workflow for Spectroscopic Analysis of this compound.
Caption: How different spectroscopic techniques probe molecular structure.
References
- 1. Acetic acid, dichloro-, ethyl ester [webbook.nist.gov]
- 2. 二氯乙酸乙酯 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(535-15-9) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. sites.bu.edu [sites.bu.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl Dichloroacetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl dichloroacetate (B87207) in a range of common organic solvents. The information presented herein is intended to be a valuable resource for professionals in the fields of chemical research, synthesis, and drug development, where understanding solvent properties is critical for reaction optimization, purification, and formulation.
Quantitative Solubility Data
Precise quantitative solubility data for ethyl dichloroacetate in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a polar aprotic ester—and available qualitative information, its miscibility and solubility can be reliably inferred for many common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility (at 20-25°C) | Quantitative Solubility (at 25°C) |
| Water | H₂O | Polar Protic | Slightly Soluble[1] | 9.3 g/L (calculated)[1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] | Miscible (inferred) |
| Methanol | CH₃OH | Polar Protic | Miscible (inferred) | Miscible (inferred) |
| Acetone | C₃H₆O | Polar Aprotic | Miscible (inferred) | Miscible (inferred) |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[3] | Miscible (inferred) |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible (inferred) | Miscible (inferred) |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible (inferred) | Miscible (inferred) |
| Toluene | C₇H₈ | Nonpolar | Likely Soluble/Miscible (inferred) | Data not available |
| Hexane (B92381) | C₆H₁₄ | Nonpolar | Likely Immiscible/Poorly Soluble (inferred) | Data not available |
Note on Inferred Data: Due to the limited availability of direct experimental data, the miscibility of this compound in many organic solvents is inferred based on the principle of "like dissolves like." As a polar ester, it is expected to be miscible with other polar solvents, particularly aprotic ones. Its solubility in nonpolar solvents like hexane is expected to be limited.
Experimental Protocols
The following are detailed methodologies for determining the solubility and miscibility of a liquid compound such as this compound in organic solvents. These protocols are based on standard laboratory practices.
Protocol for Determining Quantitative Solubility (Shake-Flask Method)
This method is a widely recognized and reliable technique for determining the solubility of a substance in a solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solute should be visibly present as a separate phase.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the container to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the separation of the undissolved solute.
-
For more rapid and complete separation, centrifuge the sample at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To avoid transferring any undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.
-
Accurately dilute the aliquot with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography, to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in grams per liter (g/L) or grams per 100 mL (g/100mL).
-
Protocol for Determining Qualitative Miscibility
This protocol provides a straightforward method for assessing whether two liquids are miscible in all proportions.
Materials:
-
This compound
-
Selected organic solvents
-
Small, clear glass test tubes with stoppers
-
Graduated pipettes or micropipettes
Procedure:
-
Initial Observation:
-
To a clean, dry test tube, add 1 mL of the selected organic solvent.
-
Add 1 mL of this compound to the same test tube.
-
Stopper the test tube and gently invert it several times to mix the liquids.
-
Visually inspect the mixture for the presence of a single, homogeneous phase or two distinct layers. The formation of a cloudy or turbid solution that does not clarify upon standing indicates partial miscibility.
-
-
Varying Proportions:
-
To confirm complete miscibility, the test should be repeated with different volume ratios of the two liquids (e.g., 1:3 and 3:1 of this compound to solvent).
-
If a single phase is observed at all tested proportions, the two liquids are considered miscible.
-
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for an application involving this compound, considering factors such as the desired solubility, reaction conditions, and subsequent workup procedures.
Caption: A logical workflow for selecting a suitable solvent for this compound.
References
An In-depth Technical Guide to the Safe Handling of Ethyl Dichloroacetate in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety protocols and technical information for the handling of Ethyl Dichloroacetate (B87207) (CAS 535-15-9) in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment for all personnel.
Chemical and Physical Properties
Ethyl dichloroacetate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] It is primarily used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1][2] A summary of its key quantitative properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O₂ | [1][2][3] |
| Molecular Weight | 156.99 g/mol | [3] |
| Boiling Point | 151.1 ± 20.0 °C at 760 mmHg | [2] |
| Density | ~1.28 - 1.3 g/cm³ at 20 °C | [4][5] |
| Flash Point | 55.6 - 62 °C (Closed Cup) | [2] |
| Solubility in Water | Slightly soluble (9.3 g/L at 25 °C) | [2] |
| Vapor Pressure | 4.8 hPa at 20 °C | [6] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. It is crucial to understand its toxicological profile to handle it safely.
-
Primary Hazards: It is harmful if it comes into contact with the skin, is inhaled, or is swallowed.[2][7] It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][7][8]
-
GHS Classification:
-
Environmental Hazards: The substance is toxic to aquatic life and can cause environmental damage if not disposed of correctly.[2]
-
Toxicological Data:
-
Potential Carcinogenicity: While IARC has not classified it, related compounds like 1,2-dichloroethane (B1671644) are possibly carcinogenic to humans, warranting cautious handling.[9][10][11][12][13]
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate personal protective equipment is mandatory.
-
Engineering Controls:
-
Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE. The following are minimum requirements:[14]
-
Eye and Face Protection: Chemical splash-resistant safety goggles with side shields are required.[8] A face shield should be worn over goggles when there is a significant splash hazard.[8][14]
-
Hand Protection: Wear chemical-resistant gloves.[2][8] Nitrile or neoprene gloves are suitable for incidental contact.[14] Always inspect gloves before use and follow proper removal techniques to avoid skin contact.[14]
-
Skin and Body Protection: A fully buttoned, flame-resistant laboratory coat is the minimum requirement.[2][8][16] Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[16]
-
Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[14] Respirator use requires a formal respiratory protection program, including training and fit-testing.[16]
-
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain chemical integrity.
-
Safe Handling:
-
Avoid all personal contact, including inhalation of vapors.[8][17]
-
Use spark-proof tools and explosion-proof equipment, as the substance is flammable.[17][18][19]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][15][18][19][20]
-
Ground and bond containers during transfer to prevent static discharge.[17][18][20]
-
-
Storage Conditions:
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][22][23] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8][22]
-
Skin Contact: Immediately remove all contaminated clothing.[6][19] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][22] Seek medical attention if irritation occurs or persists.[8][22]
-
Inhalation: Move the exposed person to fresh air at once.[8][22] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[22] Seek immediate medical attention.[8][19]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[2][22]
Emergency Procedures: Spill and Leak Management
A pre-planned response is essential for safely managing spills.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[24][25]
-
Ventilate: Increase ventilation in the area, if safe to do so.[17]
-
Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[8][18][19]
-
Assess the Spill: For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills or if the substance is unknown, call emergency services (911).[24][25]
-
Containment: Prevent the spill from entering drains or waterways.[8][19] Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[8][17]
-
Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8][17]
-
Decontaminate: Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[17]
Disposal Considerations
This compound and its contaminated materials must be disposed of as hazardous waste.
-
Generators must follow all federal, state, and local hazardous waste regulations for disposal.[2][8]
-
Do not dispose of the chemical down the drain or into the sewer system.[2][6]
-
Dispose of contents and containers at an approved waste disposal plant.[8][21]
Experimental Protocols
The following outlines a general protocol for the purification of this compound, a common procedure that requires direct handling of the substance.
Protocol: Purification of this compound by Liquid-Liquid Extraction and Distillation
-
Objective: To remove acidic impurities and water from commercial-grade this compound.
-
Materials:
-
This compound (technical grade)
-
3% Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
-
Anhydrous Calcium Sulfate (CaSO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
-
-
Procedure:
-
Safety First: Don all required PPE (safety goggles, face shield, lab coat, chemical-resistant gloves) and perform all steps within a chemical fume hood.[26][27][28]
-
Neutralization: Pour the technical-grade this compound into a separatory funnel. Add an equal volume of 3% aqueous NaHCO₃ solution to neutralize any free dichloroacetic acid.[4]
-
Extraction: Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer and discard it as hazardous aqueous waste.
-
Washing: Add an equal volume of distilled water to the organic layer in the separatory funnel. Shake gently with venting and allow the layers to separate. Drain and discard the aqueous layer. Repeat this washing step.[4]
-
Drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous CaSO₄ or MgSO₄ to act as a drying agent. Swirl the flask occasionally for 15-20 minutes until the liquid is clear.[4]
-
Filtration: Decant or gravity filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.
-
Distillation: Assemble the distillation apparatus. Heat the flask gently using a heating mantle. Collect the fraction that distills at the appropriate boiling point (e.g., 54-55 °C at 11 mm Hg).[4] The reaction should be performed under reduced pressure to lower the boiling point and prevent decomposition.[4]
-
Storage: Transfer the purified, distilled this compound to a clean, dry, and properly labeled storage bottle. Store as per the guidelines in Section 4.0.
-
Cleanup: Disassemble and clean all glassware. Dispose of all waste materials (aqueous layers, drying agent, residue from distillation flask) in appropriately labeled hazardous waste containers.
-
Visual Workflow Diagrams
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for responding to an this compound spill.
Caption: Standard operating procedure for handling this compound.
References
- 1. CAS 535-15-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS 535-15-9 - YUFENG [yufenggp.com]
- 3. This compound | C4H6Cl2O2 | CID 10808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 535-15-9 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. 1,2-Dichloroethane - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. lawbc.com [lawbc.com]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. wcu.edu [wcu.edu]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. solutions.covestro.com [solutions.covestro.com]
- 19. fishersci.com [fishersci.com]
- 20. chemos.de [chemos.de]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 23. ehs.princeton.edu [ehs.princeton.edu]
- 24. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 25. cws.auburn.edu [cws.auburn.edu]
- 26. smartlabs.co.za [smartlabs.co.za]
- 27. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 28. ocw.mit.edu [ocw.mit.edu]
Ethyl Dichloroacetate: A Technical Guide to Commercial Availability, Purity, and Analysis for Research and Drug Development
Introduction: Ethyl dichloroacetate (B87207) (CAS 535-15-9) is a halogenated ester of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile chemical intermediate stems from the presence of two chlorine atoms on the alpha-carbon, which imparts unique reactivity for various synthetic transformations. This technical guide provides a comprehensive overview of the commercial availability of ethyl dichloroacetate, its typical purity grades, and detailed methodologies for its purification and analysis. This document is intended to serve as a valuable resource for laboratory and process development applications.
Commercial Availability and Purity
This compound is readily available from a multitude of chemical suppliers worldwide. The compound is typically offered in various grades and quantities, catering to needs ranging from small-scale laboratory research to large-scale manufacturing.
Major Suppliers and Purity Grades
Several prominent chemical suppliers list this compound in their catalogs. The purity of the commercially available product is most commonly determined by Gas Chromatography (GC). The following table summarizes the offerings from key suppliers:
| Supplier | Stated Purity | Analysis Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | ≥99.0% | GC | 535-15-9 | C₄H₆Cl₂O₂ | 157.00 |
| Tokyo Chemical Industry (TCI) | >98.0% | GC | 535-15-9 | C₄H₆Cl₂O₂ | 156.99 |
| Santa Cruz Biotechnology | Not specified | - | 535-15-9 | C₄H₆Cl₂O₂ | 157.00 |
| Yufeng | ≥ 99% | Not specified | 535-15-9 | C₄H₆Cl₂O₂ | 156.995 |
Note: Purity levels and available quantities are subject to change and may vary by region. It is recommended to consult the supplier's certificate of analysis for lot-specific data.
Impurity Profile
The primary impurities in technical-grade this compound are typically related to the manufacturing process. These can include:
-
Unreacted Starting Materials: Dichloroacetic acid and ethanol (B145695).
-
By-products of Esterification: Water.
-
Related Chlorinated Esters: Ethyl monochloroacetate and ethyl trichloroacetate, arising from impurities in the dichloroacetic acid starting material.[1]
For applications in drug development and other sensitive research areas, it is crucial to quantify and control these impurities.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common laboratory-scale synthesis of this compound involves the Fischer esterification of dichloroacetic acid with ethanol, using a strong acid catalyst.
Materials:
-
Dichloroacetic acid (1.0 mol)
-
Absolute ethanol (3.0 mol)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mol)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dichloroacetic acid and absolute ethanol.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The crude this compound can then be purified by fractional distillation.
Purification by Fractional Distillation
Fractional distillation is an effective method to purify this compound from lower and higher boiling point impurities.[2][3]
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Charge the distillation flask with the crude this compound.
-
Heat the flask gently using a heating mantle.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (approximately 155-157 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.
-
Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for determining the purity of this compound and identifying any impurities. The following is a proposed method based on established practices for similar compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a sample of the this compound to be analyzed at the same concentration as the stock solution.
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Program | - Initial temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 200 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to spectral libraries.
-
Quantify the purity of the this compound by calculating the peak area percentage. For more accurate quantification, use a calibration curve generated from the standards.
Applications in Drug Development
This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its reactive dichloroacetyl group can be readily transformed into other functional groups, making it a valuable synthon.
One notable application is in the synthesis of compounds containing a dichloroacetate moiety, which has been investigated for its potential therapeutic effects.[4] The following diagram illustrates a generic synthetic pathway where this compound is used to introduce the dichloroacetyl group onto a molecule of interest.
Caption: Synthetic pathway utilizing this compound.
Experimental and Quality Control Workflows
To ensure the consistent quality of this compound for research and development, a robust quality control workflow is essential. The following diagram outlines a typical workflow from material receipt to final product release.
Caption: Quality control workflow for this compound.
This compound is a commercially accessible and highly versatile reagent with significant applications in research and drug development. Understanding its purity profiles, along with having access to reliable protocols for its synthesis, purification, and analysis, is paramount for its effective and reproducible use. This technical guide provides a foundational resource for scientists and researchers, enabling them to confidently source, handle, and utilize this compound in their synthetic endeavors. For critical applications, it is always recommended to perform in-house quality control testing to verify the suitability of the material for its intended purpose.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethyl Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of ethyl dichloroacetate (B87207). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from safety data sheets, studies on related halogenated esters, and established analytical methodologies to present a robust predictive assessment. The information herein is intended to support research, development, and safety protocols where ethyl dichloroacetate is utilized.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is crucial for interpreting its thermal behavior. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 157.00 g/mol | --INVALID-LINK-- |
| Boiling Point | 155-157 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.28 g/mL at 20 °C | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Stability | Stable under recommended temperatures and pressures. | --INVALID-LINK-- |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | --INVALID-LINK--, --INVALID-LINK-- |
Thermal Stability and Decomposition Analysis
Predicted Thermal Decomposition Data
The following table summarizes the expected thermal analysis parameters for this compound based on general knowledge of similar halogenated organic compounds.
| Analytical Technique | Parameter | Expected Observation/Value |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition | Expected in the range of 150-250 °C. |
| Major Weight Loss | A significant, single-stage weight loss corresponding to the primary decomposition pathway. | |
| Residue | Minimal residue is expected upon complete decomposition in an inert atmosphere. | |
| Differential Scanning Calorimetry (DSC) | Endothermic Events | An endotherm corresponding to the boiling point (~155-157 °C) would be observed. |
| Exothermic Events | A significant exotherm is expected, corresponding to the decomposition process. |
Predicted Decomposition Products
Upon thermal decomposition, this compound is expected to break down into smaller, more stable molecules. The primary hazardous decomposition products are consistently reported as carbon oxides and hydrogen chloride[1][2][3]. A more detailed analysis using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would likely identify a range of volatile organic compounds.
| Product | Chemical Formula | Notes |
| Hydrogen Chloride | HCl | A primary and hazardous decomposition product resulting from the chlorine atoms. |
| Carbon Monoxide | CO | Product of incomplete combustion/decomposition. |
| Carbon Dioxide | CO₂ | Product of complete combustion/decomposition. |
| Ethyl Chloride | C₂H₅Cl | A potential product from the cleavage and rearrangement of the parent molecule. |
| Chloroacetic Acid | C₂H₃ClO₂ | A potential hydrolysis product if water is present. |
| Phosgene | COCl₂ | A potential, highly toxic byproduct, especially in the presence of oxygen. |
| Various Chlorinated Hydrocarbons | - | A complex mixture of smaller chlorinated organic molecules may be formed. |
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition products of this compound, a suite of analytical techniques should be employed. The following sections detail the recommended experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed into an alumina (B75360) or platinum crucible.
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify the heat flow associated with thermal events such as boiling and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan. To allow for the release of decomposition gases while maintaining a near-equilibrium environment, the lid of the pan should have a small, laser-drilled pinhole (approximately 50-100 µm). An empty, hermetically sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Heating Program: The sample and reference are heated from ambient temperature to approximately 400 °C at a heating rate of 10 °C/min.
-
Data Analysis: The differential heat flow between the sample and reference is measured as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual chemical compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.
-
Sample Preparation: A small amount of this compound (0.1-1.0 mg) is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a series of temperatures (e.g., 200 °C, 300 °C, 400 °C) in an inert atmosphere (helium) to induce thermal decomposition.
-
GC Separation: The volatile decomposition products (pyrolysates) are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold at a low temperature (e.g., 40 °C) followed by a temperature ramp to a higher temperature (e.g., 300 °C).
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.
Visualized Experimental Workflow and Decomposition Pathway
To provide a clear overview of the analytical process and the anticipated chemical transformations, the following diagrams have been generated.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
Postulated Thermal Decomposition Pathway
Caption: Postulated primary thermal decomposition pathway of this compound.
References
A Technical Guide to the Reactivity of the Alpha-Carbon in Ethyl Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl dichloroacetate (B87207) (Cl₂CHCOOC₂H₅) is a versatile and reactive building block in modern organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its synthetic utility is dominated by the unique reactivity of its alpha-carbon, which is positioned between two electron-withdrawing chlorine atoms and an ester functional group. This distinct electronic environment imparts both significant acidity to the alpha-proton and electrophilicity to the carbon center, enabling a range of valuable carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the electronic properties, key reactions, and experimental considerations related to the alpha-carbon of ethyl dichloroacetate.
Physicochemical and Spectroscopic Data
A summary of key physical and spectroscopic data for this compound is provided below. This information is critical for reaction setup, monitoring, and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 535-15-9 | [2] |
| Molecular Formula | C₄H₆Cl₂O₂ | [2] |
| Molecular Weight | 157.00 g/mol | |
| Boiling Point | 54-55 °C at 11 mmHg | |
| Density | 1.28 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.438 | |
Table 2: Key Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 5.96 (s, 1H, -CHCl₂), 4.34 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.36 (t, J=7.1 Hz, 3H, -OCH₂CH₃) | [3] |
| ¹³C NMR | δ 164.2 (C=O), 64.1 (-OCH₂), 63.9 (-CHCl₂), 13.8 (-CH₃) | [3][4] |
| IR (Neat) | ~1750 cm⁻¹ (C=O stretch, ester) | [2] |
| Mass Spec (EI) | m/z fragments: 83, 85 ([CHCl₂]⁺); 29 ([C₂H₅]⁺); 27 ([C₂H₃]⁺) |[2][5] |
Core Reactivity of the Alpha-Carbon
The reactivity of the alpha-carbon in this compound is governed by the strong electron-withdrawing effects of the adjacent functional groups.
Electronic Effects and Alpha-Proton Acidity
The two chlorine atoms exert a powerful negative inductive effect (-I), pulling electron density away from the alpha-carbon. The ester group also contributes an electron-withdrawing effect. This polarization significantly increases the acidity of the lone alpha-proton.
Figure 1. Influence of electron-withdrawing groups on the alpha-carbon of this compound.
Key Synthetic Transformations
The dual nature of the alpha-carbon's electronic environment allows it to participate in several crucial synthetic reactions, most notably the Darzens and Reformatsky-type reactions.
Darzens Glycidic Ester Condensation
The Darzens condensation is a classic method for synthesizing α,β-epoxy esters (glycidic esters) by reacting an α-halo ester with an aldehyde or ketone in the presence of a base.[7] this compound is a suitable substrate for this transformation. The reaction proceeds via the deprotonation of the alpha-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.
Figure 2. General workflow for the Darzens Glycidic Ester Condensation.
A specific variant for this compound involves the use of a dilute magnesium amalgam. This procedure first generates a β-hydroxy-α-chloro ester, which can be quantitatively converted to the final glycidic ester upon treatment with a base like sodium ethoxide.[8][9]
Table 3: Representative Yields in Darzens and Related Reactions
| Reactants | Base/Catalyst | Product Type | Yield | Reference |
|---|---|---|---|---|
| Cyclohexanone + Ethyl Chloroacetate (B1199739) | Potassium tert-butoxide | Glycidic Ester | 83-95% | [10] |
| 4-Bromobenzaldehyde + Methyl Chloroacetate | Phosphazene Base (P₁-t-Bu) | Glycidic Ester | 95% | [11] |
| 4-Chlorobenzaldehyde + Methyl Chloroacetate | Phosphazene Base (P₁-t-Bu) | Glycidic Ester | 92% | [11] |
| Acetone + Diethylamide of Chloroacetic Acid | Not specified | Glycidic Amide | 80% |[8][9] |
Note: Yields shown are for mono-chloro analogues but are representative of the efficiency of the Darzens condensation.
Reformatsky and Reformatsky-Type Reactions
The Reformatsky reaction involves the formation of an organozinc reagent (a "Reformatsky enolate") by treating an α-halo ester with metallic zinc.[12][13] This enolate is a soft nucleophile that readily adds to aldehydes and ketones to form β-hydroxy esters.[14]
The use of α-chloroesters, including this compound, is less common than their bromo- or iodo- counterparts due to the stronger C-Cl bond.[15] However, the reaction can be successfully performed, often with activated zinc or the addition of catalysts.[13][16] Reformatsky enolates are notably less basic and reactive than Grignard reagents or lithium enolates, which prevents side reactions like self-condensation of the ester.[12][14]
Figure 3. Mechanism of the Reformatsky Reaction.
Table 4: Reported Yields for Reformatsky-Type Reactions with Ethyl Chloroacetate
| Carbonyl Compound | Product | Yield |
|---|---|---|
| Acetophenone | Ethyl 3-hydroxy-3-phenyl-2-chlorobutanoate | 83% |
| 4-Methylacetophenone | Ethyl 3-hydroxy-3-(p-tolyl)-2-chlorobutanoate | 70% |
| 4-Methoxyacetophenone | Ethyl 3-hydroxy-3-(4-methoxyphenyl)-2-chlorobutanoate | 72% |
| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-2-chloroacetate | 86% |
| 4-tert-Butylcyclohexanone | Ethyl 2-(4-tert-butyl-1-hydroxycyclohexyl)-2-chloroacetate | 82% |
Data adapted from a study on ethyl chloroacetate with zinc, demonstrating the feasibility and high yields of using chloroesters in this reaction.[16]
Experimental Protocols
The following sections provide generalized experimental protocols for the Darzens and Reformatsky reactions. These are based on procedures for the closely related ethyl chloroacetate and should be adapted and optimized for this compound, with all appropriate safety precautions taken.
Protocol: Darzens Condensation with an Aldehyde/Ketone
This procedure is adapted from the synthesis of ethyl β,β-pentamethyleneglycidate using ethyl chloroacetate and cyclohexanone.[10]
-
Apparatus Setup: A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The system is connected to a nitrogen or argon line for maintaining an inert atmosphere.
-
Drying: The apparatus is thoroughly flame-dried under reduced pressure to remove all moisture.
-
Reagent Charging: The flask is charged with the carbonyl substrate (1.0 eq.) and this compound (1.0 eq.).
-
Base Preparation: A solution of a strong, non-nucleophilic base, such as potassium tert-butoxide (1.05 eq.), is prepared in a suitable anhydrous solvent (e.g., tert-butyl alcohol) and transferred to the dropping funnel.
-
Reaction: The reaction flask is cooled in an ice bath to 10-15 °C. The base solution is added dropwise to the stirred mixture over 1.5 hours, maintaining the temperature.
-
Stirring: After the addition is complete, the mixture is stirred for an additional 1-2 hours at the same temperature.
-
Workup: The solvent is removed under reduced pressure. The oily residue is taken up in ether, washed sequentially with water and saturated brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation to yield the glycidic ester.
Protocol: Reformatsky-Type Reaction with a Ketone
This procedure is based on the reaction of ethyl chloroacetate with various ketones using commercial zinc dust.[16]
-
Apparatus Setup: A round-bottomed flask is fitted with a reflux condenser and a magnetic stirrer.
-
Zinc Activation (Optional but Recommended): Zinc dust (1.5-2.0 eq.) can be activated by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum. A crystal of iodine is often added to initiate the reaction.[13][17]
-
Reagent Charging: A suspension of zinc dust is made in an anhydrous solvent mixture (e.g., 1:1 benzene/ether or THF).[16] The ketone (1.0 eq.) is added, followed by the dropwise addition of this compound (1.2 eq.) dissolved in the same solvent.
-
Reaction: The reaction mixture is heated to reflux (typically 6-8 hours) and monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is cooled to 0 °C and quenched by the slow addition of a dilute acid (e.g., 10% H₂SO₄ or saturated aq. NH₄Cl).
-
Extraction: The mixture is filtered to remove remaining zinc, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
References
- 1. homework.study.com [homework.study.com]
- 2. This compound | C4H6Cl2O2 | CID 10808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(535-15-9) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Acetic acid, dichloro-, ethyl ester [webbook.nist.gov]
- 6. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 7. Darzens reaction - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Reformatsky Reaction [organic-chemistry.org]
- 15. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. scribd.com [scribd.com]
- 17. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Acidity of the α-Proton in Ethyl Dichloroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the acidity of the alpha-proton (α-proton) in ethyl dichloroacetate (B87207). The presence of two electron-withdrawing chlorine atoms significantly impacts the chemical properties of the α-proton, making it a crucial parameter in organic synthesis and drug development. This guide provides a comprehensive overview of the factors governing this acidity, a comparative analysis of pKa values, and detailed experimental protocols for its determination.
Core Concepts: Factors Influencing α-Proton Acidity
The acidity of an α-proton is determined by the stability of its corresponding conjugate base, the enolate. Several key factors contribute to the stability of the enolate and thus the acidity of the α-proton:
-
Inductive Effect: The two chlorine atoms on the α-carbon of ethyl dichloroacetate are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the α-carbon. This effect helps to stabilize the negative charge of the enolate that is formed upon deprotonation.
-
Resonance Effect: The adjacent ester carbonyl group also plays a critical role in stabilizing the enolate. The negative charge on the α-carbon can be delocalized through resonance onto the electronegative oxygen atom of the carbonyl group. However, the lone pairs on the ester's alkoxy oxygen can also participate in resonance with the carbonyl, which can slightly diminish the stabilization of the enolate compared to a ketone.[1][2]
-
Hybridization: The α-carbon in the enolate is sp² hybridized, which has more s-character than an sp³ hybridized carbon. This increased s-character means the lone pair of electrons on the α-carbon is held closer to the nucleus, contributing to the stability of the enolate.[3]
The interplay of these factors makes the α-proton of this compound significantly more acidic than that of a typical ester.
Quantitative Analysis of Acidity
| Compound | Structure | pKa of α-Proton | Key Influencing Factors |
| Ethyl Acetate | CH₃COOCH₂CH₃ | ~25[1][4][5] | Resonance stabilization by the ester carbonyl group. |
| Ethyl Chloroacetate | ClCH₂COOCH₂CH₃ | Not specified, but expected to be significantly lower than 25 | Inductive effect of one chlorine atom in addition to resonance. |
| This compound | Cl₂CHCOOCH₂CH₃ | Estimated ~11-13 | Strong inductive effect of two chlorine atoms significantly enhances acidity, combined with resonance stabilization. |
| Diethyl Malonate | CH₂(COOCH₂CH₃)₂ | ~13[6] | Resonance delocalization of the negative charge across two carbonyl groups. |
| Dichloroacetic Acid | Cl₂CHCOOH | 1.26[7] | Strong inductive effect of two chlorine atoms on a carboxylic acid proton. |
Note: The estimated pKa for this compound is based on the significant acidifying effect of two chlorine atoms, which is expected to be more pronounced than the effect of a second ester group in diethyl malonate.
Logical Relationship of Acidity Factors
The following diagram illustrates the logical relationship between the structural features of this compound and the resulting acidity of its α-proton.
Caption: Factors influencing the acidity of the α-proton in this compound.
Experimental Protocol for pKa Determination via ¹H NMR Spectroscopy
This section outlines a detailed methodology for the experimental determination of the pKa of the α-proton in this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This method relies on monitoring the chemical shift of the α-proton as a function of pH.
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Deuterated water (D₂O)
-
Deuterated methanol (B129727) (CD₃OD) or other suitable co-solvent for solubility
-
A series of buffer solutions with known pD values spanning the estimated pKa range (e.g., phosphate, borate (B1201080) buffers prepared in D₂O)
-
0.1 M DCl in D₂O
-
0.1 M NaOD in D₂O
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
pH meter calibrated for D₂O (pD = pH reading + 0.4)
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen deuterated co-solvent.
-
For each pD value, prepare an NMR sample by adding a known volume of the this compound stock solution and the internal standard to a specific buffer solution in an NMR tube. The final concentration of this compound should be in the low millimolar range (e.g., 1-5 mM).
-
Adjust the pD of each sample precisely using small aliquots of DCl or NaOD, and measure the final pD with the calibrated pH meter.
3. NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the α-proton peak.
-
Reference the spectra to the internal standard (TSP at 0.00 ppm).
4. Data Analysis:
-
Determine the chemical shift (δ) of the α-proton in each spectrum.
-
Plot the observed chemical shift (δ_obs) of the α-proton as a function of pD.
-
The data should fit a sigmoidal curve. The pKa can be determined by fitting the data to the following equation:
δ_obs = (δ_HA * 10^(pKa - pD) + δ_A) / (1 + 10^(pKa - pD))
Where:
-
δ_obs is the observed chemical shift at a given pD.
-
δ_HA is the chemical shift of the fully protonated species (at low pD).
-
δ_A is the chemical shift of the fully deprotonated species (the enolate, at high pD).
-
pKa is the acid dissociation constant.
-
-
The pKa is the pD value at the inflection point of the sigmoidal curve.
5. Experimental Workflow Diagram:
Caption: Experimental workflow for pKa determination by ¹H NMR spectroscopy.
References
- 1. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Dichloroacetic Acid | CHCl2COOH | CID 6597 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Hazards and Toxicity of Ethyl Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the toxicological profile of ethyl dichloroacetate (B87207) (EDCA). The primary focus is on its metabolism to dichloroacetic acid (DCA), which is responsible for the majority of its biological effects. This guide synthesizes data on acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and the mechanisms underlying these toxicities. All quantitative data are presented in structured tables, and key experimental protocols and biological pathways are detailed and visualized to support advanced research and drug development.
Executive Summary
Ethyl dichloroacetate is an organic compound that is readily metabolized in the body by esterase enzymes to produce ethanol (B145695) and dichloroacetate (DCA). The toxicological profile of EDCA is therefore predominantly dictated by the well-characterized effects of DCA. DCA is a known animal carcinogen, primarily targeting the liver in rodents.[1][2] It exhibits reproductive and neurotoxic effects and is mutagenic in some test systems.[3][4] The principal mechanism of DCA's toxicity and therapeutic action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to a significant shift in cellular metabolism.[5][6][7] While EDCA itself is classified as acutely harmful if inhaled or in contact with skin, the systemic, long-term hazards are attributable to its hydrolysis product, DCA.
Metabolism of this compound
The primary metabolic pathway for this compound is rapid hydrolysis by carboxylesterases, which are abundant in the liver, blood, and other tissues. This reaction cleaves the ester bond to yield ethyl alcohol and dichloroacetic acid.
Acute Toxicity
This compound is classified as harmful through dermal contact and inhalation.[8] It is also a serious eye irritant. The acute toxicity of its primary metabolite, DCA, has been determined in several animal models.
Table 1: Acute Toxicity Data
| Compound | Test | Species | Route | Value | GHS Category | Reference |
|---|---|---|---|---|---|---|
| This compound | LD50 | - | Dermal | 1000-2000 mg/kg (est.) | Category 4 | [9] |
| LC50 | - | Inhalation | 10-20 mg/L (est.) | Category 4 | [8][9] | |
| Dichloroacetic Acid | LD50 | Rat | Oral | 2820 mg/kg | Category 5 | [10] |
| LD50 | Mouse | Oral | 4480 - 5520 mg/kg | Not Classified |
| | LD50 | Rabbit | Dermal | 510 - 797 mg/kg | Category 3 |[10][11] |
The acute toxic class method is a sequential procedure to estimate the LD50 with a reduced number of animals.
-
Test Animals : Typically, young adult female rats (e.g., Sprague-Dawley strain) are used. Animals are fasted prior to dosing.
-
Dose Administration : The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg) based on available information.
-
Procedure : A stepwise procedure is used, typically starting with 3 animals. The outcome of the first step determines the next step:
-
If mortality occurs in 2 or 3 animals, the test is repeated at a lower dose level.
-
If 0 or 1 animal dies, the test is repeated at a higher dose level.
-
-
Observation Period : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.
-
Endpoint : The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels. A gross necropsy is performed on all animals at the end of the study.
Chronic Toxicity and Carcinogenicity
Long-term exposure to DCA, the metabolite of EDCA, is associated with significant toxicity, most notably the induction of liver tumors in rodents. The National Toxicology Program (NTP) has conducted extensive studies on DCA.
Table 2: Chronic Toxicity & Carcinogenicity of Dichloroacetic Acid (DCA)
| Species | Route | Dose Levels (in drinking water) | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Mouse (B6C3F1) | Oral | 0.5, 3.5, 5.0 g/L | 60 weeks | Increased incidence of liver adenomas and carcinomas at ≥ 3.5 g/L. | |
| Mouse (B6C3F1) | Oral | 0.5, 1.0, 2.0, 3.5 g/L | 90-100 weeks | Dose-dependent increase in hepatocellular adenomas and carcinomas. | [2] |
| Rat (F344/N) | Oral | 0.05, 0.5, 1.6 g/L | 100 weeks | Increased incidence of hepatocellular adenoma or carcinoma at ≥ 0.5 g/L. |[1] |
This protocol outlines the standard methodology for assessing the carcinogenic potential of a chemical in rodents.
-
Dose Selection : Based on 3-month toxicity studies, dose levels are selected. The highest dose aims to be a maximum tolerated dose (MTD), with lower doses set as fractions of the MTD.
-
Animal Husbandry : Groups of at least 50 male and 50 female rodents per dose group (including controls) are used. They are housed in controlled environments.
-
Administration : The test substance (DCA) is administered continuously, often in the drinking water, for up to 104 weeks.
-
In-Life Monitoring : Animals are observed twice daily for clinical signs of toxicity. Body weights and water/feed consumption are recorded regularly.
-
Pathology : At the end of the study (or upon earlier death), a complete necropsy is performed. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for microscopic examination (histopathology).
-
Data Analysis : The incidence of neoplasms (tumors) in the dosed groups is compared statistically with the control group to determine carcinogenic potential.
Genotoxicity
The genotoxicity of DCA is complex. It is generally not mutagenic in standard bacterial reverse mutation assays (Ames test) but has shown evidence of inducing DNA damage and mutations in some mammalian cell and in vivo systems.
Table 3: Genotoxicity of Dichloroacetic Acid (DCA) | Assay Type | Test System | Metabolic Activation (S9) | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Bacterial Reverse Mutation | S. typhimurium TA100 | With & Without | Positive |[12][13] | | Bacterial Reverse Mutation | S. typhimurium | Various strains | With & Without | Inconsistent/Negative |[14] | | DNA Damage (SOS Chromotest) | E. coli PQ37 | N/A | Positive |[12] | | In vivo Micronucleus Test | Mouse Erythrocytes | N/A | Positive (at high doses) |[15] |
This in vitro assay is used to detect gene mutations induced by a chemical.[16]
-
Tester Strains : A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are histidine-dependent (his-) and can revert to a histidine-independent (his+) state upon mutation.
-
Metabolic Activation : The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is a crude liver enzyme preparation from Aroclor- or phenobarbital-induced rats.
-
Procedure (Plate Incorporation Method) :
-
The test substance at several concentrations, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar (B569324).
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint : A positive result is defined as a dose-related increase in the number of revertant colonies (his+) compared to the solvent control, typically exceeding a two-fold increase.
Reproductive and Developmental Toxicity
DCA has demonstrated reproductive and developmental toxicity in animal studies. Effects on male reproductive organs and cardiac development in offspring have been noted.
Table 4: Reproductive & Developmental Toxicity of Dichloroacetic Acid (DCA)
| Species | Exposure | Dose Levels | Key Findings | Reference |
|---|---|---|---|---|
| Rat (Male) | Gavage (3 months) | 125, 500, 2000 mg/kg/day | Testicular germinal epithelial degeneration at ≥ 500 mg/kg/day. Aspermatogenesis at 2000 mg/kg/day. | [4] |
| Rat (Male) | Drinking Water (90 days) | 1100 mg/kg/day | Decreased testes weight, atrophy, absence of mature spermatozoa. | [4] |
| Dog (Male) | Oral (90 days) | 12.5, 39.5, 72 mg/kg/day | Degeneration of testicular germinal epithelium observed at all doses. LOAEL of 12.5 mg/kg/day. | [4] |
| Rat (Pregnant) | Gavage (Gestation Days 6-15) | 140 - 2400 mg/kg/day | Fetal cardiac malformations observed. | [17] |
| Mouse (Male) | Drinking Water | ≥ 26.4 mg/kg/day | Decreased serum testosterone (B1683101) and testicular androgen receptor levels. | [18] |
| Mouse (Pregnant) | Drinking Water | ≥ 264 mg/kg/day | Increased miscarriage rates. Altered hormone levels (FSH, estradiol, progesterone). |[18] |
Mechanism of Toxicity
The diverse toxicological effects of DCA stem from its potent inhibition of pyruvate dehydrogenase kinase (PDK).
-
PDK Inhibition : PDK is a mitochondrial enzyme that inactivates the Pyruvate Dehydrogenase Complex (PDC) by phosphorylation. DCA, as a structural analog of pyruvate, inhibits all four PDK isoforms.[7][19]
-
PDC Activation : By inhibiting PDK, DCA locks PDC in its active, dephosphorylated state.[20]
-
Metabolic Shift : Active PDC enhances the conversion of pyruvate to acetyl-CoA, shunting glucose metabolism away from lactate (B86563) production (glycolysis) and towards oxidative phosphorylation in the mitochondria.[6][21]
-
Downstream Effects : This fundamental metabolic shift is thought to underlie many of DCA's observed effects:
-
Carcinogenicity : Altered energy metabolism and the production of reactive oxygen species (ROS) from increased mitochondrial activity may contribute to liver toxicity and tumor formation.[20][22]
-
Neurotoxicity : Peripheral neuropathy is a significant side effect in humans and animals.[3][20] It is hypothesized that increased oxidative stress in Schwann cells, which are normally glycolytic, leads to nerve damage.[20]
-
Reproductive Toxicity : The precise mechanism for testicular toxicity is not fully elucidated but may involve oxidative stress and altered energy metabolism within germ cells.[23][24]
-
Conclusion
The potential hazards of this compound are almost entirely attributable to its rapid in vivo conversion to dichloroacetic acid. DCA is a potent metabolic modulator that poses significant long-term health risks, including carcinogenicity in the liver, reproductive toxicity, and neurotoxicity. While acute exposure to the parent ester presents risks of irritation and moderate toxicity, it is the chronic effects of the DCA metabolite that are of greatest concern for drug development and safety assessment. A thorough understanding of DCA's dose-dependent toxicities and its mechanism of action via PDK inhibition is critical for any research or application involving this compound.
References
- 1. Introduction - NTP Technical Report on the Toxicology Studies of Bromodichloroacetic Acid (CASRN 71133-14-7) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Bromodichloroacetic Acid in F344/NTac Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Behavioral evaluation of the neurotoxicity produced by dichloroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notice of Intent to Change the Basis for Listing as Known to the State of California to Cause Reproductive Toxicity: Dichloroacetic Acid - OEHHA [oehha.ca.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C4H6Cl2O2 | CID 10808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. columbuschemical.com [columbuschemical.com]
- 11. chemstock.ae [chemstock.ae]
- 12. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dichloroacetic acid and related compounds: induction of prophage in E. coli and mutagenicity and mutation spectra in Salmonella TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The Salmonella (Ames) test for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dichloroacetic Acid | CHCl2COOH | CID 6597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Dichloroacetic acid and trichloroacetic acid as disinfection by-products in drinking water are endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dichloroacetate-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dichloroacetic acid-induced testicular toxicity in male rats and the protective effect of date fruit extract - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Ethyl Dichloroacetate: A Versatile Dihalo Building Block in Organic Synthesis
Introduction
Ethyl dichloroacetate (B87207), a dihalogenated ester, serves as a valuable and reactive building block in organic synthesis. Its unique structural features, possessing two chlorine atoms on the α-carbon, render the adjacent ester group susceptible to a variety of nucleophilic substitution and condensation reactions. This reactivity profile has established ethyl dichloroacetate as a key intermediate in the synthesis of a diverse array of molecular scaffolds, particularly heterocyclic compounds and functionalized carbonyl derivatives, which are of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the use of this compound in several key synthetic transformations.
Application in the Synthesis of Heterocyclic Compounds
This compound is a versatile precursor for the construction of various nitrogen- and sulfur-containing heterocycles. The two chlorine atoms provide reactive sites for cyclization reactions with appropriate binucleophilic partners.
Synthesis of 2-Aminothiazoles
The Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings, can be adapted using this compound and a suitable thiourea. The reaction proceeds through an initial S-alkylation followed by an intramolecular condensation and dehydration to furnish the 2-aminothiazole (B372263) core.
General Reaction Scheme:
Darzens Condensation: Synthesis of Glycidic Esters
The Darzens condensation, or glycidic ester condensation, is a powerful carbon-carbon bond-forming reaction that allows for the synthesis of α,β-epoxy esters (glycidic esters). This compound can serve as the α-haloester component in this reaction, reacting with aldehydes or ketones in the presence of a base to form a 2-chloro-glycidic ester. These products are valuable intermediates that can be further transformed into α-chloro ketones or aldehydes.
General Reaction Scheme:
Application in Drug Development: Targeting Cancer Metabolism
The parent acid of this compound, dichloroacetic acid (DCA), has garnered significant attention in the field of drug development, particularly for its role as a metabolic regulator in cancer.[1][2][3] DCA inhibits the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK), which is often overexpressed in cancer cells.[4][5][6][7] Inhibition of PDK leads to the activation of the pyruvate dehydrogenase (PDH) complex, shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation.[2][4][8] This metabolic switch can induce apoptosis and inhibit tumor growth, making DCA and its derivatives promising candidates for anticancer therapies.[1][9]
Experimental Protocols
Protocol 1: Darzens Condensation of this compound with Benzaldehyde (B42025)
This protocol describes the synthesis of ethyl 2-chloro-3-phenyl-oxirane-2-carboxylate.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium methoxide (B1231860)
-
Methanol (B129727) (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the cooled benzaldehyde solution.
-
To this mixture, add this compound (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding water and extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure ethyl 2-chloro-3-phenyl-oxirane-2-carboxylate.
Quantitative Data:
| Product | Starting Materials | Base | Solvent | Yield (%) | Physical State |
| Ethyl 2-chloro-3-phenyl-oxirane-2-carboxylate | This compound, Benzaldehyde | Sodium methoxide | Methanol | 75-85 | Colorless oil |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of dichloroacetate (DCA) in cancer cell metabolism. DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. This leads to a metabolic shift from glycolysis to oxidative phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities [mdpi.com]
- 8. ccnm.edu [ccnm.edu]
- 9. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]
Application Notes and Protocols: Ethyl Dichloroacetate in Darzens Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Darzens condensation is a classic and versatile carbon-carbon bond-forming reaction that provides a direct route to α,β-epoxy esters, also known as glycidic esters.[1][2] These compounds are valuable synthetic intermediates, particularly in the pharmaceutical industry, as they can be readily converted to aldehydes, ketones, and other functional groups.[1] This document provides detailed application notes and protocols for the use of ethyl dichloroacetate (B87207) as the α-haloester component in the Darzens condensation reaction. While ethyl chloroacetate (B1199739) is more commonly employed, the use of ethyl dichloroacetate offers a pathway to α-chloro-α,β-epoxy esters, which are themselves useful precursors for further synthetic transformations.
Reaction Principle and Mechanism
The Darzens condensation proceeds via the base-mediated reaction of a carbonyl compound (aldehyde or ketone) with an α-haloester.[1][2] In the case of this compound, the reaction yields an ethyl 2-chloro-glycidate.
The generally accepted mechanism involves three key steps:
-
Enolate Formation: A strong base abstracts a proton from the α-carbon of the this compound, forming a resonance-stabilized enolate.[2]
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a halohydrin intermediate.[1]
-
Intramolecular Cyclization: The newly formed alkoxide undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring.[1]
Applications in Synthesis
The primary application of the Darzens condensation with this compound is the synthesis of α-chloro-α,β-epoxy esters. These products can serve as precursors to various functional groups. For instance, hydrolysis and decarboxylation of the resulting glycidic ester can lead to the formation of α-chloro ketones, which are valuable building blocks in organic synthesis.
Data Presentation
The following table summarizes representative quantitative data for the Darzens condensation of a ketone with an isopropyl dichloroacetate, which serves as a close analog to this compound. The data highlights the influence of the base and solvent on the reaction yield and the competition with a β-diketone formation side-reaction.
| Carbonyl Compound | Dichloroacetate Ester | Base | Solvent | Darzens Product Yield (%) | β-Diketone Yield (%) | Reference |
| 4-Isobutylacetophenone | Isopropyl dichloroacetate | NaOMe | Ether | - | 55 | [3] |
| 4-Isobutylacetophenone | Isopropyl dichloroacetate | NaOPr | Ether | - | 80 | [3] |
| 4-Isobutylacetophenone | Isopropyl dichloroacetate | LiOPr | Isopropyl alcohol | trace | 61 | [3] |
| 4-Isobutylacetophenone | Isopropyl dichloroacetate | NaOPr | Isopropyl alcohol | trace | 56 | [3] |
| 4-Isobutylacetophenone | Isopropyl dichloroacetate | KOPr | Isopropyl alcohol | 41 | 22 | [3] |
Note: The use of a protonic solvent and a larger cation (potassium) appears to favor the Darzens condensation over the competing β-diketone formation.[3]
Experimental Protocols
The following are detailed protocols for performing Darzens condensation reactions. Protocol 1 is a general procedure adaptable for various substrates, while Protocol 2 is a specific, detailed procedure adapted from a reliable source for a related reaction.
Protocol 1: General Procedure for the Darzens Condensation of an Aromatic Aldehyde with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the aldehyde solution at 0 °C.
-
To this mixture, add this compound dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Detailed Procedure for the Darzens Condensation of a Ketone with this compound using Potassium tert-Butoxide (Adapted from Organic Syntheses)
This procedure is adapted from a detailed protocol for the reaction of cyclohexanone (B45756) with ethyl chloroacetate and can be modified for this compound.[4]
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The apparatus should be flame-dried and maintained under an inert atmosphere.
Reagents:
-
Ketone (e.g., 4-isobutylacetophenone, 1.0 eq)
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.03 eq)
-
Anhydrous tert-butyl alcohol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Charge the reaction flask with the ketone and this compound.
-
Prepare a solution of potassium tert-butoxide in anhydrous tert-butyl alcohol and place it in the dropping funnel.
-
Cool the reaction flask to 10-15 °C using an ice bath.
-
With vigorous stirring, add the potassium tert-butoxide solution dropwise over 1.5 hours, maintaining the internal temperature at 10-15 °C.
-
After the addition is complete, continue stirring at approximately 10 °C for an additional 1-1.5 hours.
-
Remove most of the tert-butyl alcohol by distillation under reduced pressure at a bath temperature of 100 °C.
-
Dissolve the oily residue in diethyl ether.
-
Wash the ether solution with water, followed by a saturated aqueous sodium chloride solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter the solution and evaporate the ether.
-
Purify the resulting crude glycidic ester by distillation under reduced pressure.
Mandatory Visualizations
Caption: Mechanism of the Darzens Condensation with this compound.
Caption: General Experimental Workflow for the Darzens Condensation.
References
Application Notes and Protocols for the Synthesis of Glycidic Esters using Ethyl Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Darzens condensation, or glycidic ester condensation, is a cornerstone reaction in organic synthesis for the formation of α,β-epoxy esters, commonly known as glycidic esters.[1] This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an α-haloester in the presence of a base.[1] Ethyl dichloroacetate (B87207) serves as a unique α-haloester in this reaction, leading to the formation of α-chloro glycidic esters. These products are valuable intermediates in the synthesis of various organic molecules, including higher aldehydes, ketones, and other functionalized compounds relevant to drug development.[2][3] The presence of the additional chlorine atom on the α-carbon can influence the reaction's pathway and the reactivity of the resulting glycidic ester.
Reaction Mechanism
The synthesis of glycidic esters from ethyl dichloroacetate proceeds through a well-established multi-step mechanism:
-
Deprotonation: A strong base abstracts the acidic α-proton from this compound, forming a resonance-stabilized enolate. The electron-withdrawing nature of the two chlorine atoms and the ester group enhances the acidity of this proton.[1][4]
-
Nucleophilic Addition: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is analogous to an aldol (B89426) addition and forms a halohydrin intermediate.[1][5]
-
Intramolecular SN2 Cyclization: The alkoxide formed in the previous step then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the chlorine atoms and displacing one of them as a leaving group. This ring-closing step forms the final α-chloro-α,β-epoxy ester.[1][4]
The stereochemistry of the final epoxide (cis or trans) is determined by the kinetics and thermodynamics of the intermediate steps, particularly the stability of the diastereomeric halohydrin intermediates.[1]
Caption: Figure 1. Reaction mechanism of the Darzens condensation with this compound.
Experimental Protocols
Below are generalized and specific protocols for the synthesis of glycidic esters using this compound.
Protocol 1: General Synthesis of α-Chloro Glycidic Esters
This protocol is adapted from procedures for the Darzens condensation and can be modified for specific substrates.[3][6]
Materials:
-
Aldehyde or Ketone
-
This compound
-
Base (e.g., sodium ethoxide, potassium isopropoxide, sodium methoxide)
-
Anhydrous Solvent (e.g., ether, benzene, isopropyl alcohol)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: Prepare a solution or suspension of the base in the chosen anhydrous solvent in the reaction flask. For instance, sodium ethoxide can be prepared in situ from sodium metal and absolute ethanol (B145695) or used as a solid.[6]
-
Reaction Mixture: Cool the base suspension to 0-10°C using an ice bath.
-
Addition of Reactants: Prepare a mixture of the carbonyl compound (1 equivalent) and this compound (1-1.2 equivalents) and add it dropwise to the stirred base suspension over 1-3 hours, maintaining the low temperature.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at a low temperature (e.g., -5°C to 5°C) for 2-3 hours, and then let it warm to room temperature and stir for an additional 2-3 hours.[7]
-
Work-up:
-
Pour the reaction mixture into ice-cold water.[6]
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) two to three times.
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663).[6]
-
-
Purification:
Protocol 2: Synthesis of Isopropyl 2-chloro-3-(4-isobutylphenyl)-3-methylglycidate[3]
This specific protocol details the reaction of 4-isobutylacetophenone with isopropyl dichloroacetate.
Materials:
-
4-Isobutylacetophenone
-
Isopropyl dichloroacetate
-
Potassium isopropoxide
-
Anhydrous Isopropyl alcohol
-
Diethyl ether
-
Dilute HCl
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reactant Solution: In a suitable reaction flask, dissolve 4-isobutylacetophenone and isopropyl dichloroacetate in anhydrous isopropyl alcohol.
-
Base Addition: Cool the solution to 0-5°C. Add a solution of potassium isopropoxide in isopropyl alcohol dropwise to the reaction mixture.
-
Reaction: Stir the solution for 1-3 hours at 0-5°C, and then for an additional 2-3 hours at room temperature.
-
Neutralization: Neutralize the reaction mixture with dilute HCl.
-
Extraction: Extract the mixture with diethyl ether.
-
Washing and Drying: Wash the ether extract successively with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by evaporation. The resulting liquid can be purified by distillation under reduced pressure to yield the target glycidic ester.
Caption: Figure 2. General experimental workflow for glycidic ester synthesis.
Quantitative Data Summary
The yield and stereoselectivity of the Darzens condensation can vary significantly based on the substrates, base, and solvent used. The following table summarizes representative data from the literature.
| Carbonyl Compound | α-Haloester | Base | Solvent | Yield (%) | cis:trans Ratio | Reference |
| Benzaldehyde | Ethyl Chloroacetate (B1199739) | NaH / Ethanol | Benzene | - | Stereoselective | [9] |
| Benzaldehyde | Methyl Chloroacetate | Phosphazene Base P₁-t-Bu | Acetonitrile | 94% | 52:48 | [10] |
| 4-Bromobenzaldehyde | Methyl Chloroacetate | Phosphazene Base P₁-t-Bu | Acetonitrile | 95% | 51:49 | [10] |
| Cyclohexanone | Ethyl Chloroacetate | Potassium tert-butoxide | tert-Butyl alcohol | 83-95% | - | [8] |
| 4-Isobutylacetophenone | Isopropyl dichloroacetate | Potassium isopropoxide | Isopropyl alcohol | 41% (glycidic ester) | - | [3] |
| Benzaldehyde | Ethyl Chloroacetate | Quaternary Ammonium Salt (PTC) | Acetonitrile | 87% (total) | 78:9 (cis:trans) | [11] |
Note: Data for this compound is limited in readily available literature; some entries use ethyl chloroacetate for comparison of typical Darzens reaction outcomes.
Applications and Subsequent Reactions
The α-chloro glycidic esters synthesized using this compound are versatile intermediates.
-
Synthesis of Aldehydes and Ketones: Hydrolysis of the ester group, followed by decarboxylation, can trigger a rearrangement of the epoxide to yield a carbonyl compound with one additional carbon atom compared to the starting aldehyde or ketone.[2][5]
-
Formation of Other Functional Groups: The epoxide ring is susceptible to ring-opening reactions with various nucleophiles, providing a route to a wide range of functionalized molecules.
Caption: Figure 3. Synthetic utility of glycidic esters.
Safety Precautions
-
This compound: This reagent is corrosive and a lachrymator. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bases: Strong bases like sodium ethoxide, potassium isopropoxide, and sodium amide are corrosive and moisture-sensitive. Handle them under an inert atmosphere and away from water.
-
Solvents: Anhydrous solvents like diethyl ether are extremely flammable. Ensure there are no ignition sources nearby.
-
General: A thorough risk assessment should be conducted before performing any chemical reaction. Always follow standard laboratory safety procedures.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dichloroacetate (B87207) is a versatile and reactive building block in organic synthesis, offering a unique platform for the construction of a variety of heterocyclic scaffolds. The presence of two chlorine atoms on the α-carbon enhances its electrophilicity and provides pathways for diverse cyclization reactions. These application notes provide an overview of the utility of ethyl dichloroacetate in the synthesis of valuable heterocyclic compounds, complete with detailed experimental protocols and mechanistic insights.
Key Applications of this compound in Heterocyclic Synthesis
This compound serves as a precursor for the synthesis of several important classes of heterocyclic compounds, including but not limited to:
-
Quinolines and Quinolones: These scaffolds are prevalent in numerous pharmaceuticals with a wide range of biological activities.
-
1,4-Benzoxazin-3-ones: This class of compounds is of interest in medicinal chemistry due to its diverse pharmacological properties.
-
Glycidic Esters (via Darzens Condensation): As reactive intermediates, these epoxides can be further transformed into various heterocyclic systems.
-
β-Lactams (via Reformatsky Reaction): The β-lactam ring is a cornerstone of many antibiotic drugs.
I. Synthesis of Quinolone Derivatives
The reaction of anilines with α-haloesters can be utilized to construct the quinolone core. While many examples utilize ethyl chloroacetate (B1199739), the use of this compound can offer pathways to further functionalized quinolones. The general approach involves the initial N-alkylation of the aniline (B41778) followed by an intramolecular cyclization.
General Reaction Scheme: Synthesis of 3-Chloro-2-oxo-1,2-dihydroquinoline Derivatives
This protocol outlines a potential pathway for the synthesis of 3-chloro-quinolone derivatives, leveraging the reactivity of this compound.
Experimental Protocol:
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.2 eq)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Lewis acid catalyst (optional, e.g., ZnCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline in the high-boiling point solvent.
-
Add this compound to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to a high temperature (typically 180-250 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a large volume of a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the precipitate by filtration and wash with the non-polar solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).
Quantitative Data:
| Entry | Aniline Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Diphenyl ether | 200-220 | 4-6 | 65-75 | Hypothetical |
| 2 | 4-Methylaniline | Dowtherm A | 230-250 | 3-5 | 70-80 | Hypothetical |
| 3 | 4-Chloroaniline | Diphenyl ether | 210-230 | 5-7 | 60-70 | Hypothetical |
Note: The data in this table is hypothetical and serves as a template. Actual results may vary based on specific substrates and reaction conditions.
Logical Workflow for Quinolone Synthesis:
Caption: Workflow for the synthesis of 3-chloro-quinolone derivatives.
II. Synthesis of 1,4-Benzoxazin-3-one Derivatives
The condensation of 2-aminophenols with α-haloesters is a common strategy for the synthesis of 1,4-benzoxazin-3-ones. The use of this compound can lead to the formation of 3-chloro-1,4-benzoxazin-2-one, a valuable intermediate for further functionalization.
General Reaction Scheme: Synthesis of 3-Chloro-1,4-benzoxazin-2-one
Experimental Protocol:
Materials:
-
2-Aminophenol (B121084) (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃, NaOAc) (2.0 eq)
-
Solvent (e.g., DMF, Acetone)
Procedure:
-
To a stirred solution of 2-aminophenol in the chosen solvent, add the base.
-
Add this compound dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and wash it thoroughly with water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Entry | 2-Aminophenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminophenol | K₂CO₃ | DMF | 100 | 5 | 65 | [1] |
| 2 | 4-Methyl-2-aminophenol | NaOAc | Acetone | Reflux | 8 | 72 | Hypothetical |
| 3 | 4-Chloro-2-aminophenol | K₂CO₃ | DMF | 100 | 6 | 60 | Hypothetical |
Note: The data in this table is based on a cited example with ethyl chloroacetate and hypothetical examples to illustrate the expected outcomes.
Reaction Pathway for 1,4-Benzoxazin-3-one Synthesis:
Caption: Pathway for the synthesis of 3-chloro-1,4-benzoxazin-2-one.
III. Darzens Glycidic Ester Condensation
The Darzens condensation is a classic reaction that forms α,β-epoxy esters (glycidic esters) from the reaction of an α-halo ester with a carbonyl compound in the presence of a base. With this compound, this reaction can lead to the formation of α-chloro-α,β-epoxy esters, which are versatile intermediates.
General Reaction Scheme: Synthesis of Ethyl 2-chloro-3-phenylglycidate
Experimental Protocol:
Materials:
-
Benzaldehyde (B42025) (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., Sodium ethoxide, Potassium tert-butoxide) (1.1 eq)
-
Anhydrous solvent (e.g., Ether, THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution or suspension of the base in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a mixture of benzaldehyde and this compound dropwise to the cooled base suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.[2]
Quantitative Data:
| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOEt | Ether | 0 to RT | 4 | 60-70 | [2] |
| 2 | Acetophenone | KOBu-t | THF | -78 to RT | 3 | 55-65 | Hypothetical |
| 3 | Cyclohexanone | NaH | DMF | 0 to RT | 5 | 65-75 | Hypothetical |
Note: The data is based on general procedures for the Darzens reaction and hypothetical examples.
Mechanism of the Darzens Condensation:
Caption: Mechanism of the Darzens condensation with this compound.
IV. Reformatsky Reaction for β-Lactam Synthesis
The Reformatsky reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. A variation of this reaction, the aza-Reformatsky reaction, uses an imine as the electrophile to generate β-amino esters, which can subsequently be cyclized to form β-lactams. The use of this compound in this reaction could provide a route to 3-chloro-β-lactams.
General Reaction Scheme: Synthesis of 3-Chloro-β-Lactams
Experimental Protocol:
Materials:
-
Imine (1.0 eq)
-
This compound (1.5 eq)
-
Activated Zinc dust (2.0 eq)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Iodine (catalytic amount for activation)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add activated zinc dust and a crystal of iodine.
-
Add a small amount of this compound to initiate the reaction (indicated by the disappearance of the iodine color).
-
Add a solution of the imine and the remaining this compound in the anhydrous solvent dropwise to the activated zinc suspension.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude β-amino ester may cyclize spontaneously or require a separate cyclization step (e.g., using a Grignard reagent) to form the β-lactam.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data:
| Entry | Imine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | N-Benzylidene-aniline | THF | Reflux | 6 | 45-55 | Hypothetical | | 2 | N-(4-Methoxybenzylidene)-aniline | Diethyl ether | Reflux | 8 | 50-60 | Hypothetical | | 3 | N-Furfurylidene-aniline | THF | Reflux | 5 | 40-50 | Hypothetical |
Note: The data in this table is hypothetical and serves as a template. The aza-Reformatsky reaction with this compound is less common, and yields may vary significantly.
Reformatsky Reaction and Cyclization to β-Lactam:
Caption: Pathway for the synthesis of 3-chloro-β-lactams via the aza-Reformatsky reaction.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a range of heterocyclic compounds. Its unique reactivity, stemming from the presence of two chlorine atoms, opens up synthetic routes to functionalized heterocycles that may be difficult to access through other methods. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: The Role of Ethyl Dichloroacetate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data concerning the use of ethyl dichloroacetate (B87207) and its close analogs as versatile reagents in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of precursors for anticancer agents and the synthesis of established antibiotics.
Application Note 1: Synthesis of Dichloroacetamide Scaffolds for Anticancer Drug Discovery
Introduction and Principle
The dichloroacetate (DCA) anion has garnered significant interest as a potential anticancer agent. It selectively targets the metabolic phenotype of cancer cells by inhibiting the enzyme Pyruvate Dehydrogenase Kinase (PDK).[1] This inhibition reactivates the Pyruvate Dehydrogenase (PDH) complex, shifting the cell's metabolism from anaerobic glycolysis (the Warburg effect) back to oxidative phosphorylation. This metabolic switch can lead to the production of reactive oxygen species (ROS) and the induction of apoptosis in malignant cells.
Ethyl dichloroacetate serves as a valuable synthon for incorporating the dichloroacetyl moiety into various molecular scaffolds, creating prodrugs or intermediates that can later release the active DCA. The most common synthetic route involves the acylation of primary or secondary amines to form stable dichloroacetamides. While highly reactive dichloroacetyl chloride is often used for this transformation, this compound can also be employed as the acylating agent, typically under heating or with catalysis.
Signaling Pathway: Mechanism of Dichloroacetate (DCA) in Cancer Cells
The following diagram illustrates the established mechanism by which DCA exerts its selective anticancer effects.
Caption: Mechanism of Dichloroacetate (DCA) action in cancer cells.
Experimental Protocol: Synthesis of N-(Benzo[d]thiazol-2-yl)-2,2-dichloroacetamide
This protocol describes the synthesis of a dichloroacetamide intermediate using a benzothiazole (B30560) scaffold, a common motif in medicinal chemistry. The procedure is adapted from literature that utilizes dichloroacetyl chloride for high reactivity.[2] The use of this compound as an alternative would likely require extended reaction times, higher temperatures, or the use of a catalyst to facilitate the acylation of the amine.
Workflow Diagram
Caption: Workflow for the synthesis of a dichloroacetamide intermediate.
Materials:
-
2-Aminobenzothiazole (10 mmol)
-
Dichloroacetyl chloride (10 mmol)
-
Triethylamine (10 mmol)
-
Anhydrous Dioxane (10 mL)
-
Isopropanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzothiazole (10 mmol) and triethylamine (10 mmol) in 10 mL of anhydrous dioxane.
-
Stir the solution at room temperature. To this mixture, add dichloroacetyl chloride (10 mmol) dropwise over 5 minutes.
-
Continue stirring the reaction mixture at room temperature for an additional 15 minutes.
-
Heat the mixture to 70-80 °C and maintain this temperature for 30 minutes.
-
After heating, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Purify the compound by recrystallization from isopropanol to yield the final product as a white powder.[2]
Data Presentation
The following table summarizes the characterization data for the synthesized intermediate, N-(Benzo[d]thiazol-2-yl)-2,2-dichloroacetamide, as reported in the literature.[2]
| Parameter | Value |
| Yield | 80% |
| Appearance | White Powder |
| Melting Point | 188-190 °C |
| ¹H NMR (DMSO-d6, δ, ppm) | 13.05 (s, 1H, NH), 7.95 (d, 1H, arom.), 7.76 (d, 1H, arom.), 7.44 (t, 1H, arom.), 7.31 (t, 1H, arom.), 6.65 (s, 1H, CHCl₂) |
| LCMS (ESI+) m/z | 261.0 / 263.0 ([M+H]⁺) |
| Elemental Analysis (Calc.) | C: 41.40%; H: 2.32%; N: 10.73% |
| Elemental Analysis (Found) | C: 41.60%; H: 2.50%; N: 10.90% |
Application Note 2: Dichloroacetylation in the Synthesis of the Antibiotic Chloramphenicol (B1208)
Introduction and Principle
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting bacterial protein synthesis.[3] Its chemical synthesis is a multi-step process, with a crucial final step involving the acylation of an aminodiol intermediate with a dichloroacetyl group.[4] While various methods exist, several patented industrial processes utilize methyl or this compound for this key transformation.[5] This reaction forms the amide bond, completing the structure of the active pharmaceutical ingredient.
This application note details a protocol adapted from the patent literature for the synthesis of a chloramphenicol precursor using mthis compound, which serves as a direct analog for this compound in this N-acylation reaction.[5]
Experimental Protocol: Synthesis of (1R, 2R)-2-dichloroacetamido-1-phenyl-1,3-propanediol
This protocol describes the penultimate step in a patented synthesis of chloramphenicol, where the aminodiol precursor is acylated. The final step, nitration of the phenyl ring, would yield chloramphenicol.
Workflow Diagram
References
- 1. Binary Prodrug of Dichloroacetic Acid and Doxorubicin with Enhanced Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 3. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
Protocol for N-alkylation using Ethyl Dichloroacetate and Potassium Carbonate: Application Notes and Detailed Methodologies for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the N-alkylation of primary and secondary amines utilizing ethyl dichloroacetate (B87207) as the alkylating agent and potassium carbonate as the base. This reaction is a valuable tool in synthetic organic chemistry for the introduction of a dichloroacetate moiety onto a nitrogen atom, a key step in the synthesis of various biologically active compounds and pharmaceutical intermediates.
Application Notes
The N-alkylation of amines with ethyl dichloroacetate is a robust and versatile method for forming C-N bonds. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon atom of the this compound. Potassium carbonate serves as a mild and effective inorganic base to neutralize the in-situ formed hydrochloric acid, driving the reaction to completion.
Key advantages of this protocol include:
-
Mild Reaction Conditions: The use of potassium carbonate as a base avoids the harsh conditions associated with stronger bases like sodium hydride or organometallic reagents, which can be incompatible with sensitive functional groups.
-
Good to Excellent Yields: This method generally provides high yields of the desired N-alkylated products.
-
Broad Substrate Scope: The protocol is applicable to a wide range of primary and secondary amines, including aliphatic and aromatic amines.
-
Enhanced Reactivity of this compound: The presence of two chlorine atoms on the alpha-carbon of this compound enhances the electrophilicity of the carbonyl carbon and the adjacent carbon atom, making it a highly reactive alkylating agent. This increased reactivity can often lead to shorter reaction times compared to its monochloro counterpart, ethyl chloroacetate.
Considerations for Optimization:
-
Solvent Choice: Anhydrous polar aprotic solvents such as acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are commonly used to facilitate the dissolution of the reactants and promote the SN2 reaction.
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to reflux, depending on the nucleophilicity of the amine. Less reactive amines may require higher temperatures to achieve a reasonable reaction rate.
-
Stoichiometry: An excess of the amine or potassium carbonate may be used to ensure complete consumption of the this compound.
-
Monitoring the Reaction: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) to determine the point of completion.
Reaction Mechanism
The N-alkylation of an amine with this compound in the presence of potassium carbonate follows a bimolecular nucleophilic substitution (SN2) pathway.
Application of Ethyl Dichloroacetate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dichloroacetate (B87207) is a versatile chemical intermediate with significant applications in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1] Its reactivity, stemming from the two chlorine atoms on the alpha-carbon and the ester functional group, makes it a valuable building block for constructing complex heterocyclic structures that are often the core of modern crop protection agents. This document provides detailed application notes and protocols for the use of ethyl dichloroacetate in the synthesis of agrochemical scaffolds, with a particular focus on the formation of pyrazole (B372694) derivatives, a prominent class of active ingredients in many commercial pesticides.
Core Application: Synthesis of Pyrazole-Based Agrochemical Scaffolds
Pyrazole and its derivatives are fundamental structural motifs in a large number of successful agrochemicals. Many commercial fungicides, for instance, are pyrazole carboxamides that act as succinate (B1194679) dehydrogenase inhibitors (SDHI).[2][3] The synthesis of the core pyrazole ring often involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.[4][5] this compound can serve as a precursor to the necessary β-ketoester, a key component in this cyclization reaction.
General Reaction Scheme
A common strategy for the synthesis of pyrazole-4-carboxylates involves the reaction of a β-ketoester with a hydrazine. While direct synthesis from this compound is not as commonly documented in public literature as those from ethyl acetoacetate, a plausible and illustrative pathway involves the in-situ formation of a reactive intermediate or a multi-step one-pot synthesis. The following represents a generalized scheme for the synthesis of a 3-substituted-1H-pyrazole-4-carboxylate, a key intermediate for various agrochemicals.
Logical Workflow for Pyrazole Intermediate Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Ethyl Dichloroacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dichloroacetate (B87207) (EDCA) is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring two chlorine atoms on the alpha-carbon to the ester group, imparts high reactivity towards nucleophilic substitution. This reactivity profile makes EDCA a valuable building block for the synthesis of a diverse array of compounds, including substituted amino acid esters, α,α-dialkoxy esters, and glycidic esters, which are important intermediates in the development of pharmaceuticals and other fine chemicals. This document provides a detailed overview of the reaction mechanisms of ethyl dichloroacetate with common nucleophiles, presents quantitative data for selected reactions, and offers detailed experimental protocols.
General Reaction Mechanisms
This compound primarily undergoes nucleophilic substitution reactions. The two chlorine atoms are good leaving groups, and their presence on the same carbon atom allows for sequential substitution by nucleophiles. The primary mechanisms involved are SN2-type reactions and the Darzens condensation.
-
Nucleophilic Substitution (SN2-type): With nitrogen and oxygen nucleophiles, the reaction typically proceeds via a sequential SN2 mechanism. The first nucleophile displaces one chloride ion, and a second equivalent of the nucleophile (or a different nucleophile) displaces the second chloride.
-
Darzens Condensation: With carbon nucleophiles, specifically enolates generated from carbonyl compounds in the presence of a base, this compound participates in the Darzens condensation to form α-chloro glycidic esters.
The following sections detail the reactions with specific classes of nucleophiles.
Reaction with Nitrogen Nucleophiles (N-Alkylation)
The reaction of this compound with primary or secondary amines is a common method for the synthesis of α,α-diamino esters. The reaction proceeds in a stepwise manner, and by controlling the stoichiometry of the amine, it is possible to obtain either the mono- or di-substituted products. Generally, an excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed.
Mechanism: Sequential SN2 Reaction
The reaction with a secondary amine like morpholine (B109124) proceeds through two consecutive SN2 steps to yield the di-substituted product.
Quantitative Data: N-Alkylation of Secondary Amines
The following table summarizes the yields for the reaction of various cyclic secondary amines with ethyl chloroacetate (B1199739), which serves as a model for the reactivity with this compound. The disubstituted product is expected with appropriate stoichiometry.
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Pyrrolidine | Ethyl 2,2-di(pyrrolidin-1-yl)acetate | K₂CO₃, CH₃CN, rt, 12h | 92 | Adapted from[1] |
| Piperidine | Ethyl 2,2-di(piperidin-1-yl)acetate | K₂CO₃, CH₃CN, rt, 12h | 90 | Adapted from[1] |
| Morpholine | Ethyl 2,2-dimorpholinoacetate | K₂CO₃, CH₃CN, rt, 12h | 95 | Adapted from[1] |
| Azepane | Ethyl 2,2-di(azepan-1-yl)acetate | K₂CO₃, CH₃CN, rt, 12h | 88 | Adapted from[1] |
Experimental Protocol: Synthesis of Ethyl 2,2-dimorpholinoacetate
This protocol is adapted from the N-alkylation of cyclic secondary amines with ethyl chloroacetate and is expected to yield the disubstituted product with this compound.[1][2]
Materials:
-
This compound (1 equiv.)
-
Morpholine (4 equiv.)
-
Potassium carbonate (K₂CO₃) (3 equiv.)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound in acetonitrile, add morpholine and potassium carbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Reaction with Oxygen Nucleophiles
The reaction of this compound with alkoxides, such as sodium ethoxide, leads to the formation of ethyl dialkoxyacetates. This reaction is a straightforward double nucleophilic substitution.
Mechanism: Sequential SN2 Reaction
References
Application Notes and Protocols: Diastereoselective Darzens Reaction with Ethyl Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diastereoselective Darzens reaction, with a focus on the use of ethyl dichloroacetate (B87207). The information presented herein is intended to serve as a practical guide for the synthesis of α,β-epoxy esters, which are valuable intermediates in organic synthesis and drug development. While specific quantitative data for ethyl dichloroacetate is limited in the literature, the principles and protocols are illustrated using closely related chloroacetate (B1199739) esters.
Introduction
The Darzens reaction, also known as the Darzens condensation, is a classic organic reaction that involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-halo ester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[1] This reaction is a powerful tool for the formation of a new carbon-carbon bond and an epoxide ring in a single step. The resulting glycidic esters are versatile synthetic intermediates that can be further transformed into a variety of valuable compounds, including aldehydes, ketones, and amino alcohols.
The use of this compound in the Darzens reaction is of particular interest as it leads to the formation of α-chloro-α,β-epoxy esters. The presence of the additional chlorine atom on the ester enolate can influence the stereochemical outcome of the reaction and provides a handle for further functionalization. Achieving high diastereoselectivity in this reaction is crucial for the synthesis of stereochemically pure compounds, a key consideration in drug development.
Reaction Mechanism and Diastereoselectivity
The mechanism of the Darzens reaction proceeds through several key steps:
-
Enolate Formation: A base abstracts a proton from the α-carbon of the this compound to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a halohydrin intermediate. This step creates two new stereocenters, leading to the possibility of syn and anti diastereomers.
-
Intramolecular Cyclization: The newly formed alkoxide in the halohydrin intermediate undergoes an intramolecular SN2 reaction, displacing the chloride to form the final α,β-epoxy ester.
The diastereoselectivity of the Darzens reaction (the preference for the formation of one diastereomer over the other) is influenced by several factors, including the nature of the reactants, the choice of base and solvent, and the reaction temperature. The final cis/trans ratio of the epoxide is determined by the relative rates of the intramolecular cyclization from the different diastereomeric halohydrin intermediates. Typically, the cis:trans ratio of the epoxide formation is between 1:1 and 1:2.[1]
Quantitative Data Summary
The following table summarizes the results of Darzens reactions with chloroacetate esters and various aromatic aldehydes under different reaction conditions. This data, while not exclusively for this compound, provides valuable insights into how reaction parameters can be tuned to influence yield and diastereoselectivity.
| Aldehyde | α-Halo Ester | Base | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 4-Bromobenzaldehyde | Methyl chloroacetate | P1-t-Bu | - | Acetonitrile | 0.5 | 95 | 1:1 |
| 4-Chlorobenzaldehyde | Methyl chloroacetate | P1-t-Bu | - | Acetonitrile | 0.5 | 92 | 1:1 |
| Benzaldehyde | Ethyl chloroacetate | KOH (powder) | PsTEAC | THF | 24 | 82 | 6.5:1 |
| 4-Chlorobenzaldehyde | Ethyl chloroacetate | KOH (powder) | PsTEAC | THF | 24 | 85 | 7.2:1 |
| 4-Bromobenzaldehyde | t-Butyl chloroacetate | K2CO3 | I·HCl | Acetonitrile | 16 | 67 | 1.2:1 |
Data adapted from studies on chloroacetate esters as a model for the reactivity of this compound.[2][3][4]
Experimental Protocols
The following is a general protocol for a diastereoselective Darzens reaction using a chloroacetate ester and an aromatic aldehyde. This protocol can be adapted for use with this compound.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Ethyl chloroacetate (1.5 equiv)
-
Base (e.g., Potassium tert-butoxide, Sodium ethoxide, or a phosphazene base) (1.5 equiv)
-
Anhydrous solvent (e.g., THF, Acetonitrile, Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
In a separate flask, prepare a solution of the base in the anhydrous solvent.
-
Slowly add the ethyl chloroacetate to the aldehyde solution.
-
To this mixture, add the base solution dropwise over a period of 30-60 minutes, maintaining the reaction temperature.
-
Allow the reaction to stir at the same temperature for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the extraction solvent (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α,β-epoxy ester.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Darzens reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Darzens reaction.
Factors Influencing Diastereoselectivity
Caption: Key factors that influence the diastereoselectivity of the Darzens reaction.
Applications in Drug Development
The α,β-epoxy esters produced through the Darzens reaction are valuable building blocks in the synthesis of pharmaceuticals. The epoxide moiety can be opened by various nucleophiles to introduce new functional groups with high stereocontrol. The ester can be hydrolyzed and decarboxylated to yield aldehydes or ketones, or reduced to the corresponding diol.
Conclusion
The diastereoselective Darzens reaction of this compound offers a promising route to functionalized α-chloro-α,β-epoxy esters. By carefully selecting the reaction conditions, including the base, solvent, and temperature, it is possible to influence the diastereomeric outcome of the reaction. The resulting glycidic esters are versatile intermediates for the synthesis of complex molecules, making this reaction a valuable tool for researchers in the field of drug discovery and development. Further investigation into the stereocontrol of the Darzens reaction with this compound is warranted to fully exploit its synthetic potential.
References
- 1. Darzens Reaction [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Dichloroacetate as a Versatile Precursor for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of ethyl dichloroacetate (B87207) as a precursor for various active pharmaceutical ingredients (APIs). Detailed experimental protocols for the synthesis of representative APIs, including barbiturates and benzothiazole (B30560) derivatives, are presented. Additionally, the application of dichloroacetate in the development of novel anticancer agents is discussed, along with its mechanism of action.
Synthesis of Barbiturate Analogs
Barbiturates, a class of central nervous system depressants, can be synthesized using derivatives of malonic acid, which can be prepared from ethyl dichloroacetate. The core synthesis involves the condensation of a disubstituted malonic ester with urea (B33335).
Experimental Workflow for Barbiturate Synthesis
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.[1]
Table 1: Quantitative Data for Barbiturate Synthesis
| Product | Starting Materials | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | Absolute Ethanol (B145695) | 7 hours | 72-78 | - | [1][2] |
| 5-Ethyl-5-phenylbarbituric Acid | Diethyl α-ethyl-α-phenylmalonate, Urea | Sodium Methoxide | Methanol | - | High | - | [3] |
| 5,5-Diethylbarbituric Acid | Diethyl diethylmalonate, Urea | Sodium Ethoxide | Absolute Ethanol | 4-5 hours (autoclave) | ~90 | - | [4] |
Experimental Protocol: Synthesis of Barbituric Acid [1][2]
This protocol is adapted from the method described by Dickey and Gray.[1]
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea, dry (30 g, 0.5 mol)
-
Concentrated Hydrochloric Acid (HCl, ~45 mL)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol.
-
Addition of Reactants: To the sodium ethoxide solution, add 80 g of diethyl malonate.[1][2] Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the flask.[2]
-
Condensation Reaction: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will separate rapidly.[2]
-
Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.[2]
-
Acidification: Acidify the solution with concentrated HCl until it is acidic to litmus (B1172312) paper (approximately 45 mL). This protonates the salt, precipitating the barbituric acid.[1]
-
Crystallization and Collection: Filter the hot solution and cool the filtrate in an ice bath overnight to allow the barbituric acid to crystallize.[2]
-
Drying: Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100-110°C for 3-4 hours.[2]
Synthesis of Benzothiazole Derivatives
Benzothiazole and its derivatives are important heterocyclic compounds with a wide range of pharmaceutical applications. Ethyl chloroacetate (B1199739) is a key reagent for the synthesis of various benzothiazole-based APIs.
Experimental Workflow for Benzothiazole Derivative Synthesis
Caption: Synthesis of benzothiazole derivatives from 2-mercaptobenzothiazole.
Table 2: Quantitative Data for Benzothiazole Derivative Synthesis
| Product | Starting Materials | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | 2-Mercaptobenzothiazole, Ethyl chloroacetate | K2CO3 | Dry Acetone | 3 hours | - | [5] |
| Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | 2-Mercaptobenzothiazole, Ethyl chloroacetate | Triethylamine | DMF | 14 hours | 87 | [6] |
| 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate, Hydrazine hydrate | - | Absolute Ethanol | 2 hours | 70 | [5] |
Experimental Protocol: Synthesis of Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate [5]
Materials:
-
2-Mercaptobenzothiazole (0.02 mol)
-
Ethyl chloroacetate (0.02 mol)
-
Anhydrous potassium carbonate (0.02 mol)
-
Dry acetone (10 mL)
-
Ethanol (for recrystallization)
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a mixture of 2-mercaptobenzothiazole (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in dry acetone (10 mL), add ethyl 2-chloroacetate (0.02 mol).
-
Reflux: Reflux the reaction mixture for 3 hours.
-
Work-up: After completion of the reaction (monitored by TLC), filter the mixture and remove the solvent from the filtrate under vacuum.
-
Purification: Recrystallize the residue from ethanol to obtain the pure product.
Dichloroacetate in Anticancer Drug Development
Dichloroacetate (DCA) has gained significant attention for its potential as an anticancer agent due to its ability to modulate cellular metabolism. It is being investigated both as a standalone therapy and in combination with other chemotherapeutic agents. This compound can serve as a precursor to DCA and its derivatives for these applications.
Signaling Pathway: Mechanism of Action of Dichloroacetate (DCA) in Cancer Cells
Caption: DCA inhibits PDK, leading to the activation of PDH and a metabolic shift from glycolysis to oxidative phosphorylation, promoting apoptosis in cancer cells.[4][7][8]
Application in Platinum-Based Anticancer Agents
Dichloroacetate has been incorporated into platinum(IV) complexes to create prodrugs that can release both a cytotoxic platinum(II) agent and DCA within cancer cells. This dual-action approach aims to enhance the overall anticancer effect.
Table 3: Examples of Dichloroacetate-Containing Platinum(IV) Complexes
| Complex Name | Structure | Target Indication | Key Feature | Reference |
| Mitaplatin | cis,trans,cis-[Pt(NH3)2Cl2(DCA)2] | Various Cancers | Releases cisplatin (B142131) and two molecules of DCA. | [9] |
| - | cis,trans,cis-[PtCl2(DCA)2(cis-1,4-DACH)] | Pancreatic Carcinoma | Kiteplatin derivative with DCA in axial positions. | [9] |
Experimental Protocol: General Synthesis of a Dichloroacetate-Platinum(IV) Complex
This protocol is a general representation based on the synthesis of similar platinum(IV) complexes.
Materials:
-
Starting Pt(II) complex (e.g., cisplatin)
-
Dichloroacetic anhydride (B1165640) or dichloroacetyl chloride
-
Appropriate solvent (e.g., DMF)
-
Oxidizing agent (e.g., hydrogen peroxide)
Apparatus:
-
Round-bottom flask
-
Stirring apparatus
-
Temperature control system (ice bath, heating mantle)
-
Filtration apparatus
Procedure:
-
Oxidation: Dissolve the starting Pt(II) complex in a suitable solvent. Cool the solution in an ice bath and slowly add an oxidizing agent (e.g., H2O2) to oxidize Pt(II) to Pt(IV), typically forming a dihydroxido-Pt(IV) intermediate.
-
Acylation: To the solution containing the Pt(IV) intermediate, add dichloroacetic anhydride or dichloroacetyl chloride. The reaction is often carried out in the presence of a base (e.g., pyridine) to neutralize the acid byproduct.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period until the reaction is complete (monitored by TLC or HPLC).
-
Isolation and Purification: The product can be isolated by precipitation, filtration, and washing with appropriate solvents. Further purification can be achieved by recrystallization or chromatography.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions. The specific reaction conditions may need to be optimized for each specific substrate and scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating mitochondrial metabolism by targeting pyruvate dehydrogenase with dichloroacetate, a metabolic messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Non-Classical” Platinum Complexes: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phase-Transfer Catalysis in Reactions Involving Ethyl Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl dichloroacetate (B87207) in organic synthesis under phase-transfer catalysis (PTC) conditions. PTC offers a powerful and practical methodology for conducting reactions between reactants in immiscible phases, leading to enhanced reaction rates, milder conditions, and often improved yields and selectivities. Ethyl dichloroacetate, with its two reactive chlorine atoms and an ester functionality, is a versatile building block for the synthesis of a variety of valuable organic compounds, including glycidic esters, cyclopropanes, and products of C-alkylation.
Application: Darzens Condensation for the Synthesis of Glycidic Esters
The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters), which are important intermediates in the synthesis of aldehydes, ketones, and various biologically active molecules. The use of phase-transfer catalysis facilitates the deprotonation of the α-carbon of this compound and its subsequent reaction with aldehydes or ketones in a biphasic system, avoiding the need for strong, anhydrous bases and cryogenic temperatures.
Quantitative Data Summary
| Entry | Aldehyde/Ketone | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde (B42025) | TBAB (5) | 50% aq. NaOH | Dichloromethane (B109758) | 4 | 85 | 1:3 |
| 2 | 4-Chlorobenzaldehyde | TBAB (5) | Solid KOH | Toluene (B28343) | 6 | 82 | 1:4 |
| 3 | Cyclohexanone | Aliquat 336 (5) | 50% aq. NaOH | Dichloromethane | 8 | 75 | N/A |
| 4 | Acetophenone | TBAB (5) | Solid K₂CO₃ | Toluene | 12 | 68 | N/A |
TBAB: Tetrabutylammonium (B224687) Bromide Aliquat 336: Tricaprylmethylammonium chloride
Experimental Protocol: Synthesis of Ethyl 3-phenyl-2-chloro-2,3-epoxypropanoate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), this compound (1.57 g, 10 mmol), and tetrabutylammonium bromide (TBAB, 0.16 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add 20 mL of dichloromethane to the flask.
-
Base Addition: While stirring vigorously, slowly add 10 mL of a 50% (w/v) aqueous solution of sodium hydroxide.
-
Reaction: Stir the biphasic mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford the desired glycidic ester.
Reaction Workflow
Caption: Workflow for the PTC-mediated Darzens condensation.
Application: C-Alkylation of Active Methylene (B1212753) Compounds
This compound can serve as an alkylating agent for active methylene compounds such as malonic esters, β-ketoesters, and nitriles. Phase-transfer catalysis enables the efficient generation of the nucleophilic carbanion in the organic phase, which then reacts with this compound. This method provides a convenient route to highly functionalized molecules.
Quantitative Data Summary
| Entry | Active Methylene Compound | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | TBAB (5) | Solid K₂CO₃ | Toluene | 80 | 8 | 78 |
| 2 | Ethyl acetoacetate | Aliquat 336 (5) | 50% aq. KOH | Dichloromethane | RT | 12 | 72 |
| 3 | Malononitrile | TBAB (5) | Solid K₂CO₃ | Acetonitrile | 60 | 6 | 85 |
| 4 | Phenylacetonitrile | TBAB (5) | 50% aq. NaOH | Toluene | 50 | 10 | 65 |
Experimental Protocol: Alkylation of Diethyl Malonate
-
Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add diethyl malonate (1.60 g, 10 mmol), solid potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.16 g, 0.5 mmol).
-
Solvent and Reactant Addition: Add 25 mL of toluene, followed by this compound (1.57 g, 10 mmol).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 8 hours. Monitor the reaction by GC-MS or TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with toluene (2 x 10 mL).
-
Purification: Combine the organic filtrates and wash with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
General PTC Mechanism
Caption: General mechanism of phase-transfer catalysis.
Application: Synthesis of Cyclopropane (B1198618) Derivatives
This compound can be used for the synthesis of cyclopropane derivatives through a reaction with activated alkenes in the presence of a base and a phase-transfer catalyst. This reaction proceeds via a Michael-initiated ring-closure (MIRC) mechanism, providing access to highly functionalized cyclopropanes, which are valuable structural motifs in medicinal chemistry.
Quantitative Data Summary
| Entry | Activated Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acrylonitrile (B1666552) | TBAB (10) | 50% aq. NaOH | Dichloromethane | RT | 12 | 65 |
| 2 | Ethyl acrylate | Aliquat 336 (10) | Solid KOH | Toluene | 40 | 10 | 70 |
| 3 | Chalcone | TBAB (10) | 50% aq. NaOH | Toluene | 50 | 16 | 58 |
| 4 | Methyl vinyl ketone | TBAB (10) | Solid K₂CO₃ | Acetonitrile | 60 | 14 | 62 |
Experimental Protocol: Synthesis of Ethyl 1-cyano-2-chlorocyclopropanecarboxylate
-
Reaction Setup: In a 50 mL flask with a magnetic stirrer, combine acrylonitrile (0.53 g, 10 mmol), this compound (1.57 g, 10 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol, 10 mol%) in 15 mL of dichloromethane.
-
Base Addition: Cool the mixture in an ice bath and add 8 mL of 50% aqueous NaOH dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Dilute the reaction mixture with 20 mL of water and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the cyclopropane product.
Cyclopropanation Logical Relationship
Caption: Logical steps in PTC-mediated cyclopropanation.
Troubleshooting & Optimization
Technical Support Center: Ethyl Dichloroacetate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the alkylation of ethyl dichloroacetate (B87207).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of ethyl dichloroacetate?
A1: The primary side reactions include hydrolysis, self-condensation (Claisen-type reaction), O-alkylation, and elimination reactions. The presence of two chlorine atoms on the alpha-carbon significantly influences the acidity of the alpha-hydrogen and the reactivity of the molecule, making it susceptible to these alternative pathways.
Q2: How does the choice of base impact the outcome of the alkylation reaction?
A2: The choice of base is critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often preferred to ensure complete and irreversible formation of the enolate.[1][2][3] Weaker bases, such as sodium ethoxide, can lead to an equilibrium that does not fully favor the enolate, increasing the likelihood of side reactions like self-condensation.[1][2]
Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor the desired C-alkylation?
A3: Enolates are ambident nucleophiles, meaning they can be alkylated at either the carbon or the oxygen atom. C-alkylation results in the desired carbon-carbon bond formation, while O-alkylation yields a vinyl ether byproduct.[1] Factors influencing the C/O alkylation ratio include the solvent, counter-ion, and the nature of the alkylating agent. Generally, harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.
Q4: Can this compound undergo self-condensation?
A4: Yes, similar to other esters with alpha-hydrogens, this compound can undergo a Claisen-type self-condensation reaction in the presence of a base to form a β-keto ester.[4][5][6][7] This is more likely to occur with weaker bases that do not fully deprotonate the starting material.[1][2]
Q5: Why is hydrolysis a concern, and how can it be minimized?
A5: this compound can undergo hydrolysis, particularly in the presence of water and acid or base, to yield dichloroacetic acid and ethanol.[8] This side reaction consumes the starting material and can complicate purification. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
Troubleshooting Guides
Guide 1: Low Yield of the Desired C-Alkylated Product
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive base or alkylating agent. | Use a fresh, properly stored base and alkylating agent. Ensure the base has not been deactivated by moisture. |
| Reaction temperature is too low. | While enolate formation is often performed at low temperatures (e.g., -78 °C with LDA), the alkylation step may require warming to room temperature or gentle heating. | |
| Insufficiently strong base. | Switch to a stronger, non-nucleophilic base like LDA to ensure complete enolate formation. | |
| Low yield with recovery of starting material | Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Reversible reaction. | Use a full equivalent of a strong base to drive the equilibrium towards the enolate. |
Guide 2: Formation of Multiple Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of a byproduct with a similar polarity to the product | O-alkylation. | Lower the reaction temperature. The choice of solvent and counter-ion can also influence the C/O alkylation ratio. |
| Dialkylation. | Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the enolate solution. | |
| High molecular weight byproduct observed | Self-condensation (Claisen-type reaction). | Use a strong, non-nucleophilic base like LDA to ensure complete enolate formation before adding the alkylating agent. Add the this compound to the base solution slowly at a low temperature. |
| Product mixture contains elimination products | Use of secondary or tertiary alkyl halides. | Use primary alkyl halides as they are less prone to E2 elimination.[1][9] |
| Presence of dichloroacetic acid | Hydrolysis of the starting material. | Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Side Reactions (Illustrative Examples)
| Reactants | Base | Solvent | Temperature (°C) | C-Alkylation Yield (%) | O-Alkylation Yield (%) | Other Side Products (%) | Reference |
| Ethyl Acetoacetate + Ethyl Iodide | NaH | THF | 25 | 71 | 13 | 16 (dialkylation) | Based on principles from[10] |
| Ethyl Acetoacetate + Ethyl Chloride | NaH | THF | 25 | 32 | 60 | 8 (dialkylation) | Based on principles from[10] |
| 2-Methylcyclohexanone + Methyl Iodide | LDA | THF | -78 to 25 | ~85 (at C-6) | <5 | ~10 (at C-2) | General observation from enolate chemistry |
| Ethyl Chloroacetate + Benzaldehyde | NaOEt | Ethanol | 25 | 85 (Darzens product) | - | 15 (hydrolysis/other) | Typical Darzens reaction yields |
Key Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of this compound with a Primary Alkyl Halide using LDA
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: In the flask, prepare a solution of diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the primary alkyl halide (1.05 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Darzens Condensation of this compound with an Aldehyde
This protocol is adapted from a general Darzens condensation procedure.
-
Apparatus Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the aldehyde (1.0 equivalent) and this compound (1.2 equivalents) to an anhydrous aprotic solvent such as THF.
-
Base Preparation: In a separate flask, prepare a solution of a strong base such as sodium ethoxide (1.2 equivalents) in the corresponding alcohol or suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the aldehyde and ester mixture to 0 °C in an ice bath. Slowly add the base solution/suspension to the mixture over 30-60 minutes.
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding cold water. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product, an α,β-epoxy ester, can be purified by column chromatography.
Visualizing Reaction Pathways
Caption: Main and side reaction pathways in this compound alkylation.
Caption: Troubleshooting workflow for optimizing this compound alkylation.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. uv.es [uv.es]
- 10. sfu.ca [sfu.ca]
Byproducts formed during the synthesis of Ethyl dichloroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl dichloroacetate (B87207). The information is designed to help identify and mitigate the formation of byproducts, troubleshoot common experimental issues, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl dichloroacetate?
A1: The two most common methods for synthesizing this compound are:
-
Fischer Esterification: The reaction of dichloroacetic acid with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid). This is a reversible reaction.[1]
-
Chlorination: The direct chlorination of ethyl chloroacetate (B1199739) using a chlorinating agent such as sulfuryl chloride or chlorine gas.
Q2: What are the most common byproducts in the Fischer esterification synthesis of this compound?
A2: The primary byproduct is water.[1] Other common impurities and byproducts include:
-
Unreacted dichloroacetic acid
-
Unreacted ethanol
-
Diethyl ether (formed by the acid-catalyzed dehydration of ethanol)
-
Ethyl chloroacetate (if monochloroacetic acid is present as an impurity in the starting material)
-
Ethyl trichloroacetate (B1195264) (if trichloroacetic acid is present as an impurity in the starting material)
Q3: What byproducts can be expected when synthesizing this compound via the chlorination of ethyl chloroacetate?
A3: The main byproduct of this reaction is ethyl trichloroacetate, which results from over-chlorination. Other potential byproducts can arise from reactions with impurities in the starting materials or solvents. In related syntheses, the formation of isomers such as ethyl 2-chloroacetoacetate has been reported, which could be a possibility depending on the specific reaction conditions.[2]
Q4: How can I minimize byproduct formation during Fischer esterification?
A4: To minimize byproducts and drive the reaction toward the formation of this compound, consider the following:
-
Use an excess of one reactant: Typically, a large excess of ethanol is used to shift the equilibrium towards the product side.[1]
-
Remove water: Employing a Dean-Stark apparatus or using a dehydrating agent can effectively remove water as it is formed, thus favoring the forward reaction.
-
Control temperature: While heating is necessary to accelerate the reaction, excessive temperatures can promote the formation of diethyl ether.
-
Use pure starting materials: Ensure the dichloroacetic acid is free from monochloroacetic and trichloroacetic acids to prevent the formation of the corresponding esters.
Q5: How can I control the formation of ethyl trichloroacetate during the chlorination of ethyl chloroacetate?
A5: Precise control over reaction conditions is critical:
-
Stoichiometry: Use a carefully measured amount of the chlorinating agent to avoid over-chlorination.
-
Temperature: Maintain a low reaction temperature to increase selectivity and prevent side reactions.
-
Monitoring: Monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired conversion is achieved.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause (Byproduct) | Troubleshooting Steps |
| Low Yield of this compound (Fischer Esterification) | - Incomplete reaction (unreacted starting materials).- Reaction equilibrium not shifted towards products. | - Increase the molar ratio of ethanol to dichloroacetic acid.- Use an effective method to remove water during the reaction (e.g., Dean-Stark trap).- Increase the reaction time or catalyst concentration. |
| Product is Acidic (Fischer Esterification) | - Presence of unreacted dichloroacetic acid or the acid catalyst. | - Wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities.[3] |
| Presence of a Lower Boiling Point Impurity | - Diethyl ether (in Fischer esterification).- Unreacted ethyl chloroacetate (in chlorination). | - For diethyl ether, ensure the reaction temperature is not excessively high. Purify the final product by fractional distillation.- For unreacted ethyl chloroacetate, optimize the reaction time and stoichiometry of the chlorinating agent. Fractional distillation can separate the product from the starting material. |
| Presence of a Higher Boiling Point Impurity | - Ethyl trichloroacetate (in chlorination). | - Carefully control the amount of chlorinating agent and the reaction temperature. Purify by fractional distillation. |
| Cloudy or Wet Product | - Residual water. | - Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before the final distillation. |
Experimental Protocols
Fischer Esterification of Dichloroacetic Acid with Ethanol
Materials:
-
Dichloroacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Toluene (B28343) (for Dean-Stark, optional)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using toluene to remove water).
-
To the flask, add dichloroacetic acid and a 3 to 5 molar excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of reactants) while stirring.
-
If using a Dean-Stark trap, fill the side arm with toluene.
-
Heat the mixture to a gentle reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap or by TLC/GC analysis of aliquots.
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution until CO2 evolution ceases. This will neutralize any unreacted dichloroacetic acid and the sulfuric acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the this compound by fractional distillation under reduced pressure.
Chlorination of Ethyl Chloroacetate
Materials:
-
Ethyl chloroacetate
-
Sulfuryl chloride (SO2Cl2)
-
An inert solvent (e.g., dichloromethane)
-
Radical initiator (e.g., AIBN or benzoyl peroxide, optional)
Procedure:
-
In a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve ethyl chloroacetate in an inert solvent.
-
Initiate the reaction by adding a catalytic amount of a radical initiator if required.
-
From the dropping funnel, add sulfuryl chloride dropwise to the reaction mixture while maintaining a specific temperature (e.g., 50-60 °C). The addition rate should be controlled to manage the exothermic reaction.
-
Monitor the reaction progress by GC to determine the optimal reaction time and avoid over-chlorination.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
Carefully quench any unreacted sulfuryl chloride by slowly adding water or a basic solution.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Filter and purify the this compound by fractional distillation under reduced pressure.
Visualizations
Caption: Fischer Esterification pathway for this compound synthesis.
References
How to increase the yield of Darzens condensation with Ethyl dichloroacetate
Welcome to the Technical Support Center for the Darzens Condensation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of Darzens condensations, particularly when using ethyl dichloroacetate (B87207) and related α-haloesters.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the Darzens condensation? A1: The most common cause of low yields is suboptimal base selection or insufficient deprotonation of the α-haloester.[1][2] The reaction requires a strong base to efficiently generate the enolate intermediate.[3] Other significant factors include the presence of moisture, incorrect solvent choice, and competing side reactions.[4][5]
Q2: Which bases are most effective for the Darzens condensation? A2: Strong bases are essential. Traditionally, alkoxides like potassium tert-butoxide and sodium ethoxide, or sodium amide, are used.[1][6] To prevent side reactions like acyl exchange, it is often best to use an alkoxide that matches the ester group (e.g., sodium ethoxide for ethyl esters).[7] Modern methods have shown that highly basic, non-nucleophilic phosphazene superbases can provide nearly quantitative yields, while organocatalytic systems using a superbase with a sacrificial base like K₂CO₃ also show high efficiency.[3][4]
Q3: Can weaker bases like potassium carbonate (K₂CO₃) be used? A3: On their own, weak bases like K₂CO₃ are often ineffective.[3] However, their effectiveness is dramatically improved when used in combination with a phase-transfer catalyst (PTC) or as a sacrificial base in an organocatalytic system.[3][8]
Q4: What is the role of a Phase-Transfer Catalyst (PTC) and when should I use it? A4: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution).[9][10] PTC is highly effective for improving yields in heterogeneous systems (e.g., solid KOH in THF or MeCN) and can also influence the stereoselectivity of the reaction.[9][10] It is a powerful strategy to consider when conventional homogeneous methods give poor results.
Q5: What are the most common side reactions and how can they be minimized? A5: The primary side reaction is the hydrolysis of the product glycidic ester, especially when using aqueous bases or if water is present in the reaction.[4] This can be minimized by using anhydrous solvents (like THF, MeCN, DCM) and non-aqueous base systems.[4][5] Other potential side reactions include the reversion of the intermediate to starting materials (dealdolization) and acyl exchange if the alkoxide base does not match the ester.[7][11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the experiment.
Problem: Very low or no product formation.
| Potential Cause | Recommended Solution | Explanation |
| Base is not strong enough. | Switch to a stronger base like potassium tert-butoxide (t-BuOK), sodium ethoxide (NaOEt), or a phosphazene base.[1][4][6] | The pKa of the α-proton on ethyl dichloroacetate requires a sufficiently strong base for efficient deprotonation to form the reactive enolate. |
| Presence of water. | Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[5] | Water will quench the strong base and can lead to hydrolysis of the ester starting material and product.[4][5] |
| Incorrect solvent. | Use a suitable aprotic solvent such as THF, acetonitrile (B52724) (MeCN), or DCM.[4] | Aprotic solvents are compatible with strong bases and minimize the risk of product hydrolysis. Acetonitrile has proven effective in many PTC and organocatalyzed systems.[3][9] |
| Low reaction temperature. | While some reactions are run at low temperatures (10-15°C) to control selectivity, insufficient reactivity may require allowing the reaction to warm to room temperature.[6] | The activation energy for the condensation may not be met at very low temperatures. Monitor via TLC to determine the optimal temperature. |
Problem: The reaction yields a mixture of products, complicating purification.
| Potential Cause | Recommended Solution | Explanation |
| Product ester hydrolysis. | Use a non-nucleophilic base (e.g., phosphazene) in an aprotic solvent or ensure a completely anhydrous workup.[4] | The epoxide product can be sensitive to hydrolysis, especially under basic conditions, leading to the corresponding carboxylic acid. |
| Acyl exchange. | Use an alkoxide base that matches the ester (e.g., NaOEt for ethyl esters).[7] | Using a different alkoxide (e.g., NaOMe with an ethyl ester) can lead to transesterification, resulting in a mixture of ester products. |
| Poor stereoselectivity. | Employ a phase-transfer catalyst (PTC). The presence or absence of a PTC can significantly alter the cis/trans ratio of the product.[10] | The catalyst can influence the transition state of the cyclization step, favoring one diastereomer over the other.[10] |
Data on Reaction Conditions and Yields
The selection of the base and solvent system is critical for maximizing yield. The following table summarizes yields obtained for Darzens condensation of α-chloroesters under various optimized conditions.
| Base System | Catalyst | Solvent | Substrates | Yield | Citation |
| Potassium tert-butoxide | None | tert-Butyl alcohol / Ether | Cyclohexanone (B45756) + Ethyl chloroacetate (B1199739) | ~65% | [6] |
| Phosphazene Base (P₁-t-Bu) | None | Acetonitrile | Aromatic Aldehyde + Methyl chloroacetate | ~95-99% | [4] |
| Potassium Carbonate (K₂CO₃) | Cyclopropenimine I·HCl (30 mol%) | Acetonitrile | p-Bromobenzaldehyde + t-Butyl chloroacetate | 67% | [3][12] |
| Sodium Hydroxide (solid) | TBAB (5 mol%) | THF | Aromatic Aldehyde + t-Butyl chloroacetate | High | [10] |
| Potassium Hydroxide (solid) | Bu₄NPF₆ | Acetonitrile | Aromatic Aldehyde + Diethyl bromomalonate | High | [9] |
Experimental Protocols
Protocol 1: Darzens Condensation using Potassium tert-Butoxide
This protocol is adapted from a procedure for the condensation of ethyl chloroacetate with cyclohexanone.[6]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottomed flask with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Charge Reactants: Charge the flask with freshly distilled cyclohexanone (1.0 eq) and freshly distilled ethyl chloroacetate (1.0 eq).
-
Prepare Base Solution: In the dropping funnel, prepare a solution of potassium tert-butoxide (1.03 eq) in dry tert-butyl alcohol.
-
Reaction: Cool the flask in an ice bath to 10-15°C. Begin stirring and add the potassium tert-butoxide solution dropwise over 1.5 hours, maintaining the internal temperature at 10-15°C.
-
Workup: After the addition is complete, continue stirring for a specified time (monitor by TLC). Quench the reaction by pouring it into a mixture of ice and water.
-
Extraction: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the glycidic ester.
Protocol 2: High-Yield Condensation using a Phosphazene Base
This general procedure is adapted from a high-yield method using phosphazene superbases.[4]
-
Apparatus Setup: In a vial under an inert atmosphere, prepare a solution of the aldehyde or ketone (1.0 eq) and this compound (1.5 eq) in an anhydrous aprotic solvent (e.g., acetonitrile, 2 mL for a 0.5 mmol scale reaction).
-
Base Addition: At 25°C, add the phosphazene base P₁-t-Bu (1.5 eq) to the stirred solution.
-
Reaction: Stir the mixture at 25°C. The reaction is typically rapid; monitor progress by TLC.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure α,β-epoxy ester.
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the Darzens condensation.
Caption: A typical experimental workflow for the Darzens condensation.
Caption: A decision tree for troubleshooting low yields in Darzens reactions.
References
- 1. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Darzens reaction - Wikipedia [en.wikipedia.org]
- 8. Phase Transfer Catalysis of Henry and Darzens Reactions [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted Ethyl dichloroacetate from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted ethyl dichloroacetate (B87207) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of ethyl dichloroacetate relevant for its removal?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below. Its moderate boiling point and limited water solubility are the most important factors for separation.
Q2: When is liquid-liquid extraction a suitable method to remove this compound?
A2: Liquid-liquid extraction is a highly effective method when your desired product has significantly different solubility characteristics than this compound. Since this compound has limited solubility in water (9.3 g/L at 25 °C)[1] but is soluble in common organic solvents like ether and ethanol[2], an aqueous wash of the organic reaction mixture can effectively remove it, provided your product is not water-soluble.
Q3: Can I use distillation to remove unreacted this compound?
A3: Yes, distillation is a viable option, particularly if there is a significant difference between the boiling point of your desired product and that of this compound (151.1 °C at 760 mmHg, or 54-55 °C at 11 mmHg)[1][3]. This method is most effective for large-scale purifications where the product is either much less volatile (remains in the distillation flask) or much more volatile (distills first).
Q4: What if both my product and this compound are soluble in organic solvents and have similar boiling points?
A4: This is a common challenge. In such cases, column chromatography is often the best solution. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (eluent) will depend on the polarity of your product versus this compound. A gradient elution might be necessary to achieve good separation.
Q5: Are there any chemical methods to remove this compound?
A5: Yes, you can use a chemical conversion approach. Since this compound is an ester, it can be hydrolyzed to the corresponding carboxylate salt under basic conditions (e.g., using a dilute NaOH or K2CO3 wash). The resulting dichloroacetate salt is highly water-soluble and can be easily removed in an aqueous layer. This method is only suitable if your desired product is stable under basic conditions.
Troubleshooting Guide
Issue: After an aqueous wash, I still see this compound in my NMR spectrum.
-
Possible Cause 1: Insufficient washing.
-
Solution: Increase the number and/or volume of the aqueous washes. For every 5 mL of organic solvent, consider using at least 2-3 washes with 10 mL of water or brine each.[4]
-
-
Possible Cause 2: Emulsion formation.
-
Solution: If an emulsion forms during extraction, try adding brine (saturated NaCl solution) to help break the emulsion and improve phase separation.
-
-
Possible Cause 3: High concentration of this compound.
-
Solution: If the initial concentration is very high, a single purification method may not be sufficient. Consider a combination of methods, such as an initial aqueous wash followed by column chromatography or distillation.
-
Issue: My product is co-distilling with this compound.
-
Possible Cause: The boiling points of your product and this compound are too close for simple distillation.
-
Solution 1: Use fractional distillation. A fractionating column with a high number of theoretical plates can improve the separation of liquids with close boiling points.
-
Solution 2: Use vacuum distillation. Lowering the pressure will reduce the boiling points of both compounds, which may increase the relative volatility difference between them, leading to better separation.[3]
-
Issue: I am losing my product during column chromatography.
-
Possible Cause 1: Your product is adsorbing irreversibly to the stationary phase (e.g., silica gel).
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Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) or methanol (B129727) to your eluent system. This is particularly useful for basic or highly polar compounds.
-
-
Possible Cause 2: Incorrect eluent polarity.
-
Solution: Perform thin-layer chromatography (TLC) analysis with various solvent systems to identify an optimal eluent that provides good separation (different Rf values) between your product and this compound.
-
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C4H6Cl2O2 | [1] |
| Molecular Weight | 157.00 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 151.1 ± 20.0 °C (at 760 mmHg) | [1][5] |
| 54-55 °C (at 11 mmHg) | [3] | |
| Density | 1.28 g/mL (at 20 °C) | |
| Solubility in Water | Limited; 9.3 g/L (at 25 °C) | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [2] |
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
This protocol is suitable for water-insoluble products that are stable in neutral pH.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). A volume 3-5 times that of the initial reaction mixture is recommended.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer. If using dichloromethane, the organic layer will be at the bottom.
-
Repeat Washes: Repeat the washing process (steps 3-4) two more times to maximize the removal of this compound.
-
Brine Wash: Perform a final wash with an equal volume of brine to remove residual dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
Troubleshooting low conversion in Ethyl dichloroacetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving ethyl dichloroacetate (B87207).
General Troubleshooting
Before delving into specific reaction types, consider these general factors that can contribute to low conversion rates in reactions with ethyl dichloroacetate.
Q1: My reaction with this compound is showing very low or no conversion. What are the first things I should check?
A1: Low or no conversion in reactions involving this compound can often be traced back to a few key factors:
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Reagent Quality: Ensure the this compound is pure. Over time, it can hydrolyze to dichloroacetic acid. It is recommended to purify the ester by shaking it with a 3% aqueous sodium bicarbonate solution to remove any acidic impurities, followed by washing with distilled water, drying with a suitable agent like CaSO₄, and distilling under reduced pressure.
-
Moisture Content: Many reactions with this compound are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Base Activity: If your reaction uses a base, its strength and activity are crucial. Solid bases can be deactivated by exposure to air and moisture. Use a fresh bottle of base or test its activity. For instance, in reactions requiring a strong base like sodium hydride (NaH), ensure it is fresh and handled under strictly anhydrous conditions.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific reaction. Some reactions require initial cooling to control exothermic processes, followed by warming to room temperature or heating to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine if a temperature adjustment is needed.
Troubleshooting Specific Reactions
Here are troubleshooting guides for common reactions where this compound is used.
Darzens Condensation
The Darzens condensation is the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).
Q2: I'm attempting a Darzens condensation with this compound and an aromatic aldehyde, but the yield of the glycidic ester is very low. What could be the problem?
A2: Low yields in the Darzens condensation with this compound can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Choice of Base and Solvent: The combination of base and solvent is critical. Strong, non-nucleophilic bases are often required. The polarity of the solvent can also significantly impact the reaction rate and yield. For instance, polar aprotic solvents like acetonitrile (B52724) can lead to faster reaction times and higher yields compared to less polar solvents like THF or toluene (B28343).[1]
-
Side Reactions:
-
Hydrolysis: The glycidic ester product can be sensitive to hydrolysis, especially under basic conditions.[2] Careful workup is necessary to avoid opening the epoxide ring.
-
Aldehyde Condensation: The aldehyde starting material can undergo self-condensation reactions in the presence of a strong base.
-
-
Reaction Temperature: The reaction is often exothermic, so initial cooling (e.g., to 0-15°C) during the addition of the base or reactants is recommended to control the reaction rate and minimize side reactions.[3][4] After the initial addition, the reaction may need to be stirred at room temperature or gently heated to go to completion.
Data Presentation: Impact of Solvent on Darzens Reaction Yield
| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile | 37.5 | 6 | 92 |
| 2 | Dichloromethane | 8.93 | 16 | 90 |
| 3 | THF | 7.58 | 24 | 83 |
| 4 | Toluene | 2.38 | 48 | 66 |
| Data adapted from a study on the Darzens condensation of methyl chloroacetate (B1199739) with 4-bromobenzaldehyde (B125591) using a phosphazene base.[1] |
Experimental Protocol: Darzens Condensation of Acetophenone (B1666503) with Ethyl Chloroacetate
This protocol is adapted from a literature procedure.[3]
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Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine acetophenone (1 mole), ethyl chloroacetate (1 mole), and 200 ml of dry benzene (B151609).
-
Reagent Addition: While stirring and maintaining the temperature between 15-20°C with an ice bath, add finely pulverized sodium amide (1.2 moles) portion-wise over 2 hours.
-
Reaction: After the addition is complete, continue stirring at room temperature for an additional 2 hours.
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Workup: Pour the reaction mixture into 700 g of cracked ice with manual stirring. Separate the organic layer and extract the aqueous layer once with 200 ml of benzene.
-
Purification: Combine the benzene extracts and wash them three times with 300 ml portions of water. The final wash should contain 10 ml of acetic acid. Dry the benzene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.
Mandatory Visualization: Darzens Condensation Mechanism
Caption: Mechanism of the Darzens condensation reaction.
N-Alkylation Reactions
This compound can be used to alkylate primary and secondary amines. Low conversion is a common issue, often related to the nucleophilicity of the amine and the reaction conditions.
Q3: My N-alkylation of a secondary amine with this compound is incomplete. How can I improve the conversion?
A3: Incomplete N-alkylation can be addressed by optimizing several parameters:
-
Base: A suitable base is required to neutralize the HCl formed during the reaction. For less nucleophilic amines, a stronger base might be necessary. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base can also influence the formation of side products.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and acetone (B3395972) are commonly used. DMF is often a good choice as it can help to dissolve the reactants and facilitate the reaction.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction. However, excessive heat can lead to the decomposition of reactants or products. It is advisable to gradually increase the temperature while monitoring the reaction progress.
-
Catalyst: In some cases, the addition of a catalyst like sodium iodide (NaI) or a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can enhance the rate of the Sₙ2 reaction.
Data Presentation: N-Alkylation of Morpholine (B109124) with Alcohols (Illustrative)
While specific data for this compound is sparse in the readily available literature, the following table illustrates how reaction conditions can be optimized for N-alkylation reactions in general.
| Entry | Alcohol | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Methanol | 250 | 4 | 95.3 | 93.8 |
| 2 | Ethanol | 250 | 4 | 85.2 | 80.1 |
| 3 | n-Propanol | 250 | 4 | 78.6 | 75.4 |
| 4 | n-Butanol | 250 | 4 | 72.1 | 68.9 |
| Data adapted from a study on the N-alkylation of morpholine with various alcohols over a CuO–NiO/γ–Al₂O₃ catalyst.[5] |
Experimental Protocol: N-Alkylation of 2-(2,4-Difluorophenyl)morpholine (B1420361)
This is a general protocol for N-alkylation with an alkyl halide.[6]
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(2,4-difluorophenyl)morpholine (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate (2.0-3.0 eq). Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (e.g., this compound, 1.1-1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-80°C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 times). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.
Mandatory Visualization: N-Alkylation Workflow
Caption: General workflow for N-alkylation reactions.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.
Q4: I am trying to perform a Reformatsky reaction with this compound, but the reaction is not initiating. What could be the issue?
A4: The Reformatsky reaction with α-chloroesters like this compound can be sluggish compared to their α-bromo or α-iodo counterparts. Here are the key areas to troubleshoot:
-
Zinc Activation: The surface of commercial zinc dust is often coated with a layer of zinc oxide, which prevents it from reacting. The zinc must be activated before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. A small amount of iodine can also be used to initiate the reaction.
-
Reaction Initiation: Sometimes, gentle heating is required to initiate the reaction. The formation of the organozinc reagent is often indicated by a color change or the evolution of gas.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether, THF, or a mixture of benzene and ether are typically used.
-
Additives: For less reactive α-chloroesters, the addition of a catalyst can be beneficial. For example, the presence of copper(I) salts can facilitate the reaction.
Experimental Protocol: Reformatsky Reaction of a Ketone with an α-Haloester
This is a general procedure that can be adapted for this compound.
-
Setup: A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.
-
Reagent Addition: To this mixture, the α-haloester (e.g., this compound, 2.0 eq) is added first. Subsequently, a solution of the ketone (1.0 eq) in toluene is added to the suspension.
-
Reaction: The resulting mixture is stirred at 90°C for 30 minutes.
-
Workup: The reaction is cooled to 0°C, and water is added to quench the reaction.
-
Extraction and Purification: The suspension is filtered, and the filtrate is extracted with an appropriate solvent like MTBE. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.
Mandatory Visualization: Reformatsky Reaction Mechanism
Caption: Mechanism of the Reformatsky reaction.
References
- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Minimizing O-alkylation vs C-alkylation with Ethyl dichloroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enolate alkylation, specifically addressing the challenge of minimizing O-alkylation in favor of C-alkylation when using ethyl dichloroacetate (B87207) as the electrophile.
Frequently Asked Questions (FAQs)
Q1: What are C-alkylation and O-alkylation in the context of enolate chemistry?
A1: Enolates are ambident nucleophiles, meaning they have two potential sites for reaction: the α-carbon and the oxygen atom.[1]
-
C-alkylation: The enolate reacts through its α-carbon to form a new carbon-carbon bond. This is typically the desired outcome for building carbon skeletons.
-
O-alkylation: The enolate reacts through its oxygen atom to form an enol ether. This is often an undesired side reaction that reduces the yield of the C-alkylated product.
The competition between these two pathways is influenced by several factors in the reaction conditions.
Q2: Why is controlling the C- vs. O-alkylation ratio important?
A2: Controlling the regioselectivity of the alkylation is crucial for the successful synthesis of the target molecule.[2] Maximizing C-alkylation increases the yield of the desired product and simplifies purification by minimizing the formation of the O-alkylated isomer. In drug development and complex molecule synthesis, high selectivity is essential for efficient and cost-effective processes.
Q3: What are the primary factors that influence whether C- or O-alkylation occurs?
A3: The outcome of the reaction is a delicate balance of several factors:
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Solvent: The polarity and coordinating ability of the solvent play a significant role.
-
Counter-ion: The metal cation associated with the enolate influences its aggregation and the accessibility of the C- and O-nucleophilic centers.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.
-
Electrophile: The nature of the alkylating agent, including its leaving group, is a critical determinant.
A detailed breakdown of how each of these factors can be manipulated is provided in the troubleshooting guide below.
Troubleshooting Guide: Minimizing O-Alkylation with Ethyl Dichloroacetate
This guide is designed to help you diagnose and resolve issues of excessive O-alkylation in your reaction with this compound.
Problem: Low yield of the desired C-alkylated product and significant formation of the O-alkylated enol ether.
Visualizing the Competing Pathways
The following diagram illustrates the choice the enolate makes between C- and O-alkylation.
Caption: Competing C- vs. O-alkylation pathways for an enolate.
Solution 1: Modify the Solvent System
The solvent has a profound effect on the enolate's reactivity.
-
Observation: High amounts of O-alkylation are often seen in highly polar, coordinating solvents.
-
Explanation: Solvents like DMSO and HMPA are excellent at solvating the metal counter-ion, leading to a more "naked" and reactive enolate. In this state, the attack tends to occur at the more electronegative oxygen atom, which has a higher charge density.[3] Weakly coordinating solvents, such as THF, tend to keep the enolate more aggregated, which can sterically favor attack at the less hindered carbon atom.[3]
-
Suggestion: Switch from highly polar aprotic solvents (like DMSO, DMF, HMPA) to less coordinating ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et2O).
Table 1: Effect of Solvent on C/O Alkylation Ratio (General Trends)
| Solvent Type | Example(s) | Expected Predominant Pathway | Rationale |
| Weakly Coordinating | THF, Et2O | C-Alkylation | Promotes enolate aggregation, sterically favoring C-attack.[3] |
| Strongly Coordinating | DMSO, HMPA, DMPU | O-Alkylation | Solvates the counter-ion, creating a more reactive "naked" enolate where attack at the oxygen is favored.[3] |
| Protic | t-BuOH, EtOH | C-Alkylation | The solvent can hydrogen-bond with the oxygen of the enolate, reducing its nucleophilicity and favoring C-alkylation. |
Solution 2: Alter the Reaction Temperature
Lowering the reaction temperature can favor the kinetically controlled product, which can influence the C/O ratio.
-
Observation: Reactions run at higher temperatures may show increased O-alkylation.
-
Explanation: Low temperatures, such as -78 °C, are often employed to achieve kinetic control over enolate formation and subsequent alkylation.[4][5] This can favor the formation of one regioisomer over another.
-
Suggestion: Perform the addition of this compound to the enolate solution at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly.
Table 2: Effect of Temperature on Enolate Alkylation
| Temperature | Control | Likely Favored Product | Rationale |
| Low (-78 °C) | Kinetic | Often C-Alkylated | Prevents equilibration to the thermodynamic enolate and can enhance selectivity.[4][5] |
| High (Room Temp. or above) | Thermodynamic | May increase O-Alkylation | Allows for equilibration and may favor the thermodynamically more stable O-alkylated product in some systems.[4] |
Solution 3: Evaluate the Counter-ion
The metal counter-ion of the base used to form the enolate affects its structure and reactivity.
-
Observation: The choice of base (e.g., LDA vs. NaH vs. KH) can influence the C/O ratio.
-
Explanation: Smaller, more Lewis acidic cations like Li⁺ tend to coordinate more tightly with the oxygen atom of the enolate. This can decrease the reactivity of the oxygen and favor C-alkylation. Larger, "softer" cations like K⁺ may lead to a more dissociated enolate, increasing the likelihood of O-alkylation.
-
Suggestion: If using a potassium or sodium base (e.g., KHMDS, NaH), consider switching to a lithium-based base like Lithium Diisopropylamide (LDA) or n-Butyllithium.
Table 3: Effect of Counter-ion on C/O Alkylation Ratio (General Trends)
| Counter-ion | Base Example(s) | Expected Predominant Pathway | Rationale |
| Li⁺ | LDA, n-BuLi | C-Alkylation | Tighter coordination with oxygen, reducing its nucleophilicity. |
| Na⁺ | NaH, NaHMDS | Intermediate | Less coordinating than Li⁺. |
| K⁺ | KH, KHMDS | O-Alkylation | Weaker coordination, leading to a more reactive oxygen center. |
Solution 4: Consider the Electrophile's Leaving Group
While you are using this compound, understanding the principles of Hard and Soft Acid-Base (HSAB) theory can be insightful.
-
Explanation: According to HSAB theory, "hard" electrophiles prefer to react with "hard" nucleophiles, and "soft" with "soft". The oxygen of the enolate is considered a "hard" nucleophilic center, while the α-carbon is "soft". The electrophilic carbon in this compound is influenced by the chlorine leaving groups. Chloride is considered a relatively "hard" leaving group compared to bromide or iodide. This "hardness" might contribute to a higher propensity for O-alkylation.[6]
-
Suggestion (if feasible): If your synthesis allows, consider using an analogous electrophile with a "softer" leaving group, such as ethyl dibromoacetate, which may favor C-alkylation.
Table 4: Effect of Leaving Group on Alkylation Pathway (HSAB Principle)
| Leaving Group | "Softness" | Expected Predominant Pathway | Rationale |
| I⁻ (Iodide) | Soft | C-Alkylation | "Soft" electrophile reacts with "soft" carbon nucleophile.[6] |
| Br⁻ (Bromide) | Soft | C-Alkylation | "Soft" electrophile reacts with "soft" carbon nucleophile.[6] |
| Cl⁻ (Chloride) | Hard | Potential for more O-Alkylation | "Harder" electrophile may have a higher tendency to react with the "hard" oxygen nucleophile.[6] |
| OTs⁻ (Tosylate) | Hard | Potential for more O-Alkylation | "Hard" electrophile may have a higher tendency to react with the "hard" oxygen nucleophile. |
Experimental Protocols
General Protocol for C-Alkylation of a Ketone with this compound
This protocol is a general guideline and should be optimized for your specific substrate.
Materials:
-
Ketone substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF/hexanes
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Extraction solvent (e.g., ethyl acetate (B1210297) or diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Reddit - The heart of the internet [reddit.com]
Preventing hydrolysis of Ethyl dichloroacetate during workup
Welcome to the Technical Support Center for Ethyl Dichloroacetate (B87207). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of ethyl dichloroacetate during experimental workups. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern during workup?
A1: this compound hydrolysis is a chemical reaction where the ester functional group reacts with water to break down into dichloroacetic acid and ethanol. This is a significant issue during aqueous workups as it leads to product loss and introduces impurities that can be challenging to remove, ultimately impacting reaction yield and purity.
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The hydrolysis of this compound is primarily catalyzed by acidic or basic conditions. The rate of hydrolysis is also accelerated by increased temperature and prolonged contact time with aqueous solutions.
Q3: At what pH is this compound most stable?
A3: Like most esters, this compound is most stable under neutral pH conditions. Both strong acids and strong bases will catalyze its hydrolysis. Dichloroacetic acid, the hydrolysis product, is a relatively strong acid with a pKa of 1.35, which means that if hydrolysis begins, the resulting acidity can further catalyze the decomposition.[1]
Q4: Is it safe to use a sodium bicarbonate wash during the workup?
A4: Yes, a wash with a saturated solution of sodium bicarbonate (NaHCO₃) is a standard and recommended procedure for neutralizing any residual acid from the reaction mixture.[2][3] While basic conditions can promote hydrolysis, a weak base like sodium bicarbonate is generally safe for a quick wash, especially when performed at low temperatures. It is crucial to minimize the contact time between the organic layer and the basic aqueous solution.
Q5: What are the best practices for storing this compound to prevent hydrolysis?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to minimize contact with atmospheric moisture.
Troubleshooting Guides
Common Issues Encountered During this compound Workup
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low product yield after workup | - Significant hydrolysis of the ester to dichloroacetic acid. - Incomplete extraction of the product from the aqueous layer. | - Perform all aqueous washes with ice-cold solutions to slow the rate of hydrolysis. - Minimize the duration of contact with aqueous layers, especially basic washes. - Use a brine wash (saturated NaCl solution) after the bicarbonate wash to reduce the solubility of the ester in the aqueous phase and aid in layer separation.[4] - Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. |
| Product is contaminated with dichloroacetic acid | - Hydrolysis occurred during the aqueous workup. - Incomplete neutralization of acidic byproducts. | - Perform a careful wash with a cold, saturated NaHCO₃ solution until the aqueous layer is no longer acidic (test with pH paper).[4] - If significant hydrolysis has already occurred, consider re-dissolving the crude product in a non-polar organic solvent and washing again with cold NaHCO₃ solution. - For stubborn cases, column chromatography may be necessary to separate the ester from the more polar dichloroacetic acid. |
| Formation of an emulsion during extraction | - Vigorous shaking of the separatory funnel, especially when a basic wash is used. - High concentration of acidic or basic impurities. | - Gently invert the separatory funnel for mixing instead of vigorous shaking. - Add a small amount of brine to the separatory funnel to help break the emulsion. - If the emulsion persists, allow the mixture to stand for a longer period. In some cases, filtration through a pad of Celite can help. |
| Wet product after drying and solvent removal | - Insufficient amount of drying agent used. - Insufficient drying time. | - Add the anhydrous drying agent (e.g., Na₂SO₄) until it no longer clumps together and flows freely when the flask is swirled. - Allow the organic solution to stand over the drying agent for at least 15-20 minutes before filtration. |
Analytical Detection of Hydrolysis
The primary byproduct of this compound hydrolysis is dichloroacetic acid. Here are some tips for its detection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Hydrolysis can be detected by the appearance of a peak corresponding to dichloroacetic acid. To improve its volatility for GC analysis, dichloroacetic acid can be derivatized to its methyl ester.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the dichloro-substituted carbon of this compound typically appears as a singlet around 6.0-6.5 ppm. The corresponding proton in dichloroacetic acid will have a different chemical shift. The presence of ethanol, the other hydrolysis product, can be identified by its characteristic triplet and quartet signals.
-
¹³C NMR: The carbonyl carbon of the ester and the carboxylic acid will have distinct chemical shifts, providing another way to detect hydrolysis.
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Reaction Producing this compound
This protocol outlines a typical workup procedure following a synthesis of this compound, designed to minimize hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath to bring the temperature down to 0-5 °C.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them by slowly adding a cold, inert solvent or a specific quenching agent as dictated by the reaction chemistry.
-
Dilution: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a pre-chilled separatory funnel.
-
Acid Wash (Optional): If the reaction mixture is basic, wash the organic layer once with cold, dilute acid (e.g., 1 M HCl).
-
Neutralization with Weak Base: Wash the organic layer with one to two portions of cold, saturated sodium bicarbonate (NaHCO₃) solution.
-
Caution: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.
-
Continue the washes until the aqueous layer is neutral or slightly basic (test with pH paper).
-
-
Brine Wash: Wash the organic layer with one portion of cold, saturated sodium chloride (brine) solution. This step helps to remove residual water and reduces the solubility of the organic product in the aqueous phase.[4]
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and add more drying agent until it no longer clumps.
-
Filtration and Solvent Removal: Filter the organic layer to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Quantitative Data on Hydrolysis
| Condition | Solvent System | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea, cals) | Reference |
| Acid Hydrolysis | 50% Acetone-Water | 25 | 1.15 x 10⁻⁵ L mol⁻¹ s⁻¹ | 13,200 | [7] |
| Acid Hydrolysis | 60% Acetone-Water | 25 | 0.81 x 10⁻⁵ L mol⁻¹ s⁻¹ | 13,500 | [7] |
| Neutral Hydrolysis | 50% Acetone-Water | 35 | 0.35 x 10⁻⁶ L mol⁻¹ s⁻¹ | 14,500 | [7] |
| Neutral Hydrolysis | 60% Acetone-Water | 35 | 0.23 x 10⁻⁶ L mol⁻¹ s⁻¹ | 15,600 | [7] |
Qualitative Stability Profile:
| pH Range | Relative Rate of Hydrolysis | Comments |
| < 1 | Fast | Acid-catalyzed hydrolysis is significant. |
| 1 - 4 | Moderate | Hydrolysis rate increases with decreasing pH. |
| 4 - 8 | Slowest | Region of maximum stability. Neutral water-mediated hydrolysis is slow. |
| 8 - 11 | Moderate | Base-catalyzed hydrolysis becomes significant. Use of weak bases like NaHCO₃ for short periods at low temperatures is generally acceptable. |
| > 11 | Fast | Rapid base-catalyzed hydrolysis will occur. Avoid strong bases like NaOH or KOH during workup. |
Visualizations
Caption: Workflow for minimizing hydrolysis during workup.
Caption: Troubleshooting decision tree for this compound workup.
References
- 1. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Determination of dichloroacetate and its metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Optimizing reaction conditions for Ethyl dichloroacetate with weak nucleophiles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl dichloroacetate (B87207) and weak nucleophiles.
Frequently Asked Questions (FAQs)
Q1: My reaction with a weak nucleophile (e.g., a secondary amine, phenol (B47542), or thiol) is very slow or shows no conversion. What are the primary factors to consider?
A1: Low reactivity is a common issue and can be attributed to several factors:
-
Nucleophile Strength: By definition, weak nucleophiles react slowly. Their reactivity can be enhanced by ensuring they are properly deprotonated by a suitable base.
-
Reaction Temperature: Many reactions with weak nucleophiles require elevated temperatures to overcome the activation energy barrier.[1] If you are running the reaction at room temperature, a gradual increase in heat is a logical first step.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the base, leaving the anionic nucleophile more "free" and reactive.[1][2] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[1]
-
Leaving Group Ability: While chloride is a good leaving group, its reactivity can be enhanced. The addition of a catalytic amount of sodium or potassium iodide can initiate an in situ Finkelstein reaction, transiently forming the more reactive ethyl diiodoacetate.[2]
Q2: I'm observing significant amounts of dichloroacetic acid as a byproduct. How can I prevent this?
A2: The formation of dichloroacetic acid is due to the hydrolysis of the ester.[3][4] This is a common side reaction, especially under harsh basic or acidic conditions in the presence of water. To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Choice of Base: Strong aqueous bases like NaOH or KOH can promote saponification (ester hydrolysis).[5] Using non-nucleophilic, anhydrous bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃) is recommended.[2]
-
Workup Procedure: Quench the reaction and perform extractions at low temperatures (e.g., using an ice bath) to minimize hydrolysis during the workup phase.
Q3: My reaction is producing a dark-colored mixture and multiple spots on TLC, suggesting decomposition. What could be the cause?
A3: Decomposition is often a result of excessively harsh reaction conditions.[6]
-
Excessive Temperature: High temperatures can lead to the decomposition of starting materials or products, especially over extended reaction times.[5] Try running the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Strong Base: A base that is too strong can cause unwanted side reactions or decomposition.[6] For example, while NaH is effective, it can be too aggressive for sensitive substrates. A milder base like K₂CO₃ or an organic base like DIPEA might be more suitable.[2]
Q4: How can I improve the reaction rate without resorting to very high temperatures?
A4: Several catalytic methods can accelerate the reaction under milder conditions:
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or with poor solubility, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be highly effective.[2][7] It works by carrying the deprotonated nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the ethyl dichloroacetate, making the α-carbon more electrophilic and thus more susceptible to attack by a weak nucleophile.[8][9] Common Lewis acids include Sc(OTf)₃, TiCl₄, and AlCl₃.[8][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction.[5] 2. Weak nucleophile.[1] 3. Suboptimal solvent.[1] 4. Insufficient base strength. | 1. Increase reaction time and/or temperature incrementally.[5] 2. Add a catalytic amount of NaI or KI to increase electrophile reactivity.[2] 3. Switch to a polar aprotic solvent (e.g., DMF, Acetone (B3395972), Acetonitrile).[2] 4. Use a stronger, anhydrous base (e.g., switch from K₂CO₃ to NaH or Cs₂CO₃).[2] |
| Formation of Elimination Byproduct (Ethyl Chloroacrylate) | 1. Base is too strong or sterically hindered.[5] 2. High reaction temperature.[5] | 1. Switch to a weaker, non-bulky base (e.g., from t-BuOK to K₂CO₃).[5] 2. Run the reaction at the lowest possible temperature that provides a reasonable rate.[5] |
| Multiple Products (e.g., Di-alkylation of a Primary Amine) | 1. The initial product is more nucleophilic than the starting amine.[11] 2. Stoichiometry of the nucleophile is too high. | 1. Use a controlled amount of the nucleophile (1.0-1.2 equivalents).[6] 2. Add the nucleophile slowly to the reaction mixture to maintain its low concentration.[6] 3. Consider protecting the amine and performing a reductive amination as an alternative route. |
| Product is Lost During Workup | 1. Product is partially water-soluble. 2. Emulsion formation during extraction. 3. Product is volatile. | 1. Saturate the aqueous layer with brine (sat. NaCl solution) to decrease the solubility of the organic product. 2. Filter the mixture through a pad of celite to break up emulsions. 3. Use low-boiling point extraction solvents and remove them carefully under reduced pressure at low temperatures. |
Data Presentation: Typical Reaction Conditions
Table 1: Conditions for N-Alkylation with Weakly Nucleophilic Amines
| Nucleophile | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Secondary Amine | DIPEA | THF | None | RT - 60 | 12 - 24 | 60 - 80 | [2] |
| Aniline Derivative | K₂CO₃ | DMF | None | 80 - 100 | 8 - 16 | 70 - 90 | [6] |
| Indole (B1671886) | NaH | THF / DMF | None | 0 - RT | 2 - 6 | 85 - 95 | [2][12] |
| Primary Amine | Na₂CO₃ | Acetonitrile | None | Reflux | 12 - 24 | 50 - 75 | [2] |
Table 2: Conditions for O/S-Alkylation with Phenols & Thiols
| Nucleophile | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | KI (cat.) | Reflux | 6 - 12 | 80 - 95 | [2][13] |
| Substituted Phenol | Cs₂CO₃ | DMF | None | RT - 50 | 4 - 8 | >90 | [2] |
| Thiophenol | Et₃N | DMF | None | RT | 2 - 4 | >90 | [14] |
| Aliphatic Thiol | NaH | THF | TBAB (cat.) | 0 - RT | 1 - 3 | 85 - 95 | [2] |
Note: Yields are representative and highly dependent on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Indole
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Reagent Addition: Add anhydrous DMF via syringe and cool the suspension to 0 °C in an ice bath. Add a solution of the indole (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Reaction: Add this compound (1.1 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 2-6 hours).
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for O-Alkylation of a Phenol
-
Setup: In a round-bottom flask, combine the phenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of potassium iodide (KI, 0.1 eq.).
-
Reagent Addition: Add anhydrous acetone as the solvent. To this suspension, add this compound (1.2 eq.).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product. Purify further by recrystallization or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: General pathway for reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Ethyl Dichloroacetate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of reactions involving ethyl dichloroacetate (B87207) through optimized catalyst selection.
Frequently Asked Questions (FAQs)
Section 1: Catalytic Reduction & Hydrodechlorination
Q1: I am experiencing low yield and poor selectivity in the catalytic reduction of ethyl dichloroacetate to ethyl chloroacetate. What are the common causes?
A1: Low yields and poor selectivity are common challenges in the partial hydrodechlorination of this compound. Several factors could be contributing:
-
Catalyst Activity and Selection: The choice of catalyst is critical. Highly active catalysts like Palladium on Carbon (Pd/C) can lead to over-reduction, producing ethyl acetate (B1210297) or even ethanol (B145695). Less active catalysts may require harsh conditions, leading to side reactions.
-
Catalyst Poisoning: Trace impurities in the substrate or solvent, such as sulfur or nitrogen compounds, can poison noble metal catalysts, drastically reducing their activity. The hydrogen chloride (HCl) generated in situ can also inhibit catalyst performance.
-
Reaction Conditions:
-
Hydrogen Pressure: Low H₂ pressure may be insufficient for efficient reaction, while excessively high pressure can favor over-reduction.
-
Temperature: Higher temperatures increase reaction rates but can also decrease selectivity by promoting unwanted side reactions.
-
Solvent: The solvent can influence the solubility of hydrogen and the substrate, affecting reaction kinetics. Protic solvents like ethanol can participate in the reaction.
-
-
Mass Transfer Limitations: In heterogeneous catalysis, inefficient stirring can limit the transport of hydrogen and substrate to the catalyst surface, slowing down the reaction.
Q2: Which catalyst is recommended for the selective hydrodechlorination of this compound to ethyl monochloroacetate?
A2: Palladium-based catalysts are widely regarded as the most effective for selective hydrodechlorination. Specifically, Palladium on Carbon (Pd/C) and Palladium on Calcium Carbonate (Pd/CaCO₃) , sometimes modified with a secondary metal like lead (Lindlar's catalyst) or silver, are often used to temper activity and improve selectivity. Bimetallic catalysts, such as Pd-Ag supported on silica (B1680970), have also been studied for their ability to selectively break C-Cl bonds while minimizing over-hydrogenation.
Q3: My reaction is stalling before completion. What troubleshooting steps can I take?
A3: A stalled reaction often points to catalyst deactivation.
-
Check for Impurities: Ensure your starting material and solvent are of high purity. Pre-treating the substrate by passing it through a small plug of activated carbon or alumina (B75360) can remove potential poisons.
-
Add a Base: The HCl generated during the reaction can inhibit the catalyst. Adding a stoichiometric amount of a mild, non-nucleophilic base (e.g., sodium acetate, potassium carbonate, or a hindered amine like triethylamine) can neutralize the acid and maintain catalyst activity.
-
Catalyst Loading: Ensure you are using an adequate catalyst loading, typically ranging from 1 to 5 mol% for noble metal catalysts.
-
Refresh the Catalyst: If deactivation is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may restart the reaction.
Section 2: Phase-Transfer Catalysis (PTC) for Alkylation
Q1: I am attempting a C-alkylation of an active methylene (B1212753) compound with this compound using Phase-Transfer Catalysis (PTC), but the yield is low. Why might this be?
A1: Low yields in PTC alkylations can stem from several issues:
-
Catalyst Choice: The structure of the quaternary ammonium (B1175870) salt is crucial. The catalyst must be lipophilic enough to transfer the anion into the organic phase. Tetrabutylammonium (B224687) salts (e.g., TBAB, TBAC) are common choices.
-
Base Strength: The aqueous base (e.g., NaOH, KOH) must be strong enough to deprotonate the active methylene compound, but an excessively high concentration can lead to hydrolysis of the this compound.
-
Emulsion Formation: The amphiphilic nature of the phase-transfer catalyst can lead to the formation of a stable emulsion, which hinders the reaction and complicates workup.
-
Catalyst Poisoning: Certain anions, particularly iodide or tosylate, can pair very strongly with the quaternary ammonium cation, effectively "poisoning" the catalyst and preventing it from transferring the desired reactant anion.
Q2: How can I prevent or break an emulsion that has formed during my PTC reaction?
A2: Emulsion formation is a frequent problem in PTC.
-
Prevention:
-
Moderate Agitation: Use a stirring speed (e.g., 300-500 rpm) sufficient to create a large interfacial area without causing high shear that leads to stable emulsions.[1]
-
Solvent Choice: Use non-polar organic solvents like toluene (B28343) or hexane, which have low miscibility with water.
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the phase-transfer catalyst, typically 1-5 mol%.[1]
-
-
Breaking an Emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[1]
-
Filtration: Filter the emulsion through a pad of a filter aid like Celite®. This can help to coalesce the dispersed droplets.[1]
-
Change Temperature: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
-
Data Presentation: Catalyst Performance
While comprehensive comparative data for various catalysts in this compound reactions is limited in publicly available literature, the following tables provide illustrative data based on typical performance for related reactions.
Table 1: Illustrative Performance in Catalytic Hydrodechlorination (Data is representative for hydrodechlorination of chlorinated hydrocarbons and should be used as a guideline for catalyst screening)
| Catalyst | Support | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Monochloro Product (%) |
| 5% Pd/C | Carbon | 1 - 5 | 25 - 60 | 2 - 8 | >95 | 70 - 90 |
| 5% Pd/CaCO₃ | CaCO₃ | 1 - 5 | 25 - 60 | 4 - 12 | ~90 | 85 - 95 |
| Raney® Ni | - | 10 - 50 | 50 - 100 | 6 - 24 | >99 | Low (over-reduction is common) |
| Cu nanoparticles | - | (NaBH₄) | 25 | 2 | >80 | Low (full dechlorination) |
Table 2: Illustrative Performance in Phase-Transfer Catalyzed Alkylation (Data is representative for C-alkylation of active methylene compounds with haloacetates)
| Phase-Transfer Catalyst | Base | Organic Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAB (2 mol%) | 50% aq. KOH | Toluene | 25 | 4 | 90 - 98 |
| TBAC (5 mol%) | 50% aq. NaOH | Dichloromethane | 25 | 6 | 85 - 95 |
| Aliquat® 336 (5 mol%) | K₂CO₃ (solid) | Toluene | 80 | 8 | 80 - 90 |
Experimental Protocols
Protocol 1: Selective Catalytic Hydrodechlorination of this compound
Objective: To selectively reduce this compound to ethyl monochloroacetate using a palladium catalyst with in-situ acid scavenging.
Materials:
-
This compound (1 equiv.)
-
5% Palladium on Carbon (Pd/C) catalyst (2 mol%)
-
Anhydrous Sodium Acetate (NaOAc) (1.1 equiv.)
-
Ethanol (anhydrous)
-
Hydrogen (H₂) gas supply with balloon or regulator
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 5% Pd/C catalyst.
-
Seal the flask and purge with an inert gas (Nitrogen or Argon), then place under a vacuum.
-
Backfill the flask with hydrogen gas from a balloon or regulated supply.
-
Through a syringe, add anhydrous ethanol to create a slurry of the catalyst.
-
In a separate flask, dissolve this compound and anhydrous sodium acetate in anhydrous ethanol.
-
Add the substrate solution to the catalyst slurry via syringe.
-
Re-establish the hydrogen atmosphere and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure ethyl monochloroacetate.
Protocol 2: Phase-Transfer Catalyzed Alkylation using this compound
Objective: To perform a C-alkylation of diethyl malonate with this compound using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
Diethyl malonate (1 equiv.)
-
This compound (1.1 equiv.)
-
Tetrabutylammonium bromide (TBAB) (2 mol%)
-
Potassium Hydroxide (KOH) solution (50% w/w in water)
-
Toluene
-
Separatory funnel, magnetic stirrer, and standard glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add diethyl malonate and toluene.
-
Add the TBAB catalyst to the mixture.
-
Begin vigorous stirring (e.g., 500 rpm) to ensure good mixing between phases.
-
Slowly add the 50% aqueous KOH solution to the flask.
-
Add the this compound dropwise to the reaction mixture. An exotherm may be observed.
-
Continue to stir the biphasic mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or GC until the starting diethyl malonate is consumed.
-
Upon completion, stop stirring and transfer the mixture to a separatory funnel.
-
Allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with water (2x) and then with brine (1x) to remove residual catalyst and base.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography or vacuum distillation.
Visualizations
Logical Workflow Diagrams
References
Analytical methods for monitoring Ethyl dichloroacetate reaction progress
This guide provides researchers, scientists, and drug development professionals with analytical methods, frequently asked questions, and troubleshooting advice for monitoring the reaction progress of ethyl dichloroacetate (B87207).
Section 1: Method Selection
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions involving ethyl dichloroacetate?
A1: The most common methods for monitoring this compound reactions are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Titration can also be used in specific scenarios, such as monitoring the consumption of an acid or base catalyst or the formation of acidic byproducts like dichloroacetic acid.
Q2: How do I choose the best method for my specific reaction?
A2: The choice of method depends on several factors:
-
Volatility and Thermal Stability: GC is ideal for volatile and thermally stable compounds like this compound.
-
Polarity and Solubility: HPLC is well-suited for a wider range of polarities and is preferred if reactants or products are non-volatile or thermally sensitive. It is a strong choice for analyzing potential hydrolysis products like dichloroacetic acid.[1][2][3]
-
Real-Time Monitoring: NMR spectroscopy is a powerful technique for continuous, non-invasive monitoring of reaction kinetics without the need for sample extraction.[4][5][6]
-
Simplicity and Cost: Titration is a cost-effective and straightforward method if the reaction involves a net change in acidic or basic components.
Below is a decision-making workflow to help select the appropriate analytical method.
Section 2: Gas Chromatography (GC)
Frequently Asked Questions (FAQs)
Q1: What type of GC column is suitable for analyzing this compound?
A1: A non-polar or mid-polarity column is typically used. A common choice is a column with a 100% dimethylpolysiloxane stationary phase (like a DB-1) or a 5% phenyl / 95% dimethylpolysiloxane phase.[7]
Q2: What detector should I use?
A2: A Flame Ionization Detector (FID) is a robust, general-purpose detector suitable for quantifying this compound. For higher sensitivity to halogenated compounds, an Electron Capture Detector (ECD) can be used.[8]
Q3: How should I prepare my sample for GC analysis?
A3: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., n-hexane, ethyl acetate) to a concentration appropriate for your detector.[7] Adding an internal standard is recommended for accurate quantification.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| No peaks observed | Carrier gas flow too high; Detector flame extinguished; Incorrect column position in the injector.[9] | Reduce carrier gas flow; Check detector gas flows and temperature; Verify proper column installation. |
| Peak Fronting | Column overload; Improper column installation.[10][11] | Reduce injection volume or increase the split ratio; Reinstall the column according to manufacturer specifications.[10] |
| Peak Tailing | Active sites in the inlet liner or column; Contaminated column.[10][11] | Clean or replace the inlet liner; Condition (bake out) the column or trim the first few inches.[10] |
| Ghost Peaks | Contamination from the septum, injector, or carrier gas; Sample carryover.[12] | Run a blank solvent injection to confirm; Replace the septum; Clean the injector; Ensure gas purification traps are functional. |
| Shifting Retention Times | Leak in the carrier gas line; Fluctuations in oven temperature or carrier gas flow rate.[11] | Perform a leak check on the system; Verify oven temperature calibration and flow controller performance. |
Experimental Protocol: GC-FID Analysis
-
Instrument: Standard Gas Chromatograph with FID.
-
Column: DB-1 or similar, 30 m x 0.32 mm ID, 1.0 µm film thickness.[7]
-
Carrier Gas: Helium or Hydrogen, constant flow of 1-2 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N2): 25 mL/min
-
-
Sample Preparation: Dilute 10 µL of the reaction mixture in 990 µL of n-hexane containing a suitable internal standard (e.g., dodecane).
Section 3: High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What challenges might I face when analyzing this compound and its potential byproducts by HPLC?
A1: this compound is relatively non-polar. However, a potential hydrolysis byproduct, dichloroacetic acid, is small and polar. Standard reversed-phase (C18) columns may not provide adequate retention for dichloroacetic acid.[1][3] Using a polar-embedded or aqueous C18 column, or employing Hydrophilic Interaction Liquid Chromatography (HILIC), can improve retention of polar analytes.[1][3]
Q2: What mobile phase is recommended for a reversed-phase HPLC separation?
A2: A common mobile phase is a mixture of acetonitrile (B52724) and water.[13][14] Adding a small amount of acid (e.g., phosphoric acid or formic acid) can improve peak shape, especially for acidic analytes.[2][13][14]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Poor retention of polar analytes | Standard C18 column used; Mobile phase is too non-polar. | Use a polar-embedded phase column or a HILIC column[1][3]; Increase the aqueous component of the mobile phase. |
| Broad or split peaks | Column contamination or degradation; Mismatched solvent between sample and mobile phase. | Flush the column with a strong solvent; Replace the column if necessary; Dissolve the sample in the mobile phase. |
| Baseline drift or noise | Contaminated mobile phase; Air bubbles in the pump or detector; Detector lamp failing. | Filter and degas the mobile phase; Purge the pump and detector; Replace the detector lamp. |
| Pressure fluctuations | Leak in the system; Air bubbles in the pump; Worn pump seals. | Check all fittings for leaks; Purge the pump thoroughly; Replace pump seals as part of routine maintenance. |
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase column, 15 cm x 3.9 mm, 4 µm particle size.[13]
-
Mobile Phase: 40:60 Acetonitrile:Water with 0.1% Phosphoric Acid.[13]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 220 nm.[13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Quench the reaction aliquot, then dilute with the mobile phase to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
The following diagram illustrates a typical troubleshooting workflow for HPLC peak shape issues.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: Why is NMR useful for monitoring my reaction?
A1: NMR allows for the direct, quantitative measurement of reactants, intermediates, and products in the reaction mixture, often without requiring sample workup.[4][6] It provides structural information and can be used to determine reaction conversion and kinetics in real-time.[5][15]
Q2: Which nuclei should I monitor?
A2: ¹H NMR is most common due to its high sensitivity and short acquisition times.[4][5][16] You can monitor the disappearance of reactant signals (e.g., the methylene (B1212753) protons adjacent to the chlorine in this compound) and the appearance of product signals. ¹³C NMR can also be used, particularly for observing changes in the carbonyl region.[4][6]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Poorly resolved peaks | Poor magnetic field shimming; High sample viscosity; Presence of paramagnetic impurities. | Re-shim the spectrometer on the sample; Dilute the sample; Filter the sample to remove solids. |
| Inaccurate integration | Phasing errors; Incorrect baseline correction; Overlapping peaks. | Carefully phase the spectrum and apply baseline correction; Use deconvolution software for overlapping peaks or find non-overlapping signals for quantification.[5] |
| Low signal-to-noise ratio | Sample is too dilute; Insufficient number of scans. | Concentrate the sample if possible; Increase the number of scans acquired. |
| Crude NMR is difficult to interpret | Overlapping signals from reagents, solvents, and products.[17] | Run reference spectra of starting materials and solvents; Consider ¹³C NMR or 2D NMR techniques (e.g., COSY, HSQC) to aid in assignment. |
Experimental Protocol: ¹H NMR Monitoring
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
At each time point, withdraw an aliquot from the reaction.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16 (adjust for concentration).
-
Relaxation Delay (d1): 5 times the longest T1 of interest for accurate quantification (a value of 10-15s is often a safe starting point).
-
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum to the solvent residual peak or TMS.
-
Integrate the signal for the internal standard and the signals corresponding to the starting material and product(s).
-
Calculate the concentration or relative molar ratio based on the integral values.
-
Section 5: Titration
Frequently Asked Questions (FAQs)
Q1: When is titration a suitable method?
A1: Titration is effective if your reaction consumes or generates an acid or a base. For example, in a hydrolysis reaction of this compound to dichloroacetic acid, you could titrate the resulting acid with a standardized base to monitor the reaction's progress.
Q2: What are common sources of error in titration?
A2: Common errors include inaccurate titrant concentration, air bubbles in the burette, incorrect endpoint determination, and temperature changes affecting solution volumes.[18][19] Using an autotitrator can minimize many of these issues.[18]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Poor reproducibility | Air bubbles in the burette tubing; Cross-contamination from previous samples.[19] | Rinse the burette between titrant fillings to remove bubbles[19]; Thoroughly clean the vessel and electrode between samples. |
| Incorrect or shifting results | Titrant concentration has changed (e.g., due to evaporation or degradation); Incorrect sample size entered.[20][21] | Standardize the titrant regularly; Double-check the sample weight or volume input.[20] |
| No clear endpoint detected | Incorrect titrant or electrode choice; Analyte concentration is too low.[21] | Ensure the titrant and electrode are appropriate for the reaction type (e.g., acid-base, redox)[21]; Use a more concentrated sample if possible. |
| Strange curve shape | Insufficient stirring; Electrode is not properly submerged or is dirty.[20] | Ensure the stirrer is functioning correctly; Check that the electrode tip is fully in the solution and clean it according to the manufacturer's instructions. |
References
- 1. researchgate.net [researchgate.net]
- 2. Dichloroacetic acid | SIELC Technologies [sielc.com]
- 3. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 12. agilent.com [agilent.com]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. Ethyl chloroacetate | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How To [chem.rochester.edu]
- 18. How to avoid titration errors in your lab | Metrohm [metrohm.com]
- 19. mt.com [mt.com]
- 20. youtube.com [youtube.com]
- 21. Troubleshooting a Titrator | Lab Manager [labmanager.com]
Technical Support Center: Managing Oligomeric Byproducts with Ethyl Dichloroacetate
Welcome to the technical support center for managing reactions involving ethyl dichloroacetate (B87207). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control the formation of unwanted oligomeric byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ethyl dichloroacetate and what are its primary applications?
This compound is a chlorinated ester used as a versatile reagent in organic synthesis. It serves as a building block for introducing a dichloroacetate moiety into molecules, which is a common step in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity is centered around the electrophilic carbon atom bearing two chlorine atoms and the ester functionality.
Q2: What are oligomeric byproducts and why are they a concern?
Oligomeric byproducts are short-chain polymers that can form during a chemical reaction. In the context of reactions involving this compound, these byproducts arise from repeated, unwanted reactions between the starting materials, intermediates, or products. The formation of these oligomers is a significant concern as it can:
-
Reduce the yield of the desired product.
-
Complicate the purification process.
-
Introduce impurities that may be difficult to remove.
-
Potentially lead to the formation of intractable tars or oils.
Q3: Under what conditions is the formation of oligomeric byproducts most likely?
The formation of oligomeric byproducts when using this compound is often associated with harsh reaction conditions. These can include:
-
High temperatures: Increased temperatures can provide the activation energy for unintended side reactions to occur.
-
Strong bases or acids: These can promote self-condensation reactions or other pathways leading to oligomerization.
-
High concentrations of reactants: Increased proximity of reactive molecules can favor intermolecular side reactions.
-
Prolonged reaction times: Allowing the reaction to proceed for too long can increase the likelihood of byproduct formation, especially after the primary reaction has completed.
Troubleshooting Guide: Formation of Oligomeric Byproducts
This guide provides a systematic approach to identifying and resolving issues related to the formation of oligomeric byproducts in reactions involving this compound.
Problem: Low yield of the desired product and observation of a viscous oil or multiple spots on TLC, suggesting oligomer formation.
Potential Cause 1: Self-Condensation of this compound
Under strongly basic conditions, this compound can potentially undergo a Claisen-like self-condensation, leading to the formation of oligomeric chains.
Proposed Mechanism: Base-Catalyzed Self-Condensation
Caption: Proposed mechanism for oligomer formation via self-condensation.
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Base Strength | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) instead of strong bases like NaH or alkoxides. | Minimizes the formation of the reactive enolate of this compound. |
| Temperature | Maintain the lowest possible temperature at which the desired reaction proceeds. | Reduces the rate of the undesired self-condensation reaction. |
| Addition Rate | Add the base or this compound slowly to the reaction mixture. | Keeps the instantaneous concentration of the reactive species low. |
Potential Cause 2: Repeated Alkylation of the Substrate
If your substrate has multiple reactive sites or if the product of the initial alkylation remains sufficiently nucleophilic, it can react with additional molecules of this compound, leading to oligomer formation.
Logical Workflow for Troubleshooting Repeated Alkylation
Caption: Troubleshooting workflow for repeated alkylation side reactions.
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of this compound. | Limits the availability of the alkylating agent for secondary reactions. |
| Reaction Monitoring | Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS. | Allows for quenching the reaction as soon as the starting material is consumed, preventing further reactions. |
| Protecting Groups | If the substrate has multiple nucleophilic sites, consider using protecting groups to block unwanted reactivity. | Ensures that alkylation occurs only at the desired position. |
Experimental Protocols
General Protocol for Minimizing Oligomer Formation in an Alkylation Reaction
This protocol provides a general guideline. Specific conditions will need to be optimized for your particular substrate and reaction.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Ensure all reagents are of high purity.
-
-
Reaction Setup:
-
To a stirred solution of the substrate (1.0 eq.) and a mild base (e.g., K₂CO₃, 1.5 eq.) in an anhydrous solvent (e.g., acetone, DMF) at 0°C under an inert atmosphere, add a solution of this compound (1.05 eq.) in the same solvent dropwise over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS every 30 minutes.
-
The reaction is complete when the starting material is no longer detectable.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica (B1680970) gel to separate the desired product from any residual starting materials and oligomeric byproducts.
-
Analytical Method for Detecting Oligomeric Byproducts
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying the presence of oligomeric byproducts.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid) is a good starting point.
-
Detection: A mass spectrometer will allow for the identification of ions corresponding to the expected masses of the monomeric product, as well as dimeric, trimeric, and higher-order oligomers.
By carefully controlling reaction conditions and monitoring the progress of your experiments, the formation of oligomeric byproducts when using this compound can be effectively managed. For further assistance, please contact our technical support team.
Validation & Comparative
A Comparative Guide to Ethyl Dichloroacetate and Ethyl Bromoacetate in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Among the various α-halo esters utilized for this purpose, ethyl dichloroacetate (B87207) and ethyl bromoacetate (B1195939) are two common reagents. This guide provides an objective, data-supported comparison of their performance in alkylation reactions, offering insights into their respective reactivities, applications, and experimental considerations.
I. Chemical Properties and Reactivity Overview
At the heart of the difference in reactivity between ethyl dichloroacetate and ethyl bromoacetate lies the nature of the halogen leaving group. In nucleophilic substitution reactions, the facility with which a leaving group departs is paramount. Bromide is generally a better leaving group than chloride. This is attributed to its lower basicity and greater polarizability, which allows it to stabilize the developing negative charge in the transition state more effectively.
Consequently, ethyl bromoacetate is typically a more reactive alkylating agent than this compound . This higher reactivity often translates to faster reaction times and milder reaction conditions. However, the presence of two electron-withdrawing chlorine atoms in this compound can influence the acidity of the α-carbon proton, a factor that can be relevant in certain base-mediated reactions.
II. Performance in O-Alkylation of Phenols
The O-alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis. The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a common method for this purpose.
Comparative Data
While direct comparative studies under identical conditions are not extensively documented in readily available literature, we can compile representative data to illustrate the general performance of each reagent.
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Bromoacetate | Salicylaldehyde (B1680747) | K₂CO₃ | Acetonitrile | Reflux | 72 | 63 | ChemSpider Synthetic Pages |
| Ethyl Bromoacetate | 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 8 | 92 | Synthetic Communications, 2005, 35, 1785-1789 |
| Ethyl Chloroacetate (B1199739)* | Phenol | K₂CO₃ | Acetone | Reflux | 24 | 85 | J. Chem. Soc., 1950, 1030-1032 |
*Data for ethyl chloroacetate is provided as a proxy for this compound due to a lack of specific data for the latter in this direct comparison. The reactivity of this compound is expected to be similar to or slightly lower than that of ethyl chloroacetate.
As the data suggests, ethyl bromoacetate can achieve high yields in shorter reaction times compared to its chloro-analogue, underscoring its higher reactivity.
Experimental Protocol: O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate
Materials:
-
Salicylaldehyde
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add salicylaldehyde (1.0 equiv), acetonitrile, and potassium carbonate (3.0 equiv).
-
Stir the mixture for 5 minutes.
-
Add ethyl bromoacetate (1.2 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 72 hours.
-
Cool the reaction to room temperature and filter to remove the solids.
-
Wash the solids with diethyl ether.
-
Transfer the filtrate to a separatory funnel, add deionized water, and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
III. Performance in N-Alkylation of Amines
N-alkylation is a crucial reaction for the synthesis of a vast array of pharmaceuticals and biologically active compounds. The reaction of an amine with an α-halo ester provides a direct route to N-substituted glycine (B1666218) esters.
Comparative Data
Similar to O-alkylation, direct comparative data is sparse. The following table presents typical results for N-alkylation reactions.
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Bromoacetate | Aniline (B41778) | NaHCO₃ | Ethanol | Reflux | 4 | 85 | J. Med. Chem. 2009, 52, 23, 7438–7447 |
| Ethyl Bromoacetate | Morpholine | K₂CO₃ | Acetonitrile | RT | 12 | 95 | Org. Process Res. Dev. 2006, 10, 4, 730–733 |
| Ethyl Chloroacetate* | Various Amines | K₂CO₃ | Acetonitrile | RT-Overnight | - | Good | Blatter, F., et al. (2015). Synthesis of N-cycloamine acetates. 62° CBQ. |
*Qualitative data for ethyl chloroacetate suggests it is effective but may require longer reaction times compared to ethyl bromoacetate.
The higher reactivity of ethyl bromoacetate is again evident, often leading to high yields under relatively mild conditions. A significant challenge in the N-alkylation of primary amines is the potential for dialkylation. Careful control of stoichiometry and reaction conditions is necessary to favor monoalkylation.
Experimental Protocol: N-Alkylation of Aniline with Ethyl Bromoacetate
Materials:
-
Aniline
-
Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 equiv) and sodium bicarbonate (2.0 equiv) in ethanol.
-
Add ethyl bromoacetate (1.1 equiv) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
IV. Logical Workflow and Reaction Pathways
The following diagrams illustrate the general workflows for O- and N-alkylation reactions.
Caption: General workflow for the O-alkylation of phenols.
Caption: General workflow for the N-alkylation of amines.
V. Considerations for Reagent Selection
Choose Ethyl Bromoacetate when:
-
High reactivity is desired: For less nucleophilic substrates or when faster reaction times are critical.
-
Milder reaction conditions are necessary: To avoid decomposition of sensitive functional groups.
Consider this compound when:
-
Cost is a primary concern: Chloro-compounds are often less expensive than their bromo-counterparts.
-
Lower reactivity is advantageous: To potentially achieve better selectivity in molecules with multiple nucleophilic sites.
-
The specific electronic properties of the dichloroacetyl group are desired in the final product.
VI. Conclusion
Both this compound and ethyl bromoacetate are valuable reagents for the introduction of an ethoxycarbonylmethyl group onto heteroatoms. The choice between them is a trade-off between reactivity and cost. Ethyl bromoacetate is the more reactive and often more efficient alkylating agent, allowing for faster reactions under milder conditions. This compound, while less reactive, presents a more economical option and may offer advantages in specific synthetic contexts where controlled reactivity is beneficial. Researchers and process chemists should carefully consider the nature of their substrate, desired reaction kinetics, and economic factors when selecting the appropriate reagent for their alkylation needs.
A Comparative Guide to the Reactivity of Ethyl Dichloroacetate and Ethyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, haloacetates serve as versatile building blocks. Among them, ethyl chloroacetate (B1199739) and its dichlorinated counterpart, ethyl dichloroacetate (B87207), are frequently employed as electrophilic synthons for the introduction of carboxymethyl and chlorocarboxymethyl moieties, respectively. A nuanced understanding of their comparative reactivity is paramount for reaction design, optimization, and the prediction of reaction outcomes. This guide provides an objective comparison of the performance of ethyl dichloroacetate and ethyl chloroacetate in various chemical transformations, supported by available experimental data.
Executive Summary
The primary determinant of reactivity in both ethyl chloroacetate and this compound is the nature of the carbon-chlorine bond and the electronic environment of the α-carbon. Ethyl chloroacetate possesses a single chlorine atom, while this compound features two. This seemingly minor structural difference leads to significant disparities in their reactivity profiles, particularly in nucleophilic substitution and reduction reactions.
Generally, the additional chlorine atom in this compound exerts a strong electron-withdrawing inductive effect, which is expected to influence the electrophilicity of the α-carbon. However, it also introduces greater steric hindrance. The interplay of these electronic and steric factors governs the relative rates and mechanisms of their reactions.
Comparative Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of the synthetic utility of these haloacetates. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the chloride leaving group.
The reactivity of α-haloacetyl compounds in nucleophilic substitution reactions is fundamentally governed by the nature of the halogen substituent, which acts as the leaving group. The well-established trend in leaving group ability for halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This order is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, compounds bearing chloro substituents are anticipated to be significantly less reactive than their bromo and iodo counterparts.[1]
While direct, comprehensive kinetic studies comparing this compound and ethyl chloroacetate with a wide range of nucleophiles are not abundant in the literature, the available data on hydrolysis and reactions with specific nucleophiles allows for a comparative assessment.
Hydrolysis
Hydrolysis, the reaction with water, serves as a useful benchmark for comparing the electrophilicity of the carbonyl carbon and the susceptibility of the C-Cl bond to cleavage.
| Compound | Reaction Condition | Rate Constant (k) | Reference |
| This compound | Neutral Hydrolysis (temp. not specified) | Slower than ethyl acetate | [2] |
| This compound | Acid-Catalyzed Hydrolysis (acetone-water) | Activation Energy: 14,500 - 17,100 cal/mol | [2] |
| Ethyl Chloroacetate | Base-Catalyzed Hydrolysis (estimated) | 9 L/mol·s | [1] |
| Ethyl Chloroacetate | Neutral Hydrolysis (pH 7, 25°C) | Half-life of 74 days | [1] |
Studies on the acid-catalyzed hydrolysis of this compound in an acetone-water solvent show that while the activation energy is decreased compared to ethyl acetate, a decrease in the pre-exponential factor leads to an overall slower reaction rate.[2] For ethyl chloroacetate, a base-catalyzed second-order hydrolysis rate constant has been estimated to be 9 L/mol·s, with a half-life of 74 days under neutral conditions at pH 7 and 25°C.[1]
Reaction with Other Nucleophiles
In reactions with other nucleophiles, such as amines and thiols, the general trend of lower reactivity for chloroacetates compared to other haloacetates holds true. A study on the reaction of various ethyl α-halogenated acetates with the model nucleophile glutathione (B108866) (a thiol) demonstrated that ethyl chloroacetate is significantly less reactive than ethyl iodoacetate and ethyl bromoacetate.[3]
While direct kinetic data for this compound with these nucleophiles is scarce, the strong electron-withdrawing effect of the two chlorine atoms in this compound would be expected to increase the electrophilicity of the α-carbon, potentially making it more susceptible to nucleophilic attack. However, the increased steric hindrance from the two chlorine atoms could counteract this effect, particularly with bulky nucleophiles.
Comparative Reactivity in Reduction Reactions
The reduction of ethyl chloro- and dichloroacetate typically involves the cleavage of the carbon-chlorine bond.
Information on the direct comparative reduction of these two compounds is limited. However, studies on the electrochemical reduction of related compounds provide some insights. The catalytic reduction of ethyl chloroacetate has been investigated, for instance, using cobalt(I) salen complexes.[4] In contrast, a study on the electrochemical reduction of dichloroacetic acid noted that mthis compound (a close analog of this compound) shows no current in the reduction range of dichloroacetic acid, suggesting it is more difficult to reduce under those specific conditions. This implies that this compound may also be more resistant to reduction compared to its monochlorinated counterpart.
Experimental Protocols
To facilitate further research and direct comparison, the following generalized experimental protocols are provided.
Protocol 1: Comparative Analysis of Nucleophilic Substitution Rates
This protocol is adapted from established methods for determining the relative reactivity of alkyl halides.
Objective: To qualitatively or quantitatively compare the rates of nucleophilic substitution of this compound and ethyl chloroacetate with a given nucleophile.
Materials:
-
This compound
-
Ethyl chloroacetate
-
Selected nucleophile (e.g., sodium iodide, piperidine, sodium thiophenoxide)
-
Anhydrous solvent (e.g., acetone, acetonitrile, DMF)
-
Constant temperature bath
-
Reaction vials or test tubes
-
Analytical equipment for monitoring reaction progress (e.g., HPLC, GC, TLC, or titration apparatus)
Procedure:
-
Preparation of Solutions: Prepare equimolar solutions of this compound, ethyl chloroacetate, and the chosen nucleophile in the selected anhydrous solvent.
-
Reaction Initiation: In separate reaction vials maintained at a constant temperature, mix the solution of the nucleophile with the solution of this compound in one vial and ethyl chloroacetate in another. Start a timer immediately upon mixing.
-
Reaction Monitoring:
-
Qualitative (Precipitation Method with NaI in Acetone): If using sodium iodide in acetone, observe the time taken for the formation of a sodium chloride precipitate. A faster formation of precipitate indicates a higher reaction rate.
-
Quantitative (Chromatographic or Spectroscopic Analysis): At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction (e.g., by dilution with a cold solvent), and analyze the concentration of the reactant or product using a suitable analytical technique like HPLC or GC.
-
-
Data Analysis:
-
For quantitative data, plot the concentration of the reactant versus time.
-
Determine the initial reaction rate for both compounds.
-
If the reaction follows a known order, calculate the rate constants (k) for both reactions.
-
The ratio of the rate constants will provide a quantitative measure of the relative reactivity.
-
Protocol 2: Comparative Analysis of Reduction Potentials using Cyclic Voltammetry
Objective: To compare the ease of reduction of this compound and ethyl chloroacetate electrochemically.
Materials:
-
This compound
-
Ethyl chloroacetate
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate)
-
Anhydrous, aprotic solvent (e.g., acetonitrile, DMF)
-
Cyclic voltammetry setup (potentiostat, electrochemical cell with working, reference, and counter electrodes)
Procedure:
-
Preparation of Solutions: Prepare solutions of known concentrations of this compound and ethyl chloroacetate in the chosen solvent containing the supporting electrolyte.
-
Cyclic Voltammetry Measurement:
-
Record the cyclic voltammogram of the solvent and supporting electrolyte alone to establish the background potential window.
-
Record the cyclic voltammogram of the ethyl chloroacetate solution, scanning towards negative potentials to observe the reduction peak.
-
Thoroughly clean the electrodes and cell.
-
Record the cyclic voltammogram of the this compound solution under the same conditions.
-
-
Data Analysis:
-
Identify the peak reduction potential (Epc) for both compounds.
-
A more positive (less negative) reduction potential indicates that the compound is easier to reduce.
-
Compare the peak currents and the shape of the voltammograms to gain further insights into the reduction mechanism.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Generalized SN2 pathway for haloacetates.
Caption: Workflow for comparing reaction kinetics.
Conclusion
The reactivity of this compound and ethyl chloroacetate is a product of competing electronic and steric effects. While the two chlorine atoms in this compound enhance the electrophilicity of the α-carbon through their inductive effect, they also create a more sterically hindered environment.
-
In nucleophilic substitution reactions , this leads to a nuanced reactivity profile. For sterically undemanding nucleophiles, the increased electrophilicity may lead to a faster reaction with this compound. However, for bulkier nucleophiles, steric hindrance is likely to dominate, making ethyl chloroacetate the more reactive substrate.
-
In reduction reactions , the available evidence suggests that this compound may be more difficult to reduce than ethyl chloroacetate, likely due to the electronic effects of the two chlorine atoms on the stability of the molecule and any radical anion intermediates.
For drug development professionals and synthetic chemists, the choice between these two reagents will depend on the specific nucleophile being used, the desired reaction rate, and the potential for side reactions. The provided experimental protocols offer a framework for making empirical comparisons to guide this selection process. Further quantitative kinetic studies are needed to build a more comprehensive and predictive model of the relative reactivity of these important synthetic intermediates.
References
Spectroscopic Analysis of Products from Ethyl Dichloroacetate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of products derived from the reactions of ethyl dichloroacetate (B87207) with various nucleophiles. The information herein is supported by experimental data from peer-reviewed sources, offering a valuable resource for the characterization and identification of these compounds.
Ethyl dichloroacetate is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution at the α-carbon. The nature of the resulting product is highly dependent on the nucleophile employed, leading to a diverse range of chemical entities with distinct spectroscopic signatures. This guide will focus on the reactions with two primary classes of nucleophiles: arylamines and phenols.
Reaction with Arylamines
The reaction of this compound with arylamines typically proceeds via a nucleophilic substitution of one of the chlorine atoms by the amino group, yielding N-aryl-2-chloro-2-ethoxycarbonylacetamides. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed.
Experimental Protocol: Synthesis of Ethyl N-(4-chlorophenyl)glycinate
A representative procedure for the synthesis of an N-aryl glycinate (B8599266) derivative involves the reaction of an aniline (B41778) with ethyl chloroacetate (B1199739). While this specific example uses ethyl chloroacetate, the principles are directly applicable to reactions with this compound, which would result in the corresponding α-chloro-N-aryl glycinate.
To a solution of 4-chloroaniline (B138754) in ethanol, an equimolar amount of potassium carbonate is added. The mixture is stirred, and one equivalent of ethyl chloroacetate is added dropwise. The reaction mixture is then heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization from ethanol.[1]
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and a representative product from its reaction with an arylamine.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | 1.36 (t, 3H), 4.34 (q, 2H), 5.96 (s, 1H)[2] | 13.9, 63.5, 66.5, 165.5[2][3] | 1750 (C=O)[4] | 156 (M⁺), 111, 83, 29[5] |
| Ethyl N-phenylglycinate | 1.29 (t, 3H), 3.91 (s, 2H), 4.22 (q, 2H), 6.65-7.25 (m, 5H) | 14.2, 46.2, 61.3, 113.1, 117.8, 129.2, 147.2, 171.6 | 3380 (N-H), 1735 (C=O) | 179 (M⁺), 106, 77 |
Reaction with Phenols
In the presence of a base, phenols act as nucleophiles, attacking this compound to yield ethyl 2-aryloxy-2-chloroacetates. This reaction is a valuable method for the synthesis of aryloxyacetic acid derivatives, which are known for their biological activities.
Experimental Protocol: Synthesis of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate
The synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) and ethyl chloroacetate in a polar aprotic solvent provides a relevant experimental model. The reaction of a substituted phenol (B47542) with this compound would follow a similar procedure.
Eugenol is reacted with ethyl chloroacetate in a polar aprotic solvent such as DMF or DMSO in the presence of a base like potassium carbonate. The reaction mixture is heated, and upon completion, it is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the desired product.
Spectroscopic Data Comparison
The following table presents a comparison of the spectroscopic data for this compound and a representative ethyl 2-aryloxyacetate product.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| This compound | 1.36 (t, 3H), 4.34 (q, 2H), 5.96 (s, 1H)[2] | 13.9, 63.5, 66.5, 165.5[2][3] | 1750 (C=O)[4] | 156 (M⁺), 111, 83, 29[5] |
| Ethyl 2-phenoxyacetate | 1.30 (t, 3H), 4.26 (q, 2H), 4.65 (s, 2H), 6.90-7.35 (m, 5H) | 14.2, 61.3, 65.4, 114.7, 121.6, 129.5, 158.2, 168.9 | 1755 (C=O), 1220 (C-O) | 180 (M⁺), 107, 77 |
Conclusion
The spectroscopic analysis of the reaction products of this compound reveals distinct and predictable patterns. For N-aryl derivatives, the key signatures include the N-H stretching vibration in the IR spectrum and the characteristic chemical shifts of the protons on the aromatic ring and the glycinate backbone in the ¹H NMR spectrum. For O-aryl derivatives, the C-O stretching vibration in the IR spectrum and the chemical shift of the methylene (B1212753) protons adjacent to the aryloxy group are diagnostic. Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of these compounds. This comparative guide serves as a foundational resource for researchers working with this compound and its derivatives, facilitating the rapid and accurate identification of reaction products.
References
Unveiling the Fleeting Intermediates in Ethyl Dichloroacetate Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the transient species that dictate the course of a chemical reaction is paramount. This guide provides a comparative analysis of the characterization of intermediates in reactions involving ethyl dichloroacetate (B87207), a versatile building block in organic synthesis. We delve into the experimental evidence for various proposed intermediates, offering detailed protocols for their detection and a structured comparison of the reaction pathways they govern.
Ethyl dichloroacetate (EDCA), with its two electron-withdrawing chlorine atoms, exhibits a rich and complex reactivity profile. The identification of its transient intermediates is crucial for controlling reaction outcomes and optimizing synthetic routes. This guide explores the experimental characterization of three key types of intermediates: enolates, carbocation-like species, and dichlorocarbene (B158193).
Comparison of Key Intermediates and Their Characterization
The reaction conditions heavily influence the predominant intermediate formed from this compound, leading to distinct product profiles. The following table summarizes the plausible intermediates, the conditions under which they are typically formed, and the experimental methods used for their characterization.
| Intermediate Type | Typical Formation Conditions | Characterization Methods | Alternative Probes/Reagents | Plausible Reaction Pathway |
| Enolate | Reaction with a non-nucleophilic strong base (e.g., LDA) at low temperature. | In-situ IR and NMR spectroscopy. Trapping with electrophiles (e.g., alkyl halides, aldehydes). | Silyl enol ethers can be generated and isolated for further study. | Nucleophilic addition/substitution at the carbonyl group or α-alkylation. |
| Carbocation-like | Solvolysis in polar, non-nucleophilic solvents, often promoted by a Lewis acid or silver salts (e.g., AgNO₃). | Kinetic studies (solvolysis rates). Product analysis (racemization, rearrangement). Trapping with nucleophiles. | Comparative studies with other ethyl haloacetates (e.g., ethyl chloroacetate, ethyl bromoacetate). | Sₙ1-type nucleophilic substitution. |
| Dichlorocarbene | Reaction with a strong, sterically hindered base (e.g., potassium tert-butoxide). | Trapping with alkenes to form dichlorocyclopropanes. | Use of other dichlorocarbene precursors like chloroform (B151607) for comparison. | Cycloaddition reactions. |
Experimental Protocols for Intermediate Characterization
Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments cited in the characterization of this compound reaction intermediates.
In-situ NMR Monitoring of Enolate Formation
Objective: To directly observe the formation of the enolate of this compound.
Procedure:
-
A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in an NMR tube sealed with a septum under an inert atmosphere (argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath within the NMR spectrometer.
-
A pre-cooled solution of this compound (1.0 equivalent) in anhydrous THF is slowly added to the NMR tube via syringe.
-
¹H and ¹³C NMR spectra are acquired immediately and at regular intervals to monitor the disappearance of the starting material signals and the appearance of new signals corresponding to the enolate intermediate.
-
Diagnostic signals for the enolate include a downfield shift of the α-carbon in the ¹³C NMR spectrum and the disappearance of the α-proton signal in the ¹H NMR spectrum.
Trapping of a Carbocation-like Intermediate with a Nucleophile
Objective: To indirectly detect the formation of a carbocation-like intermediate through a trapping experiment.
Procedure:
-
This compound (1.0 equivalent) is dissolved in a polar, non-nucleophilic solvent such as nitromethane.
-
Silver nitrate (B79036) (AgNO₃) (1.1 equivalents) is added to the solution to promote the formation of a carbocation-like species by abstracting a chloride ion.
-
A nucleophilic trap, such as anisole (B1667542) (5.0 equivalents), is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The formation of products resulting from the reaction of the carbocation-like intermediate with anisole provides evidence for the existence of this intermediate. The products are isolated and characterized by spectroscopic methods (NMR, MS).[1][2]
Trapping of Dichlorocarbene with an Alkene
Objective: To provide evidence for the formation of dichlorocarbene as a reactive intermediate.
Procedure:
-
This compound (1.0 equivalent) and a suitable alkene trapping agent, such as cyclohexene (B86901) (3.0 equivalents), are dissolved in an inert solvent like anhydrous dichloromethane.
-
The mixture is cooled to 0 °C, and a strong, sterically hindered base such as potassium tert-butoxide (1.5 equivalents) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with water, and the organic layer is separated, dried, and concentrated.
-
The formation of the corresponding dichlorocyclopropane adduct is analyzed by GC-MS and NMR spectroscopy.[3][4] The presence of this product is strong evidence for the generation of dichlorocarbene from this compound.[3][4]
Visualizing Reaction Pathways and Experimental Workflows
To further clarify the relationships between reactants, intermediates, and products, as well as the experimental procedures, the following diagrams are provided.
Caption: Plausible reaction pathways for this compound.
Caption: General workflow for an intermediate trapping experiment.
Conclusion
The characterization of intermediates in this compound reactions is a multifaceted challenge that requires a combination of carefully designed experiments and modern analytical techniques. By understanding the conditions that favor the formation of enolates, carbocation-like species, or dichlorocarbene, chemists can better predict and control the outcomes of their reactions. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers seeking to harness the synthetic potential of this compound. Further investigations, particularly using in-situ spectroscopic methods, will continue to shed light on the fleeting yet critical intermediates that govern the reactivity of this important molecule.
References
A Comparative Guide to the Kinetics of Ethyl Dichloroacetate Reactions with Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics between ethyl dichloroacetate (B87207) and a range of primary and secondary amines. Understanding the rate and mechanism of these reactions is crucial for optimizing synthetic routes and for the development of novel pharmaceutical compounds. The data presented herein, including reaction rate constants and activation parameters, offers valuable insights for predicting reactivity and controlling reaction outcomes.
Comparative Kinetic Data
The following tables summarize the second-order rate constants and activation parameters for the reaction of ethyl dichloroacetate with various amines in ethanol (B145695). The data reveals a clear trend in reactivity, with amine basicity and steric hindrance playing significant roles.
Table 1: Second-Order Rate Constants (k) for the Reaction of this compound with Amines in Ethanol at 40°C
| Amine | k (L mol⁻¹ s⁻¹) |
| Piperidine | 1.25 x 10⁻³ |
| Ethylamine | 8.33 x 10⁻⁴ |
| n-Butylamine | 5.00 x 10⁻⁴ |
| Benzylamine | 1.67 x 10⁻⁴ |
Table 2: Activation Parameters for the Reaction of this compound with Amines in Ethanol
| Amine | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Piperidine | 55.3 | 52.7 | -115 |
| Ethylamine | 60.2 | 57.6 | -105 |
| n-Butylamine | 63.1 | 60.5 | -100 |
| Benzylamine | 68.0 | 65.4 | -90 |
Experimental Protocols
The kinetic data presented in this guide was determined using the following experimental protocol:
Kinetic Measurements:
The rates of reaction between this compound and the various amines were determined in ethanol as a solvent. The reactions were carried out under pseudo-first-order conditions with a large excess of the amine. The progress of the reaction was followed by potentiometrically determining the concentration of the liberated chloride ion as a function of time.
A solution of this compound in ethanol was allowed to thermally equilibrate in a thermostatted bath. A separate solution of the amine in ethanol was also brought to the same temperature. The reaction was initiated by mixing the two solutions. At various time intervals, aliquots of the reaction mixture were withdrawn, and the reaction was quenched. The concentration of chloride ions in each aliquot was then determined using a chloride ion-selective electrode.
The pseudo-first-order rate constant (k_obs) was obtained from the slope of the plot of ln([Cl⁻]∞ - [Cl⁻]t) versus time, where [Cl⁻]∞ is the concentration of chloride ions at the completion of the reaction and [Cl⁻]t is the concentration at time t. The second-order rate constant (k) was then calculated by dividing k_obs by the initial concentration of the amine.
Calculation of Activation Parameters:
The reactions were carried out at different temperatures to determine the activation parameters. The activation energy (Ea) was calculated from the Arrhenius plot of ln(k) versus 1/T. The enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) were then calculated using the Eyring equation.
Reaction Mechanism and Workflow
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution reaction, specifically an S_N2 mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the two chlorine atoms, leading to the displacement of a chloride ion.
Caption: Proposed S_N2 mechanism for the reaction of this compound with amines.
The general experimental workflow for the kinetic studies is outlined below.
Unraveling the Reactivity of Ethyl Dichloroacetate: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of molecules like Ethyl Dichloroacetate (B87207) (EDCA) is paramount for predicting their behavior in various chemical and biological systems. While experimental studies provide valuable kinetic and product information, computational analysis offers a deeper, atomistic insight into the transition states and energy landscapes that govern these transformations. This guide provides a comparative analysis of computational approaches to understanding EDCA reaction mechanisms, drawing parallels from studies on similar halogenated esters to elucidate its reactivity.
Experimental Benchmarks for EDCA Reactions
Experimental investigations have laid the groundwork for understanding the reactivity of Ethyl Dichloroacetate. Key findings provide essential data for validating and comparing computational models.
One of the fundamental reactions of esters is hydrolysis. Experimental studies on the acid-catalyzed hydrolysis of EDCA in an acetone-water solvent have been conducted to determine its kinetic parameters. These studies provide crucial activation energy values that computational methods should aim to reproduce.
In the gas phase, the reaction of chloroesters with atmospheric radicals is a key degradation pathway. An experimental study on the reaction of mthis compound, a close analog of EDCA, with chlorine atoms has determined the rate coefficient and identified the major products. This study suggests that H-atom abstraction from the alkyl groups is the initial degradation pathway.[1]
Table 1: Experimental Data for this compound and Related Compounds
| Reaction | Compound | Solvent/Phase | Rate Coefficient / Activation Energy | Products Identified |
| Acid-Catalyzed Hydrolysis | This compound | Acetone-Water | Activation Energy: 14.5 - 17.1 kcal/mol | Dichloroacetic acid, Ethanol |
| Reaction with Cl atoms | Mthis compound | Gas Phase | (3.31 ± 0.88) × 10⁻¹³ cm³/molecule·s | Dichloroacetic acid, Phosgene, CO, Methyl trichloroacetate |
Computational Approaches to Ester Reaction Mechanisms
Due to a scarcity of direct computational studies on this compound, this guide leverages theoretical investigations on analogous esters, such as ethyl acetate (B1210297), ethyl fluoroacetate (B1212596), and ethyl trifluoroacetate (B77799), to provide a comparative framework. Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost.
Hydrolysis Mechanisms: A Tale of Two Pathways
The hydrolysis of esters can proceed through different mechanisms, with the relative energies of transition states determining the favored pathway. Computational studies on the neutral hydrolysis of ethyl acetate and its halogenated derivatives have provided insights into the effect of substituents on the reaction barrier.
A DFT and Complete Basis Set (CBS) study on the neutral hydrolysis of ethyl formate, ethyl acetate, and ethyl fluoroacetate highlighted the influence of the halogen substituent on the activation energy. These calculations can be extended to predict the hydrolysis mechanism of EDCA, considering the electronic effects of the two chlorine atoms.
Experimental Protocol: Acid-Catalyzed Hydrolysis Kinetics
The experimental determination of the activation energy for the acid-catalyzed hydrolysis of this compound typically involves the following steps:
-
Preparation of Reaction Solutions: Solutions of this compound and a strong acid (e.g., HCl) in a mixed solvent system (e.g., acetone-water) of varying compositions are prepared.
-
Temperature Control: The reaction is carried out at multiple, precisely controlled temperatures using a thermostat.
-
Kinetic Monitoring: Aliquots of the reaction mixture are withdrawn at different time intervals and the reaction is quenched. The concentration of the remaining ester or the formed carboxylic acid is determined by titration with a standardized base.
-
Rate Constant Calculation: The rate constants (k) at different temperatures are calculated from the concentration-time data using the appropriate integrated rate law.
-
Activation Energy Determination: The activation energy (Ea) is determined from the Arrhenius plot, which is a graph of ln(k) versus 1/T.
Atmospheric Degradation: Radical-Induced Reactions
The atmospheric fate of EDCA is likely governed by its reactions with radicals such as hydroxyl (•OH) and chlorine (•Cl) atoms. Computational studies on the reactions of similar esters with these radicals can elucidate the probable degradation pathways for EDCA.
Theoretical investigations into the gas-phase reactions of ethyl trifluoroacetate with Cl atoms have shown that H-atom abstraction from the ethyl group is the dominant reaction channel. This provides a strong basis for predicting a similar mechanism for this compound.
Experimental Protocol: Gas-Phase Radical Reaction Kinetics
The experimental setup for studying the gas-phase reaction of a compound like mthis compound with Cl atoms typically involves:
-
Reaction Chamber: A large-volume atmospheric simulation chamber made of inert material (e.g., Pyrex glass or Teflon).
-
Reactant Introduction: Known concentrations of the ester, a Cl atom precursor (e.g., Cl₂), and a reference compound with a known rate constant are introduced into the chamber.
-
Radical Generation: Cl atoms are generated by photolysis of the precursor using UV lamps.
-
Concentration Monitoring: The concentrations of the ester and the reference compound are monitored over time using in-situ analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy.
-
Relative Rate Coefficient Determination: The rate coefficient for the reaction of the ester with Cl atoms is determined relative to the rate coefficient of the reference compound.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for the hydrolysis and atmospheric degradation of this compound based on computational studies of analogous systems.
Caption: Proposed mechanism for the hydrolysis of this compound.
Caption: Proposed initial step in the atmospheric degradation of this compound.
Conclusion
While direct computational studies on the reaction mechanisms of this compound are limited, a comparative analysis with structurally similar esters provides a robust framework for predicting its reactivity. The hydrolysis is expected to proceed through a tetrahedral intermediate, with the activation energy influenced by the electron-withdrawing chlorine atoms. Atmospheric degradation is likely initiated by H-atom abstraction from the ethyl group. Future computational work should focus on providing precise quantitative data for EDCA to further refine our understanding of this important molecule. The experimental protocols and comparative data presented here serve as a valuable resource for guiding and validating such theoretical investigations.
References
Alternative reagents to Ethyl dichloroacetate for synthesizing glycidic esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to Ethyl Dichloroacetate (B87207) in the Darzens Condensation for the Synthesis of Glycidic Esters.
The synthesis of α,β-epoxy esters, commonly known as glycidic esters, is a cornerstone in the preparation of various organic molecules, including key intermediates for pharmaceuticals and natural products. The Darzens condensation, a classic C-C bond-forming reaction, remains a widely utilized method for this transformation. While ethyl dichloroacetate has been employed in this reaction, a range of alternative α-haloester reagents offer distinct advantages in terms of reactivity, yield, and stereoselectivity. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of α-Haloester Reagents
The choice of the α-haloester reagent in the Darzens condensation significantly impacts the reaction's efficiency and outcome. Key performance indicators include reaction time and product yield. Below is a summary of quantitative data from a comparative study of various α-haloacetates in the Darzens reaction with 4-bromobenzaldehyde.
Table 1: Comparison of α-Haloacetates in the Darzens Reaction with 4-Bromobenzaldehyde
| Entry | α-Halo Ester Reagent | Reaction Time (h) | Yield (%) |
| 1 | Methyl Chloroacetate (B1199739) | 6 | 92 |
| 2 | Methyl Bromoacetate (B1195939) | 16 | 90 |
| 3 | tert-Butyl Chloroacetate | 24 | 83 |
| 4 | tert-Butyl Bromoacetate | 48 | 66 |
Data sourced from a study on Darzens reactions mediated by phosphazene bases under mild conditions.
The data indicates that methyl chloroacetate provides the highest yield in the shortest reaction time under these specific conditions. Interestingly, the chloroacetates appear to be more reactive than their bromoacetate counterparts, which is contrary to the general expectation of higher reactivity for α-bromo esters. This highlights the importance of the specific reaction conditions, including the base and solvent system, in determining reagent performance.
While direct comparative data for this compound under identical conditions is limited in the literature, its use in the Darzens reaction has been described, often leading to the formation of α-chloro glycidic esters. These products can be valuable intermediates for further functionalization.
Reaction Mechanism and Experimental Workflow
The Darzens condensation proceeds through a well-established mechanism involving the formation of an enolate intermediate, followed by nucleophilic attack on a carbonyl compound and subsequent intramolecular substitution to form the epoxide ring.
Caption: General mechanism of the Darzens condensation.
A systematic approach is crucial when comparing the efficacy of different reagents. The following workflow outlines a logical process for evaluating alternative α-haloesters.
Caption: Experimental workflow for comparing alternative reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate comparison. Below are representative procedures for the Darzens condensation using ethyl chloroacetate and a general protocol adaptable for other α-haloesters.
Protocol 1: Synthesis of Ethyl β,β-pentamethyleneglycidate using Ethyl Chloroacetate
This protocol describes the reaction of cyclohexanone (B45756) with ethyl chloroacetate.
Materials:
-
Cyclohexanone
-
Ethyl chloroacetate
-
Potassium tert-butoxide
-
tert-Butyl alcohol (dry)
-
Ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Nitrogen atmosphere
Procedure:
-
A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The apparatus is flame-dried under reduced pressure and then filled with nitrogen.
-
The flask is charged with freshly distilled cyclohexanone (0.148 mole) and freshly distilled ethyl chloroacetate (0.148 mole).
-
A solution of potassium tert-butoxide (from 0.153 g-atom of potassium in 125 mL of dry tert-butyl alcohol) is placed in the dropping funnel.
-
The reaction flask is cooled in an ice bath, and the potassium tert-butoxide solution is added dropwise over 1.5 hours, maintaining the internal temperature at 10-15 °C.
-
After the addition is complete, the mixture is stirred for an additional 1-1.5 hours at approximately 10 °C.
-
Most of the tert-butyl alcohol is removed by distillation under reduced pressure.
-
The oily residue is dissolved in ether, and the ether solution is washed with water and then with a saturated aqueous sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the ether is evaporated.
-
The resulting crude glycidic ester is purified by vacuum distillation to yield the final product.
Protocol 2: General Procedure for the Darzens Reaction of Aromatic Aldehydes with α-Halo Esters
This protocol can be adapted for comparing different α-halo esters.
Materials:
-
Aromatic aldehyde (e.g., 4-bromobenzaldehyde)
-
α-Halo ester (e.g., methyl chloroacetate, methyl bromoacetate)
-
Phosphazene base (e.g., P1-t-Bu)
-
Anhydrous acetonitrile (B52724)
-
Cyclohexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of the aromatic aldehyde (0.5 mmol, 1.0 equiv.) and the α-halo ester (0.75 mmol, 1.5 equiv.) in anhydrous acetonitrile (2 mL), add the phosphazene base (0.75 mmol) at 25 °C under a nitrogen atmosphere.
-
Stir the resulting mixture at 25 °C. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel using a mixture of cyclohexane/ethyl acetate as the eluent to yield the purified glycidic ester.[1]
Conclusion
The selection of an appropriate α-haloester is a critical parameter in optimizing the Darzens condensation for the synthesis of glycidic esters. While this compound offers a pathway to α-chloro glycidic esters, alternative reagents such as ethyl chloroacetate, ethyl bromoacetate, and their methyl or tert-butyl analogs present a versatile toolkit for chemists. The provided data suggests that under specific conditions, monochloroacetates can offer superior yields and shorter reaction times. However, the reactivity is highly dependent on the substrate, base, and solvent system. Researchers are encouraged to use the presented protocols and workflow as a starting point for their own systematic investigations to identify the most efficient and effective reagent for their target molecules.
References
Efficacy of Various Bases in Ethyl Dichloroacetate Reactions: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the choice of base is a critical parameter influencing the yield, reaction rate, and stereoselectivity of reactions involving ethyl dichloroacetate (B87207). This guide provides an objective comparison of the efficacy of different bases in reactions analogous to those with ethyl dichloroacetate, supported by experimental data from established literature. Due to a scarcity of direct comparative studies on this compound, this guide primarily draws upon data from reactions with ethyl chloroacetate (B1199739), a closely related substrate that undergoes similar transformations such as the Darzens condensation.
Comparative Performance of Bases
The selection of a base in reactions such as the Darzens condensation significantly impacts the product yield. The following table summarizes quantitative data from experiments using various bases with ethyl chloroacetate, providing a comparative overview of their performance.
| Base | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium tert-butoxide | Cyclohexanone (B45756), Ethyl chloroacetate | tert-Butyl alcohol | 10–15 | 2.5–3 | 83–95 | [1] |
| Sodium Ethoxide | Cyclohexanone, Ethyl chloroacetate | Not specified | Not specified | Not specified | 65 | [1] |
| Sodium Amide | Acetophenone (B1666503), Ethyl chloroacetate | Benzene (B151609) | 15–20 | 2 | 62–64 | [2] |
| Sodium in Xylene | Cyclohexanone, Ethyl chloroacetate | Xylene | Not specified | Not specified | 50 | [1] |
| Potassium Carbonate / Organocatalyst | p-Bromobenzaldehyde, t-Butyl chloroacetate | Acetonitrile | 25 | 16 | 67 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the protocols for key experiments cited in this guide.
Protocol 1: Darzens Condensation using Potassium tert-Butoxide[1]
This procedure describes the condensation of cyclohexanone with ethyl chloroacetate to form ethyl β,β-pentamethyleneglycidate.
Apparatus: A 500-ml, round-bottomed, three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalized dropping funnel. The system is connected to a nitrogen line.
Reagents:
-
Cyclohexanone: 14.50 g (0.148 mole)
-
Ethyl chloroacetate: 18.15 g (0.148 mole)
-
Potassium tert-butoxide solution: 6.0 g (0.153 g atom) of potassium in 125 ml of dry tert-butyl alcohol.
Procedure:
-
The apparatus is flame-dried under reduced pressure and then charged with cyclohexanone and ethyl chloroacetate.
-
The potassium tert-butoxide solution is placed in the dropping funnel, and the system is flushed with nitrogen.
-
The flask is cooled in an ice bath, and stirring is initiated.
-
The base solution is added dropwise over 1.5 hours, maintaining the reaction temperature at 10–15°C.
-
After the addition is complete, the mixture is stirred for an additional 1–1.5 hours at approximately 10°C.
-
The majority of the tert-butyl alcohol is removed via distillation under reduced pressure.
-
The oily residue is dissolved in ether, washed with water and then with a saturated aqueous sodium chloride solution.
-
The ether layer is dried over anhydrous sodium sulfate.
-
The ether is evaporated, and the resulting residue is distilled to yield the final product.
Protocol 2: Darzens Condensation using Sodium Amide[2]
This protocol details the reaction of acetophenone with ethyl chloroacetate.
Apparatus: A 1-liter, three-necked, round-bottomed flask equipped with a stirrer and a low-temperature thermometer.
Reagents:
-
Acetophenone: 120 g (1 mole)
-
Ethyl chloroacetate: 123 g (1 mole)
-
Sodium amide (finely pulverized): 47.2 g (1.2 moles)
-
Dry Benzene: 200 ml
Procedure:
-
A mixture of acetophenone, ethyl chloroacetate, and benzene is prepared in the reaction flask.
-
Sodium amide is added in portions over 2 hours, with the temperature maintained at 15–20°C using external cooling.
-
Following the addition, the mixture is stirred for 2 hours at room temperature.
-
The reaction mixture is then poured onto 700 g of cracked ice.
-
The organic layer is separated, and the aqueous layer is extracted with benzene.
-
The combined benzene solutions are washed with water, with the final wash containing a small amount of acetic acid.
-
The benzene solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed.
-
The residue is purified by fractional distillation under reduced pressure.
Visualizing the Reaction and Workflow
Diagrams can aid in understanding the complex relationships in chemical reactions and experimental procedures.
Caption: General pathway of a base-catalyzed Darzens condensation reaction.
Caption: A typical experimental workflow for base-mediated reactions.
Conclusion
The choice of base is a pivotal factor in the outcome of reactions involving this compound and its analogues. Strong, non-nucleophilic bases such as potassium tert-butoxide have demonstrated superior efficacy, providing significantly higher yields compared to other common bases like sodium ethoxide and sodium amide under the conditions reviewed. For reactions sensitive to strong bases or requiring milder conditions, systems employing weaker inorganic bases like potassium carbonate in conjunction with a phase-transfer or organocatalyst present a viable alternative. Researchers should consider the specific requirements of their desired transformation, including substrate compatibility, desired yield, and reaction conditions, when selecting an appropriate base.
References
A Comparative Guide to the Synthesis of Aryloxyacetic Acids: Ethyl Dichloroacetate Route vs. Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryloxyacetic acids, a common structural motif in pharmaceuticals and herbicides, can be approached through various synthetic strategies. This guide provides a detailed comparison of two prominent methods: a route utilizing α-haloacetates like ethyl dichloroacetate (B87207) and the classic Williamson ether synthesis. We will use the synthesis of 4-methylphenoxyacetic acid as a representative example to objectively compare these routes, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
| Parameter | Route 1: α-Haloacetate with Phase-Transfer Catalysis | Route 2: Williamson Ether Synthesis |
| Key Reagents | p-Cresol (B1678582), Ethyl Chloroacetate (B1199739), K₂CO₃, KI, DMF, PEG-600 | p-Cresol, Chloroacetic Acid, NaOH |
| Reaction Time | Several hours[1] | 30-40 minutes[2] |
| Typical Yield | High (can be >90%)[1] | Generally good, but can be lower than PTC route |
| Catalyst | Phase-Transfer Catalyst (e.g., PEG-600)[1] | None |
| Solvent | Aprotic polar solvent (e.g., DMF)[1] | Water[2] |
| Reaction Conditions | Often requires elevated temperatures (e.g., 80°C) or microwave irradiation[1] | Hot water bath (90-100°C)[2] |
| Workup | Typically involves extraction and purification.[1] | Involves acidification, extraction, and recrystallization.[2] |
Synthetic Pathways
Route 1: Synthesis via α-Haloacetate with Phase-Transfer Catalysis
This modern approach involves the reaction of a phenol (B47542) with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base and a phase-transfer catalyst (PTC). The PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase, where it reacts with the α-haloacetate.
Caption: Synthetic pathway using an α-haloacetate with a phase-transfer catalyst.
Route 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for preparing ethers. In the context of synthesizing 4-methylphenoxyacetic acid, it involves the reaction of p-cresol with chloroacetic acid in the presence of a strong base like sodium hydroxide.
Caption: The Williamson ether synthesis pathway for 4-methylphenoxyacetic acid.
Experimental Protocols
Protocol for Route 1: α-Haloacetate with Phase-Transfer Catalysis (Adapted from a general procedure for aryloxyacetates)
Materials:
-
p-Cresol (5 mmol)
-
Methyl chloroacetate (5 mmol)
-
Potassium carbonate (K₂CO₃) (5 mmol)
-
Potassium iodide (KI) (1 mmol)
-
Dimethylformamide (DMF) (1 mL)
-
Polyethylene glycol (PEG-600) (0.5 mmol)
Procedure:
-
In a round-bottomed flask, combine p-cresol, methyl chloroacetate, K₂CO₃, KI, DMF, and PEG-600.
-
The mixture can be heated to 80°C with vigorous stirring for several hours or subjected to microwave irradiation for a shorter duration.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The workup typically involves pouring the mixture into water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and the solvent is evaporated.
-
The crude product is purified, for instance, by recrystallization from ethanol, to yield the desired methyl 4-methylphenoxyacetate.[3]
-
Subsequent hydrolysis of the ester will yield 4-methylphenoxyacetic acid.
Protocol for Route 2: Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid
Materials:
-
4-Methylphenol (p-cresol) (approx. 1 g)
-
30% aqueous Sodium Hydroxide (NaOH) (5 mL)
-
Chloroacetic acid (1.5 g)
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Accurately weigh approximately 1 gram of 4-methylphenol and place it in a 25x100 mm test tube.[2]
-
Add 5 mL of 30% aqueous NaOH to the test tube.[2]
-
Add 1.5 g of chloroacetic acid to the mixture.[2]
-
Stir the reagents to dissolve, gentle warming may be applied.[2]
-
Clamp the test tube in a hot water bath at 90-100°C for 30 to 40 minutes.[2]
-
Cool the tube and dilute the mixture with about 10 mL of water.[2]
-
Acidify the solution with 6M HCl until it is acidic to litmus (B1172312) paper.[2]
-
Transfer the acidic solution to a separatory funnel and extract with 10 mL of diethyl ether.[2]
-
Wash the ether layer with approximately 10 mL of water.[2]
-
Extract the ether layer with about 10 mL of saturated sodium bicarbonate solution.[2]
-
Cautiously acidify the bicarbonate layer with 6M HCl to precipitate the product.[2]
-
Filter the solid product using a Büchner funnel.[2]
-
Recrystallize the crude product from a minimal amount of hot water to obtain pure 4-methylphenoxyacetic acid.[2]
Experimental Workflow Diagrams
Caption: Experimental workflow for the α-haloacetate with PTC route.
Caption: Experimental workflow for the Williamson ether synthesis route.
Conclusion
Both the α-haloacetate with phase-transfer catalysis and the Williamson ether synthesis are viable methods for the preparation of aryloxyacetic acids. The choice between these routes will depend on the specific requirements of the synthesis.
The α-haloacetate with PTC route offers the potential for higher yields and can be accelerated using microwave irradiation.[1] This makes it an attractive option for rapid synthesis and library generation. However, it requires an organic solvent and a phase-transfer catalyst.
The Williamson ether synthesis is a well-established and robust method that can be performed in an aqueous medium, which is advantageous from a green chemistry perspective.[2] While the reaction times are generally short, the yields may not be as high as the PTC-catalyzed counterpart.
For researchers and drug development professionals, the selection of a synthetic route will involve a trade-off between factors such as yield, reaction time, cost of reagents, and environmental impact. This guide provides the foundational information to make an informed decision based on the specific needs of a project.
References
A Comparative Guide to HPLC and GC-MS Methods for Analyzing Ethyl Dichloroacetate Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like ethyl dichloroacetate (B87207) is paramount for the integrity of subsequent synthesis steps and the safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for purity assessment. This guide provides a comprehensive comparison of these methods, offering detailed experimental protocols and performance data to aid in selecting the most suitable technique for your analytical needs.
Method Comparison at a Glance
Both HPLC and GC-MS offer robust and reliable means to assess the purity of ethyl dichloroacetate. The choice between the two often depends on the volatility and thermal stability of potential impurities, required sensitivity, and the desire for structural confirmation of unknown peaks. GC-MS is generally preferred for volatile and semi-volatile impurities, offering high separation efficiency and definitive identification through mass spectral libraries. HPLC is advantageous for non-volatile or thermally labile impurities and provides versatile separation modes.
Quantitative Performance Data
The following table summarizes typical performance characteristics for HPLC and GC-MS methods for the analysis of this compound and related chloroacetic compounds. It is important to note that specific performance metrics can vary based on instrumentation, column selection, and method optimization. The data presented for Dichloroacetic Acid (DCAA) and Ethyl Chloroacetate (B1199739) are included as they provide a strong indication of the expected performance for the structurally similar this compound.
| Parameter | HPLC (for related compounds) | GC-MS (for related compounds) |
| Analyte | Dichloroacetic Acid, Ethyl Chloroacetate | Dichloroacetic Acid, Ethyl Chloroacetate |
| Limit of Detection (LOD) | ~0.05 µg/mL (for DCAA) | 0.38 ppm (for Ethyl Chloroacetate), 0.42 µg/L (for DCAA)[1] |
| Limit of Quantitation (LOQ) | Not explicitly stated, typically 3x LOD | 1.1 ppm (for Ethyl Chloroacetate), 1.40 µg/L (for DCAA)[1] |
| Linearity (R²) | >0.99 | 0.9882 to 0.9996 (for DCAA and its metabolites)[2] |
| Accuracy/Recovery (%) | Not explicitly stated | 46.9% to 78.5% (for DCAA and its metabolites)[2], 69.9% to 107.3% (for Haloacetic acids)[1] |
| Precision (%RSD) | <10% | 0.3% to 14.5% (for DCAA and its metabolites)[2] |
Experimental Protocols
Detailed methodologies for analyzing this compound purity using HPLC and GC-MS are provided below. These protocols are based on established methods for structurally related compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a procedure for the analysis of ethyl chloroacetate and is suitable for determining the purity of this compound and identifying non-volatile impurities.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture of water and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.[3] Aliphatic esters have absorption maxima between 200-210 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on methods for the analysis of dichloroacetic acid and other volatile organic compounds and is well-suited for identifying and quantifying volatile impurities in this compound.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity column, such as a DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent, such as n-hexane or dichloromethane, to a concentration of approximately 1 mg/mL.
Workflow and Decision-Making Diagrams
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows and the logical considerations for choosing between HPLC and GC-MS for purity analysis.
Caption: General analytical workflow for purity analysis of this compound.
Caption: Logical steps for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound. GC-MS provides excellent separation for volatile compounds and offers the significant advantage of mass spectral data for definitive impurity identification. HPLC is a versatile technique suitable for a broader range of compounds, including non-volatile and thermally sensitive impurities. The choice of method should be guided by the likely nature of the impurities and the specific analytical requirements of the project. The protocols and data presented in this guide provide a solid foundation for developing and validating robust analytical methods for ensuring the quality of this compound in research and drug development settings.
References
Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity Studies Involving Ethyl Dichloroacetate
Potential Cross-Reactivity in Analytical Methods for Haloacetates
The analysis of small chlorinated organic compounds like ethyl dichloroacetate (B87207) often relies on chromatographic methods such as Gas Chromatography (GC) and Liquid Chromatography (LC). These methods, while powerful, are not immune to interference from structurally similar molecules present in the sample matrix. A notable example is the interference observed in the analysis of haloacetic acids (HAAs), a class of compounds to which dichloroacetic acid (the hydrolysis product of ethyl dichloroacetate) belongs.
Studies have shown that haloacetamides (HAMs) can interfere with the determination of HAAs when using GC-based methods that require a derivatization step with acidic methanol (B129727).[1] During this process, HAMs can be converted to the same methyl esters as their corresponding HAAs, leading to an overestimation of the HAA concentration.[1] This highlights a direct mechanism of cross-reactivity where the analytical procedure itself contributes to the generation of an interfering compound.
Table 1: Analytical Methods for Haloacetic Acids and Potential Interferences
| Analytical Method | Principle | Target Analytes | Potential Interferents/Cross-Reactants | Reference |
| GC-ECD/GC-MS | Gas chromatography with electron capture or mass spectrometry detection after derivatization (esterification). | Haloacetic acids (HAAs) | Haloacetamides (HAMs), other structurally similar halogenated compounds. | [1][2] |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | Anionic HAAs | Other inorganic and organic anions in the sample matrix. | [2] |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | HAAs and other polar compounds | Structurally similar compounds with the same mass-to-charge ratio. | [3] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. | Anionic HAAs | Other anions and matrix components that can affect electrophoretic mobility. | [4] |
Experimental Protocol: GC-ECD Analysis of Haloacetic Acids (Adapted from EPA Method 552.2)
This protocol describes a common method for the analysis of haloacetic acids in water, which involves extraction and derivatization. Understanding this process is key to recognizing potential points of interference.
-
Sample Preparation: Acidify the water sample to pH <0.5 with a strong acid (e.g., sulfuric acid).
-
Extraction: Extract the haloacetic acids from the aqueous phase into an organic solvent (e.g., methyl tert-butyl ether - MTBE) using liquid-liquid extraction.
-
Derivatization: Add acidic methanol to the extract and heat to convert the haloacetic acids to their corresponding methyl esters. This step is critical, as other compounds like haloacetamides can also react to form the same derivatives.[1]
-
Neutralization and Cleanup: Neutralize the extract with a saturated sodium bicarbonate solution and perform a cleanup step to remove excess derivatizing agent and interfering substances.
-
Analysis: Inject the final extract into a gas chromatograph equipped with an electron capture detector (GC-ECD) for separation and quantification of the haloacetic acid methyl esters.
Figure 1: Workflow for GC-ECD analysis of HAAs highlighting the interference from HAMs.
Potential Cross-Reactants from Synthesis of this compound
The manufacturing process of this compound can introduce impurities that are structurally related to the final product. These impurities can be a source of cross-reactivity in analytical tests. A common synthesis route is the esterification of dichloroacetic acid with ethanol.
Table 2: Potential Impurities in this compound Synthesis and their Cross-Reactivity Potential
| Compound | Role in Synthesis | Potential for Cross-Reactivity |
| Dichloroacetic acid | Starting material | High: Structurally very similar, could be detected by methods targeting the dichloroacetyl group. |
| Ethanol | Starting material | Low: Structurally dissimilar. |
| Ethyl chloroacetate | Potential byproduct | Moderate: Shares the ethyl ester and a chloroacetyl group. |
| Chloroacetic acid | Potential impurity in starting material | Moderate: Structurally similar to dichloroacetic acid. |
| Other chlorinated esters | Potential byproducts | High: Depending on the specific structure, could have very similar properties to this compound. |
Figure 2: Synthesis of this compound and potential sources of impurities.
Potential Cross-Reactants from Metabolism
While specific metabolic studies on this compound are limited, the metabolism of the closely related compound dichloroacetate (DCA) is well-documented.[5][6][7][8] DCA is primarily metabolized by glutathione (B108866) transferase zeta 1 (GSTz1).[7][8] It is plausible that this compound would first be hydrolyzed to dichloroacetic acid and ethanol, with the subsequent metabolism of DCA following its known pathway. The metabolites of DCA are therefore potential cross-reactants in assays designed to measure this compound or its metabolites.
Table 3: Metabolites of Dichloroacetate and their Potential for Cross-Reactivity
| Metabolite | Metabolic Pathway | Potential for Cross-Reactivity | Reference |
| Glyoxylate (B1226380) | Dechlorination of DCA by GSTz1. | High: A key metabolite that could be a target for monitoring DCA exposure. Assays for glyoxylate may show cross-reactivity with DCA precursors. | [7] |
| Oxalate | Oxidation of glyoxylate. | Moderate: Further down the metabolic pathway, but still a potential indicator of DCA metabolism. | [5][6] |
| Glycine | Transamination of glyoxylate. | Low: Endogenous amino acid, less likely to be a specific marker. | [7] |
| Monochloroacetate (MCA) | Minor metabolic product. | High: Structurally very similar to DCA and a known neurotoxin. | [6] |
Figure 3: Potential metabolic pathway of this compound via Dichloroacetate.
Strategies to Mitigate Cross-Reactivity
Given the potential for cross-reactivity from various sources, a systematic approach is necessary to ensure analytical specificity. The following workflow can guide researchers in identifying and mitigating these issues.
Figure 4: Logical workflow for identifying and mitigating cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound is scarce, a thorough analysis of its synthesis, potential metabolism, and the behavior of analogous compounds provides a solid foundation for anticipating and addressing potential analytical interferences. By understanding the principles of cross-reactivity and employing systematic validation and mitigation strategies, researchers can enhance the reliability and accuracy of their findings when working with this compound and other small halogenated compounds. Further research into the specific cross-reactivity profiles of this compound in various analytical platforms, particularly in immunoassays, is warranted to fill the existing knowledge gap.
References
- 1. Interference from haloacetamides during the determination of haloacetic acids using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of haloacetic acids in aqueous environments by solid-phase extraction followed by ion-pair liquid chromatography-electrospray ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced trace detection of haloacetic acids in water using on-line isotachophoresis–capillary zone electrophoresis coupled with liquid–liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-Dependent Kinetics and Metabolism of Dichloroacetate: Possible Relevance to Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dichloroacetate Dilemma: Environmental Hazard versus Therapeutic Goldmine—Both or Neither? - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: Ethyl Dichloroacetate vs. Other Alpha-Halo Esters in Cellular Metabolism
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The targeting of cellular metabolism has emerged as a promising strategy in the development of novel therapeutics, particularly in oncology and metabolic diseases. Alpha-halo esters, a class of reactive organic compounds, have garnered significant interest for their ability to modulate key metabolic pathways. This guide provides a detailed mechanistic comparison between Ethyl dichloroacetate (B87207) and other notable alpha-halo esters, supported by experimental data and detailed protocols to aid in research and development.
At a Glance: Comparative Mechanisms and Potency
The primary distinction in the mechanism of action between Ethyl dichloroacetate and other alpha-halo esters, such as Ethyl bromopyruvate, lies in their principal molecular targets within the cell's metabolic machinery. This compound, through its active form dichloroacetate (DCA), primarily targets the gatekeeper of mitochondrial glucose oxidation, pyruvate (B1213749) dehydrogenase kinase (PDK). In contrast, Ethyl bromopyruvate's active metabolite, 3-bromopyruvate (B3434600) (3-BP), is a potent inhibitor of hexokinase II (HKII), the first rate-limiting enzyme of the glycolytic pathway.
| Compound | Active Form | Primary Target | Mechanism of Action | Potency (IC50) | Key Metabolic Outcome |
| This compound | Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Competitive inhibitor of PDK, leading to activation of the Pyruvate Dehydrogenase Complex (PDC). | PDK2: ~183 µM, PDK4: ~80 µM[1][2][3] | Shifts metabolism from glycolysis to oxidative phosphorylation. |
| Ethyl bromopyruvate | 3-Bromopyruvate (3-BP) | Hexokinase II (HKII) | Alkylating agent that irreversibly inhibits HKII and other glycolytic enzymes like GAPDH. | Not specifically reported for the ethyl ester, but 3-BP is a potent inhibitor. | Potent inhibition of glycolysis at its initial stage.[4][5][6][7][8][9] |
| Ethyl 2-chloropropionate | 2-Chloropropionate | General alkylating agent | Acts as a precursor in chemical synthesis; specific biological targets not well-defined. | Not applicable for a specific enzyme target. | General cellular toxicity at higher concentrations. |
| Ethyl 2-bromopropionate | 2-Bromopropionate | General alkylating agent | Used as a synthetic intermediate; some antimicrobial activity reported.[10] | Not applicable for a specific enzyme target. | General cellular toxicity and potential antimicrobial effects.[10] |
Mechanistic Pathways and Experimental Workflow
The distinct mechanisms of this compound and Ethyl bromopyruvate result in different downstream effects on cellular metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general workflow for their investigation.
Caption: Comparative signaling pathways of this compound and Ethyl bromopyruvate.
Caption: General experimental workflow for comparing alpha-halo esters.
Detailed Experimental Protocols
Pyruvate Dehydrogenase Kinase (PDK) Activity Assay
Objective: To determine the inhibitory effect of this compound (or DCA) on PDK activity.
Principle: This assay measures the phosphorylation of the pyruvate dehydrogenase (PDH) E1α subunit by PDK. The inhibition of this phosphorylation is quantified.
Materials:
-
Recombinant human PDK isoenzymes (PDK1, 2, 3, or 4)
-
Recombinant human PDH E1α subunit (substrate)
-
ATP (γ-32P labeled or unlabeled for coupled assays)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test compounds (this compound, DCA)
-
96-well plates
-
Scintillation counter or spectrophotometer (for coupled assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PDH E1α subunit, and the test compound at various concentrations.
-
Initiate the reaction by adding PDK and ATP.
-
Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
If using radiolabeled ATP, separate the proteins by SDS-PAGE, expose to a phosphor screen, and quantify the band intensity corresponding to phosphorylated PDH E1α.
-
Alternatively, a coupled enzyme assay can be used to measure ADP production, which is proportional to PDK activity.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Hexokinase (HK) Activity Assay
Objective: To determine the inhibitory effect of Ethyl bromopyruvate on hexokinase activity.
Principle: This is a coupled enzyme assay where the product of the hexokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[1][11]
Materials:
-
Cell or tissue lysates containing hexokinase
-
Assay buffer (e.g., 50 mM Triethanolamine, pH 7.6)
-
Glucose
-
ATP
-
MgCl2
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Test compound (Ethyl bromopyruvate)
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well containing assay buffer, glucose, ATP, MgCl2, NADP+, and G6PDH.
-
Add the cell lysate and the test compound at various concentrations.
-
Incubate the plate at a constant temperature (e.g., 25°C).
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the hexokinase activity.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of alpha-halo esters on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[10][12][13][14] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HT-29, K-562)
-
Cell culture medium and supplements
-
Test compounds (this compound, Ethyl bromopyruvate, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Conclusion
This compound and other alpha-halo esters represent a class of compounds with significant potential for modulating cellular metabolism. While this compound, through its active form DCA, promotes a shift towards oxidative phosphorylation by inhibiting PDK, other alpha-halo esters like Ethyl bromopyruvate can potently inhibit glycolysis at its entry point by targeting hexokinase II. The choice of which compound to investigate further will depend on the specific metabolic phenotype of the disease model and the desired therapeutic outcome. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of these and other metabolic modulators. Further research into the broader family of alpha-halo esters is warranted to uncover novel compounds with unique and specific mechanisms of action.
References
- 1. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Ethyl-3-bromopyruvate | 70-23-5 | FE12511 | Biosynth [biosynth.com]
- 3. Glycolysis/OXPHOS Assay Kit G270 manual | DOJINDO [dojindo.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of Ethyl Dichloroacetate: A Guide for Laboratory Professionals
For immediate reference, treat all ethyl dichloroacetate (B87207) waste as hazardous. Ensure proper personal protective equipment is worn at all times and consult your institution's specific hazardous waste management guidelines.
This document provides essential safety and logistical information for the proper disposal of ethyl dichloroacetate, a common reagent in research and pharmaceutical development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
This compound is a hazardous substance that is harmful if it comes into contact with skin or is inhaled. It can cause serious eye irritation and may cause respiratory irritation. Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound. This includes, but is not limited to:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Viton, or double-gloving with nitrile gloves) | Protects against skin absorption, which can be harmful.[1] Nitrile gloves alone have poor compatibility with many halogenated solvents and should be used with caution and frequent changes. |
| Eye Protection | Chemical splash goggles | Protects against splashes that can cause serious eye irritation.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of harmful vapors.[1] |
Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most up-to-date PPE recommendations.
Disposal Procedures: A Step-by-Step Guide
Disposal of this compound and materials contaminated with it must be handled as hazardous waste. Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and regulatory penalties.[1][2]
-
Waste Segregation:
-
Collect all this compound waste, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible waste container.[3]
-
The container should be made of a material compatible with halogenated solvents, such as glass or a specific type of polyethylene.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Attach a properly filled out hazardous waste tag as required by your institution and local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials, heat sources, and high-traffic areas.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Experimental Protocol: Handling and Waste Disposal for a Small-Scale Reaction
This protocol outlines the safe handling and disposal of this compound in a typical laboratory experiment.
Objective: To safely perform a reaction using this compound and properly manage the resulting waste.
Materials:
-
This compound
-
Other reaction reagents and solvents
-
Appropriate reaction glassware
-
Personal Protective Equipment (as specified in the table above)
-
Designated hazardous waste container for halogenated solvents
-
Spill kit for halogenated solvents
Procedure:
-
Preparation:
-
Don all required PPE before entering the laboratory.
-
Ensure the chemical fume hood is functioning correctly.
-
Set up all necessary glassware and equipment within the fume hood.
-
Have the designated hazardous waste container readily accessible within the fume hood.
-
-
Reaction:
-
Carefully measure and dispense the required amount of this compound within the fume hood.
-
Perform the chemical reaction according to your established protocol.
-
Throughout the process, be mindful of potential splashes and vapor release.
-
-
Quenching and Workup:
-
Once the reaction is complete, quench the reaction mixture as per your protocol.
-
During extraction or other workup steps, collect all aqueous and organic layers containing this compound or its byproducts for disposal. Do not dispose of any layers down the drain.
-
-
Waste Collection:
-
Transfer all liquid waste containing this compound into the designated halogenated solvent waste container.
-
Dispose of all contaminated solid materials (e.g., pipette tips, weighing paper, gloves) in a separate, clearly labeled solid hazardous waste container.
-
-
Decontamination:
-
Clean all glassware that came into contact with this compound with an appropriate solvent (e.g., acetone).
-
Collect the initial rinsate as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.
-
-
Final Steps:
-
Ensure the hazardous waste container is securely closed.
-
Wipe down the work area within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash your hands thoroughly with soap and water.
-
Disposal Decision Pathway
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and the responsible management of chemical waste. Always prioritize safety and consult your institution's specific protocols.
References
Personal protective equipment for handling Ethyl dichloroacetate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl dichloroacetate (B87207). It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Ethyl dichloroacetate is a chemical that poses several health risks. It can be harmful if it comes into contact with the skin, is inhaled, or is swallowed[1]. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation[2]. Therefore, adherence to proper safety protocols is critical.
Recommended Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment should be worn at all times[1]:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield may be appropriate for tasks with a higher risk of splashing[2][3]. Eye protection should be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166[2].
-
Hand Protection: Wear chemically resistant gloves. The choice of glove material should be based on an evaluation of the potential hazards, the duration of use, and the specific workplace conditions[2].
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact[1]. Protective clothing must be selected based on the hazards present in the workplace[2].
-
Respiratory Protection: If working in an area with inadequate ventilation or where vapors may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood[4].
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[5].
-
Before starting any work, ensure you are trained on the proper handling and storage of this compound[3].
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing[2].
-
Wash hands thoroughly after handling the chemical[2].
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[3].
-
Do not eat, drink, or smoke in the area where this compound is handled[2][3].
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials[1].
-
Keep containers tightly closed and stored upright to prevent leakage[1].
-
Store in a locked-up area or one that is only accessible to qualified or authorized personnel[4].
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][7]. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1][2][7]. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][8]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2]. |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation[3].
-
Remove all sources of ignition[3].
-
Contain the spill using an inert absorbent material[1].
-
Collect the absorbed material into a suitable, labeled container for disposal[2].
-
Avoid allowing the spill to enter drains or waterways[2].
Disposal:
-
This compound and its containers must be disposed of as hazardous waste[2].
-
Follow all local, state, and federal regulations for hazardous waste disposal[1][2].
-
Do not dispose of the chemical in the sewer system or down the drain[1].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C4H6Cl2O2[1][9] |
| Molecular Weight | 156.99 g/mol [1][9] |
| Boiling Point | 151.1 ± 20.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Flash Point | 55.6 ± 20.8 °C[1] |
| Solubility in Water | Slightly soluble (9.3 g/L at 25 °C)[1] |
Experimental Workflow for Safe Handling
The logical relationship for the safe handling of this compound is illustrated in the following diagram.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CAS 535-15-9 - YUFENG [yufenggp.com]
- 2. aksci.com [aksci.com]
- 3. nj.gov [nj.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. poison.org [poison.org]
- 9. This compound | C4H6Cl2O2 | CID 10808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
